Alalevonadifloxacin
Description
Structure
3D Structure
Propriétés
Numéro CAS |
706809-20-3 |
|---|---|
Formule moléculaire |
C22H26FN3O5 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C22H26FN3O5/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24/h9-13H,3-8,24H2,1-2H3,(H,28,29)/t11-,12-/m0/s1 |
Clé InChI |
OUXXDXXQNWKOIF-RYUDHWBXSA-N |
SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O |
SMILES isomérique |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O |
SMILES canonique |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(12S)-8-(4-((2S)-2-aminopropanoyl)oxypiperidin-1-yl)-7-fluoro-12-methyl-4-oxo-1-azatricyclo(7.3.1.05,13)trideca-2,5,7,9(13)-tetraene-3-carboxylic acid alalevonadifloxacin L-Alanine, 1-((5S)-2-carboxy-9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo(ij)quinolizin-8-yl)-4-piperidinyl ester WCK 2349 |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to a Novel Benzoquinolizine Subclass of Quinolones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a novel benzoquinolizine subclass of quinolone antibiotics, with a primary focus on Levonadifloxacin (B139917) and its oral prodrug, Alalevonadifloxacin. This document details their mechanism of action, antibacterial spectrum, and the experimental methodologies used for their evaluation.
Introduction
The emergence of multidrug-resistant bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. The benzoquinolizine subclass of quinolones represents a promising new therapeutic avenue. These compounds exhibit a broad spectrum of activity and a differentiated mechanism of action compared to traditional fluoroquinolones. Levonadifloxacin (WCK 771) is a prominent member of this subclass, demonstrating potent activity against a wide array of clinically significant bacteria.[1][2]
Mechanism of Action
The primary cellular target of the benzoquinolizine quinolones is bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[1][2] Unlike many other fluoroquinolones that primarily target topoisomerase IV in Gram-positive bacteria, levonadifloxacin exhibits a preferential targeting of DNA gyrase.[1][2] This distinct mechanism is crucial for its potent activity against quinolone-resistant strains of S. aureus.
The binding of the benzoquinolizine quinolone to the DNA-gyrase complex stabilizes the cleavage complex, where the DNA is broken for supercoiling or relaxation. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks and subsequent cell death.
Below is a diagram illustrating the mechanism of action:
Antibacterial Spectrum
Levonadifloxacin demonstrates a broad spectrum of antibacterial activity, with notable potency against Gram-positive bacteria, including strains resistant to other antibiotics. Its activity also extends to certain Gram-negative and atypical pathogens.
Quantitative Antimicrobial Activity
The following table summarizes the in vitro activity of Levonadifloxacin (WCK 771) against a range of clinical isolates. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are provided as MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of the isolates, respectively).
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Gram-Positive | ||||
| Staphylococcus aureus (all) | 9 | 0.015-2 | - | [3] |
| Staphylococcus aureus (MRSA) | - | 0.5 | 1 | [4] |
| Staphylococcus aureus (Quinolone-Resistant) | - | 0.5 | 1 | [4] |
| Coagulase-Negative Staphylococci (MR-CoNS) | - | 0.5 | 1 | [4] |
| Streptococcus pneumoniae | 62 | - | 0.5 | [5] |
| Streptococcus pyogenes | - | - | - | |
| Enterococcus faecalis | 12 | - | - | [6] |
| Gram-Negative | ||||
| Haemophilus influenzae | - | - | - | [1] |
| Moraxella catarrhalis | - | - | - | [1] |
| Pseudomonas aeruginosa (Levofloxacin-susceptible) | 140 | 2 | 4 | [5] |
| Acinetobacter baumannii | - | - | - | |
| Escherichia coli | - | - | - | |
| Klebsiella pneumoniae | - | - | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the benzoquinolizine core and for conducting antibacterial susceptibility testing.
Synthesis of the Benzoquinolizine Core
The synthesis of the core benzoquinolizine scaffold, specifically (S)-9-fluoro-5-methyl-8-(4-hydroxypiperidin-1-yl)-6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid, is a multi-step process. A general outline based on available information is provided below.
Starting Materials: 5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline
Key Steps:
-
Resolution: The racemic starting material is resolved to obtain the desired S-enantiomer.
-
Cyclization: The resolved amine undergoes a cyclization reaction, often using a reagent like diethyl ethoxymethylenemalonate (EMME) in the presence of a strong acid catalyst such as polyphosphoric acid (PPA), to form the tricyclic benzoquinolizine ring system.
-
Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.
-
Nucleophilic Aromatic Substitution: The fluorine atom at the C-8 position is substituted with 4-hydroxypiperidine. This reaction is typically carried out in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a base.
-
Purification: The final compound is purified using standard techniques such as crystallization or chromatography.
A more detailed, step-by-step protocol would require access to proprietary synthesis information.
Antibacterial Susceptibility Testing
The in vitro activity of novel benzoquinolizine quinolones is determined using standardized methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
This method is used to determine the minimum inhibitory concentration (MIC) of the compound.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.
This method provides a qualitative assessment of susceptibility.
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Paper disks impregnated with a known concentration of the test compound
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Inoculation: A standardized bacterial suspension is swabbed evenly across the surface of an MHA plate.
-
Disk Application: A paper disk impregnated with the test compound is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.
-
Measurement: The diameter of the zone of inhibition around the disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the compound.
The following diagram illustrates the general workflow for antibacterial susceptibility testing:
DNA Gyrase Inhibition Assay
This assay is crucial for confirming the mechanism of action of the benzoquinolizine quinolones.
Principle: The assay measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
ATP and necessary buffer components (Tris-HCl, KCl, MgCl2, DTT, spermidine)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: A reaction mixture containing buffer, ATP, relaxed plasmid DNA, and varying concentrations of the test compound is prepared.
-
Enzyme Addition: The reaction is initiated by adding a pre-determined amount of DNA gyrase.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., SDS and proteinase K).
-
Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled and relaxed DNA forms migrate at different rates.
-
Visualization and Analysis: The gel is stained and visualized under UV light. The inhibition of supercoiling is determined by the decrease in the amount of supercoiled DNA compared to the control (no drug). The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) can then be calculated.
Conclusion
The novel benzoquinolizine subclass of quinolones, exemplified by Levonadifloxacin, offers a significant advancement in the fight against antibiotic-resistant bacteria. Their unique mechanism of action, centered on the preferential inhibition of DNA gyrase, provides a potent tool against challenging pathogens, including MRSA. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of antibacterial discovery and development. Further research into this promising class of compounds is warranted to explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacokinetic/Pharmacodynamic Targets of Levonadifloxacin against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro activity of a Novel Benzoquinolizine Antibiotic, Levonadifloxacin (WCK 771) against Blood Stream Gram-Positive Isolates from a Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jcdr.net [jcdr.net]
Alalevonadifloxacin as a Prodrug of Levonadifloxacin: A Technical Guide
Introduction
Alalevonadifloxacin is an orally administered L-alanine ester prodrug of levonadifloxacin (B139917), a novel broad-spectrum antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1][2] Levonadifloxacin itself exhibits poor oral bioavailability, necessitating the development of a prodrug strategy to enable effective oral therapy.[3][4] this compound is designed for seamless absorption and efficient in vivo cleavage to release the active moiety, levonadifloxacin, thus providing a pharmacokinetic profile that mirrors intravenous administration.[1] This technical guide delves into the core scientific and clinical aspects of the this compound-levonadifloxacin system, targeting researchers, scientists, and drug development professionals. The focus is on the chemical relationship, mechanism of action, comparative pharmacokinetics, and the experimental methodologies used in their evaluation.
Chemical Properties and Structures
Levonadifloxacin is the active S(-) isomer of nadifloxacin.[5] To overcome its poor oral absorption, this compound was developed as a methanesulfonate (B1217627) salt of the L-alanine ester of levonadifloxacin.[3] This modification significantly improves aqueous solubility and oral bioavailability.[2][3] The key chemical properties are summarized below.
| Property | Levonadifloxacin | This compound |
| IUPAC Name | (12S)-7-Fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid[6] | (12S)-8-[4-[(2S)-2-Aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid[7][8] |
| Molecular Formula | C₁₉H₂₁FN₂O₄[4] | C₂₂H₂₆FN₃O₅[7][8] |
| Molar Mass | 360.385 g·mol⁻¹[4] | 431.464 g·mol⁻¹[7] |
| Formulation | Parenteral formulation as L-arginine salt (WCK 771)[1][5] | Oral formulation as mesylate salt (WCK 2349)[1][3] |
Mechanism of Action and Conversion
This compound is pharmacologically inactive. Upon oral administration, it is absorbed and rapidly converted to the active drug, levonadifloxacin, by esterase enzymes in the body.[1][3]
Levonadifloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][9][10] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[9][11] By stabilizing the enzyme-DNA complex, levonadifloxacin prevents the re-ligation of cleaved DNA strands, leading to double-stranded DNA breaks and subsequent bacterial cell death.[9][10] A distinguishing feature of levonadifloxacin, particularly against Staphylococcus aureus, is its preferential targeting of DNA gyrase, which contributes to its potent activity against methicillin-resistant S. aureus (MRSA) and quinolone-resistant strains.[1][12]
Pharmacokinetics
The prodrug approach allows this compound to achieve excellent oral bioavailability (~90%), resulting in a pharmacokinetic profile for levonadifloxacin that is comparable to its intravenous administration.[1] This facilitates a convenient switch from IV to oral therapy.[5] Studies in healthy adult subjects have demonstrated high penetration of levonadifloxacin into pulmonary tissues, which is crucial for treating respiratory infections.
Table 1: Pharmacokinetic Parameters of Levonadifloxacin After Oral this compound Administration [13][14][15]
| Parameter | Value (Mean ± SD) | Notes |
| Dose Regimen | 1,000 mg this compound, twice daily for 5 days | Data from a study in healthy adult subjects. |
| Bioavailability | ~90%[1] | Demonstrates efficient absorption and conversion of the prodrug. |
| Plasma Protein Binding | ~85%[14][15] | Unbound concentrations are used for calculating tissue penetration ratios. |
| Plasma AUC₀₋₁₂ (mg·h/L) | - | Area Under the Curve over 12 hours in plasma. |
| Epithelial Lining Fluid (ELF) AUC₀₋₁₂ (mg·h/L) | 172.6[13][14][15] | High concentration in the lung lining fluid. |
| Alveolar Macrophage (AM) AUC₀₋₁₂ (mg·h/L) | 35.3[13][14][15] | Indicates accumulation within lung immune cells. |
| Penetration Ratio (ELF / Unbound Plasma) | 7.66[14][15] | Shows excellent penetration into the epithelial lining fluid, a key site of respiratory infections. |
| Penetration Ratio (AM / Unbound Plasma) | 1.58[14][15] | Demonstrates effective concentration within alveolar macrophages, important for targeting intracellular pathogens. |
Pharmacodynamics and Clinical Efficacy
Levonadifloxacin has a broad spectrum of activity against clinically significant Gram-positive pathogens, including MRSA, quinolone-resistant S. aureus, and various streptococci.[1] It also shows activity against Gram-negative, atypical, and anaerobic bacteria.[1] The pharmacokinetic/pharmacodynamic parameter that best correlates with its efficacy is the ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[12]
Table 2: In Vitro Activity of Levonadifloxacin Against Key Pathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Notes |
| Staphylococcus aureus (All) | 0.03[12] | 1[12][13] | Includes data from 297 U.S. community-acquired and hospital strains, irrespective of quinolone or glycopeptide resistance.[12] |
| Streptococcus pneumoniae | - | 0.5[13] | Data from 1,196 isolates.[13] |
| Haemophilus influenzae | - | 0.03[13] | Data from 1,002 isolates.[13] |
| Moraxella catarrhalis | - | 0.015[13] | Data from 504 isolates.[13] |
Clinical trials have confirmed the efficacy of this compound (oral) and levonadifloxacin (IV) for treating acute bacterial skin and skin structure infections (ABSSSI).
Table 3: Clinical Efficacy in ABSSSI (Phase 3 Trial vs. Linezolid) [16]
| Treatment Group | Clinical Cure Rate (Micro-ITT Population) | Notes |
| Levonadifloxacin (IV & Oral) | - | Non-inferior to linezolid. Showed a higher clinical cure rate for MRSA patients compared to linezolid.[16] |
| - MRSA Patients | 95.0% | Demonstrates potent anti-MRSA activity in a clinical setting. |
| Linezolid (IV & Oral) | - | Comparator drug in the registrational trial. |
| - MRSA Patients | 89.3% |
A post-marketing surveillance study in India involving 1266 patients reported high clinical success rates for various infections, with a 98.3% success rate for oral levonadifloxacin therapy.[17]
Experimental Protocols
1. Determination of Levonadifloxacin Plasma Concentrations
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of levonadifloxacin in plasma and other biological matrices.[12][13]
-
Sample Preparation: Plasma samples are typically processed via protein precipitation followed by centrifugation.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a suitable mobile phase gradient.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for levonadifloxacin and an internal standard.
-
Validation: The method is validated for linearity, accuracy, precision, and sensitivity, with a typical lower limit of quantitation (LLOQ) around 0.156 mg/L.[12]
2. Intrapulmonary Pharmacokinetics Study
This protocol is designed to measure drug concentrations at the site of respiratory infections following oral administration of this compound.[14][15]
-
Study Design: Healthy adult subjects receive multiple oral doses of this compound (e.g., 1,000 mg twice daily for 5 days).[14][15]
-
Sampling: Serial plasma samples are collected over a dosing interval. Bronchoalveolar lavage (BAL) is performed at specific time points after the final doses in different cohorts of subjects.
-
BAL Processing: The BAL fluid is separated into supernatant (for epithelial lining fluid, ELF, concentration) and cell pellet (for alveolar macrophage, AM, concentration). The urea (B33335) dilution method is used to calculate the volume of ELF.
-
Analysis: Levonadifloxacin concentrations in plasma, ELF, and AM are determined by LC-MS/MS.
-
Pharmacokinetic Analysis: Noncompartmental analysis is used to determine pharmacokinetic parameters like AUC for plasma, ELF, and AM. Penetration ratios are calculated by comparing AUC in ELF and AM to the AUC of unbound drug in plasma.[14][15]
This compound represents a successful application of prodrug chemistry to overcome the formulation and delivery challenges of its active moiety, levonadifloxacin. By enabling high oral bioavailability, it provides a crucial oral step-down therapy option for patients with serious Gram-positive infections, including those caused by MRSA. The potent, differentiated mechanism of action of levonadifloxacin, combined with its excellent penetration into key infection sites like the lung and a favorable safety profile, establishes the this compound/levonadifloxacin system as a significant advancement in the fight against antimicrobial resistance.
References
- 1. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levonadifloxacin - Wikipedia [en.wikipedia.org]
- 5. vjim.org [vjim.org]
- 6. Levonadifloxacin | C19H21FN2O4 | CID 9850038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C22H26FN3O5 | CID 16734914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 10. What is the mechanism of Levonadifloxacin arginine salt? [synapse.patsnap.com]
- 11. What is this compound mesylate used for? [synapse.patsnap.com]
- 12. In Vivo Pharmacokinetic/Pharmacodynamic Targets of Levonadifloxacin against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Efficacy and Safety of a Novel Broad-Spectrum Anti-MRSA Agent Levonadifloxacin Compared with Linezolid for Acute Bacterial Skin and Skin Structure Infections: A Phase 3, Openlabel, Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prescription-Event Monitoring Study on Safety and Efficacy of Levonadifloxacin (Oral and I.V.) in Management of Bacterial Infections: Findings of Real-World Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Characterization of Alalevonadifloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alalevonadifloxacin is a novel broad-spectrum antibiotic belonging to the fluoroquinolone class, specifically designed to combat infections caused by multi-drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] It is the L-alanine ester prodrug of levonadifloxacin (B139917), a modification that significantly enhances its oral bioavailability.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound mesylate, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow and mechanism of action to aid researchers and drug development professionals.
Chemical Synthesis
The synthesis of this compound mesylate is a multi-step process that begins with the construction of the core benzoquinolizine ring system, followed by the introduction of the piperidinyl side chain, and finally, the esterification with L-alanine and salt formation. The overall synthetic pathway is outlined below.
Synthesis of Levonadifloxacin: The Active Moiety
The synthesis of the active drug, levonadifloxacin, starts from 2-Bromo-4,5-difluoroacetylaniline.[3]
Step 1: Synthesis of Quinoline (B57606) Intermediate (2)
2-Bromo-4,5-difluoroacetylaniline is treated with crotonaldehyde (B89634) under Skraup-Doeber-Von Miller conditions to generate the corresponding quinoline derivative.[3]
Step 2: Reduction to Tetrahydroquinoline (3)
The quinoline intermediate undergoes catalytic hydrogenation. Initially, a palladium on carbon catalyst is used to reduce the carbon-bromine bond. Following filtration to remove the catalyst, platinum on carbon is added, and the mixture is subjected to further hydrogenation to yield the tetrahydroquinoline.[3]
Step 3: Chiral Resolution to Obtain the S-isomer (4)
The racemic tetrahydroquinoline is resolved using 2,3-di-O-benzoyl-L-tartaric acid (L-DBTA). Recrystallization from 60% aqueous methanol (B129727) affords the desired S-isomer with high enantiomeric excess.[3] The undesired R-isomer can be racemized for reuse by treatment with methanesulfonic acid.[3]
Step 4: Formation of the Tricyclic Acid (5)
The S-isomer is reacted with diethylethoxymethylenemalonate (EMME) in the presence of polyphosphoric acid (PPA), followed by treatment with hydrochloric acid to yield the tricyclic carboxylic acid.[3]
Step 5: Synthesis of Levonadifloxacin (8)
The tricyclic acid is first chelated with boron triacetate, generated in situ, to form a cyclic borate (B1201080) complex. This complex is then reacted with 4-hydroxypiperidine (B117109) to yield levonadifloxacin.[3]
Synthesis of this compound Mesylate (1)
The final steps involve the esterification of levonadifloxacin with a protected L-alanine and subsequent deprotection and salt formation.
Step 1: Coupling with Boc-L-alanine
Levonadifloxacin is coupled with N-tert-butoxycarbonyl-L-alanine (Boc-L-alanine) to form the ester linkage at the 4-hydroxyl position of the piperidine (B6355638) ring.[3]
Step 2: Deprotection and Mesylate Salt Formation
The Boc protecting group is removed, and the resulting amine is treated with methanesulfonic acid to form the final product, this compound mesylate.[3]
Experimental Protocols
Synthesis of (2'S,5S)-9-fluoro-6,7-dihydro-8-(4-(N-tert-butoxycarbonyl-L-alaninyl-oxy)-piperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid:
-
To a mixture of N-tert-butoxycarbonyl-L-alanine (473 g) in dichloromethane (B109758) (2 L), a solution of dicyclohexylcarbodiimide (B1669883) (515 g) in dichloromethane (2 L) is added at a temperature of -10 to 0 °C, resulting in a turbid suspension.[4]
-
To this suspension, (S)-9-fluoro-6,7-dihydro-8-(4-hydroxy-piperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid (300 g) and 4-N,N-dimethylamino pyridine (B92270) (58 g) are added, and the reaction mixture is stirred at -10 to 5 °C for 2 hours.[4]
-
The suspension is filtered, and the solid is washed with dichloromethane (500 ml). The filtrate is then washed with water and dried over anhydrous sodium sulfate.[4]
-
The organic layer is concentrated to half its volume, leading to the precipitation of a solid, which is filtered and washed with dichloromethane (300 ml).[4]
-
The clear organic filtrate is concentrated to dryness to yield an oily mass, which is triturated with diethyl ether (4 L) to provide a white solid. The solid is filtered and washed with diethyl ether (1 L) to give the title compound.[4]
Synthesis of (2'S, 5S)-9-fluoro-6,7-dihydro-8-(4-L-alaninyl-oxy-piperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid methanesulfonic acid salt (this compound Mesylate):
-
To a mixture of (2'S, 5S)-9-fluoro-6,7-dihydro-8-(4-N-tert-butoxycarbonyl-L-alaninyloxy-piperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid (415 g) in acetone (B3395972) (4.5 L), methanesulfonic acid (66 ml) is added.[4]
-
The reaction mixture is stirred at 65-67 °C overnight.[4]
-
The resulting suspension is filtered at 40-45 °C, and the solid is washed with acetone (1.5 L) followed by diethyl ether (1.5 L) to yield the final product.[4]
Synthetic Workflow Diagram
Caption: Synthetic pathway of this compound Mesylate.
Characterization Data
The structural integrity and purity of this compound mesylate are confirmed through various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₆FN₃O₅·CH₃SO₃H | [1] |
| Molecular Weight | 527.6 g/mol | [1] |
| Appearance | White solid | [4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for the quantification of any process-related impurities or stereoisomers.
Chiral HPLC for Diastereomeric Impurity:
A chiral HPLC method has been developed for the quantification of a diastereomeric impurity in this compound.[5]
| Parameter | Condition |
| Stationary Phase | Pirkle type (R,R) Whelk-O1 chiral stationary phase |
| Mobile Phase | Ammonium formate (B1220265) buffer and acetonitrile (B52724) (gradient) |
| Flow Rate | 1.5 mL/min |
This method was validated and showed linearity for the diastereomeric impurity in the concentration range of 0.24–4.78 μg/ml, with a limit of quantitation (LOQ) of 0.24 μg/ml and a limit of detection (LOD) of 0.07 μg/ml.[5][6] The mean recovery of the diastereomeric impurity was 103.47 ± 5.14%.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound and to identify impurities based on their mass-to-charge ratio (m/z).[7]
| Parameter | Value |
| Molecular Ion Peak (M+H)⁺ | Data not explicitly found in search results |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound. While a complete, assigned spectrum was not available in the searched literature, the synthesis of related impurities has been characterized by ¹H and ¹³C NMR.[8]
| Nucleus | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| ¹H NMR | Specific data for this compound not explicitly found in search results. |
| ¹³C NMR | Specific data for this compound not explicitly found in search results. |
Mechanism of Action
This compound, as a fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication and maintenance.[9]
Inhibition of DNA Gyrase and Topoisomerase IV
Upon oral administration, this compound is absorbed and subsequently hydrolyzed in vivo to release its active form, levonadifloxacin. Levonadifloxacin targets and inhibits two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme plays a key role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.
By inhibiting these enzymes, levonadifloxacin disrupts DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[9]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Conclusion
This technical guide provides a detailed overview of the chemical synthesis and characterization of this compound mesylate. The multi-step synthesis, culminating in the formation of the L-alanine ester prodrug, is a well-defined process. Characterization relies on a suite of modern analytical techniques to ensure the identity, purity, and quality of the final drug substance. The mechanism of action, typical of fluoroquinolones, involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV. The information compiled herein serves as a valuable resource for scientists and researchers involved in the development and analysis of this important new antibiotic. Further research to fully detail the NMR spectral assignments would be a valuable addition to the public knowledge base.
References
- 1. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. scilit.com [scilit.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2003045329A2 - Methods for the purification of levofloxacin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
The Structural Symphony of Alalevonadifloxacin: An In-Depth Technical Guide to its Structure-Activity Relationship
Aurangabad, India - In the ongoing battle against antimicrobial resistance, the development of novel antibiotics with improved efficacy and oral bioavailability is paramount. Alalevonadifloxacin, a prodrug of the potent fluoroquinolone levonadifloxacin (B139917), represents a significant advancement in the treatment of serious bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.
This compound (WCK 2349) was rationally designed to overcome the poor oral absorption of its parent compound, levonadifloxacin. The key to its success lies in the strategic placement of an L-alanine ester at the C-4 hydroxyl group of the piperidine (B6355638) ring. This modification allows for efficient absorption in the gastrointestinal tract, followed by enzymatic cleavage to release the active levonadifloxacin into the bloodstream. This prodrug strategy not only enhances patient convenience by enabling a switch from intravenous to oral therapy but also maintains the potent antibacterial activity of the parent molecule.
The Core Scaffold and Key Pharmacophoric Features
Levonadifloxacin belongs to the benzoquinolizine subclass of fluoroquinolones. Its fundamental structure is crucial for its antibacterial action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The core pharmacophore of levonadifloxacin, and by extension this compound, consists of a tricyclic benzoquinolizine ring system with several key substituents that govern its potency and spectrum of activity.
In vitro spectrum of activity for Alalevonadifloxacin
An In-Depth Technical Guide to the In Vitro Spectrum of Activity for Alalevonadifloxacin
Introduction
This compound (WCK 2349) is the L-alanine ester prodrug of levonadifloxacin (B139917) (WCK 771).[1][2] Developed to improve oral bioavailability, this compound is rapidly converted to its active moiety, levonadifloxacin, in the body.[2] Levonadifloxacin belongs to a novel benzoquinolizine subclass of fluoroquinolones and exhibits a broad spectrum of antibacterial activity.[3][4] It is particularly distinguished by its potent efficacy against multi-drug resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA).[4][5] This document provides a comprehensive overview of the in vitro activity of levonadifloxacin, detailing its mechanism of action, spectrum of activity against key clinical pathogens, and the experimental protocols used for its evaluation.
Mechanism of Action
Like other fluoroquinolones, levonadifloxacin's primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication, transcription, repair, and recombination: DNA gyrase and topoisomerase IV.[3][6] By binding to and stabilizing the enzyme-DNA complexes, the drug prevents the re-ligation of cleaved DNA strands, leading to double-stranded DNA breaks.[5][6] This chromosomal damage overwhelms bacterial DNA repair mechanisms, ultimately resulting in rapid, concentration-dependent bactericidal activity.[5]
A key feature of levonadifloxacin is its potent and preferential targeting of DNA gyrase in Staphylococcus aureus, which is a departure from most other quinolones that primarily target topoisomerase IV in Gram-positive bacteria.[5] This differentiated mechanism contributes to its high potency against MRSA and strains resistant to other fluoroquinolones.[5] Furthermore, its unique chemical structure allows it to evade common resistance mechanisms like NorA efflux pumps.[5][6]
Caption: Mechanism of action of Levonadifloxacin.
In Vitro Spectrum of Activity
Levonadifloxacin demonstrates a broad spectrum of in vitro activity against a wide range of clinically significant pathogens. Its potency is particularly notable against Gram-positive bacteria, including resistant phenotypes. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for levonadifloxacin against various bacterial isolates.
Activity Against Gram-Positive Pathogens
Levonadifloxacin is highly active against Staphylococcus aureus, including strains resistant to methicillin (B1676495) and other fluoroquinolones.[4] It also shows potent activity against various Streptococcus species and Enterococcus faecalis.[4][5]
Table 1: In Vitro Activity of Levonadifloxacin against Staphylococcus aureus
| Organism Subset | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
|---|---|---|---|---|
| S. aureus (all) | 793 | 0.25 | 0.5 | [7] |
| Methicillin-Resistant S. aureus (MRSA) | 456 | 0.38 - 0.5 | 0.5 - 1.0 | [8] |
| MRSA | 441 | 0.25 | 0.5 | [7] |
| Quinolone-Resistant S. aureus (QRSA) | 626 | 0.25 | 0.5 | [7] |
| MRSA (Bloodstream Isolates) | - | 0.5 | 1.0 | [9] |
| MRSA, QRSA | - | - | 0.25 - 0.5 |[10] |
Table 2: In Vitro Activity of Levonadifloxacin against Other Gram-Positive Pathogens
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
|---|---|---|---|---|
| Streptococcus pneumoniae | 1,196 | - | 0.5 | [1] |
| Streptococcus pyogenes | - | - | - | [4][5] |
| Enterococcus faecalis | - | - | - |[4] |
Activity Against Gram-Negative and Atypical Pathogens
Levonadifloxacin is also effective against common respiratory Gram-negative pathogens and has demonstrated activity against atypical organisms.[1][4]
Table 3: In Vitro Activity of Levonadifloxacin against Gram-Negative and Other Pathogens
| Organism | No. of Isolates | MIC Range (mg/L) | MIC₉₀ (mg/L) | Reference |
|---|---|---|---|---|
| Haemophilus influenzae | 1,002 | - | 0.03 | [1] |
| Moraxella catarrhalis | 504 | - | 0.015 | [1] |
| Burkholderia pseudomallei | 50 | 0.25 - 2 | - | [8] |
| Chlamydia pneumoniae | 10 | - | - | [11] |
| Mycoplasma pneumoniae | - | - | 0.125 |[11] |
Experimental Protocols
The determination of in vitro susceptibility, specifically the Minimum Inhibitory Concentration (MIC), is critical for evaluating a new antimicrobial agent. The data cited in this guide were primarily generated using standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.
Protocol Outline:
-
Preparation of Antimicrobial Agent: A stock solution of levonadifloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7][12]
-
Quality Control: Standard quality control strains, such as Staphylococcus aureus ATCC 29213, are tested concurrently to ensure the accuracy and reproducibility of the results.[12]
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
The in vitro data for levonadifloxacin, the active moiety of this compound, demonstrate its potent and broad-spectrum bactericidal activity. It shows exceptional efficacy against Gram-positive pathogens, including challenging multi-drug resistant strains of Staphylococcus aureus.[4][9] Its activity is retained against quinolone-resistant isolates, largely due to its unique mechanism of action involving preferential targeting of DNA gyrase in S. aureus.[5] The consistent and potent in vitro profile, coupled with favorable activity against key respiratory pathogens, underscores the significant potential of this compound as a valuable therapeutic option for treating a variety of bacterial infections, particularly those caused by resistant Gram-positive organisms.[1][5]
References
- 1. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound mesylate used for? [synapse.patsnap.com]
- 4. Efficacy and Safety of Oral and IV Levonadifloxacin Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 7. Levonadifloxacin, a recently approved benzoquinolizine fluoroquinolone, exhibits potent in vitro activity against contemporary Staphylococcus aureus isolates and Bengal Bay clone isolates collected from a large Indian tertiary care hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. In Vitro activity of a Novel Benzoquinolizine Antibiotic, Levonadifloxacin (WCK 771) against Blood Stream Gram-Positive Isolates from a Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Alalevonadifloxacin: A Technical Guide to its Activity Against Gram-Positive Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alalevonadifloxacin is an oral prodrug of levonadifloxacin (B139917), a novel antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1] It has demonstrated broad-spectrum activity against a variety of bacterial pathogens, with particularly potent efficacy against Gram-positive bacteria, including multi-drug resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Developed in India, levonadifloxacin (intravenous) and its oral form, this compound, have been approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI), diabetic foot infections, and concurrent bacteremia.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, in vitro and in vivo activity, and the experimental protocols used to evaluate its efficacy against clinically significant Gram-positive pathogens.
Mechanism of Action
Levonadifloxacin, the active moiety of this compound, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][5] This dual-targeting mechanism is crucial for its potent activity. These enzymes are responsible for introducing and removing DNA supercoils, processes vital for DNA replication, transcription, and repair.[5] By binding to the enzyme-DNA complex, levonadifloxacin stabilizes double-stranded DNA breaks, which ultimately leads to the inhibition of these critical cellular processes and results in bacterial cell death.[5][6]
A key feature of levonadifloxacin is its enhanced activity against Gram-positive pathogens, which is attributed to its strong binding affinity for topoisomerase IV, the primary target in these bacteria.[5] Unlike many other fluoroquinolones, levonadifloxacin also shows a preferential affinity for DNA gyrase in S. aureus, contributing to its potent anti-MRSA activity.[7][8] Furthermore, its chemical structure allows it to evade common resistance mechanisms, such as certain efflux pumps, that affect older fluoroquinolones.[2][5]
In Vitro Activity
Levonadifloxacin has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens. Numerous studies have consistently reported low Minimum Inhibitory Concentration (MIC) values, particularly against quinolone-non-susceptible staphylococci.[9]
Activity Against Staphylococcus aureus
Levonadifloxacin is highly active against both methicillin-susceptible (S. aureus, MSSA) and methicillin-resistant S. aureus (MRSA), including strains resistant to other fluoroquinolones.[10][11] It has also shown efficacy against vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA) isolates.[9][10]
| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| S. aureus (All) | 793 | - | 0.25 | 0.5 | [10][11] |
| MRSA | 456 | - | 0.38 - 0.5 | 0.5 - 1 | [4] |
| MRSA (Blood Isolates) | 51 | - | 0.38 | 0.5 | [4] |
| hVISA | 29 | - | - | - | [9] |
| Quinolone-Resistant S. aureus | 626 | - | 0.25 | 0.5 | [11] |
Activity Against Other Gram-Positive Pathogens
The activity of levonadifloxacin extends to other significant Gram-positive cocci, including various species of Streptococcus and Enterococcus.
| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Streptococcus pneumoniae | - | - | - | - | [3][12] |
| Streptococcus pyogenes | - | - | - | - | [3][10] |
| Enterococcus faecalis (VRE) | - | All susceptible | - | - | [10][13] |
| Coagulase-Negative Staphylococci (CoNS) | 109 | All susceptible | - | - | [14] |
In Vivo Efficacy
The efficacy of levonadifloxacin has been validated in several preclinical in vivo models of infection. These studies are crucial for establishing the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with successful treatment outcomes.
Murine Infection Models
In a neutropenic murine lung infection model, the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) was identified as the key PK/PD index driving the antistaphylococcal efficacy of levonadifloxacin.
| Infection Model | Pathogen | PK/PD Target | Efficacy Endpoint | Mean fAUC/MIC | Reference |
| Neutropenic Murine Lung | S. aureus (9 strains) | fAUC/MIC | Bacteriostatic | 8.1 ± 6.0 | |
| Neutropenic Murine Lung | S. aureus (9 strains) | fAUC/MIC | 1-log₁₀ kill | 25.8 ± 12.3 |
These studies demonstrate that levonadifloxacin can achieve the necessary exposures to produce both bacteriostatic and bactericidal effects against S. aureus at clinically relevant doses.[15] Promising efficacy has also been observed in models of ABSSSI and peritonitis.[7]
Experimental Protocols
Standardized methodologies are essential for the accurate evaluation of a new antimicrobial agent. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common practices in antimicrobial research.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (for MIC Determination)
This method is considered the gold standard for determining the MIC of an antibiotic.
-
Preparation: Serial twofold dilutions of levonadifloxacin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[16]
-
Inoculum: The test organism is cultured, and the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.[16]
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[16]
-
Quality Control: A reference strain, such as S. aureus ATCC 29213, is tested concurrently to ensure the accuracy of the results.[11]
2. Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of susceptibility.
-
Inoculation: A standardized bacterial suspension is swabbed evenly across the surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: A paper disk impregnated with a standard concentration of levonadifloxacin (e.g., 10 μg) is placed on the agar surface.[17]
-
Incubation: The plate is incubated at 35°C for 16-18 hours.[16]
-
Measurement: The diameter of the zone of inhibition around the disk is measured in millimeters. This zone size is then correlated with interpretive criteria (Susceptible, Intermediate, or Resistant) established by regulatory bodies like CLSI.[16][18]
Time-Kill Kinetic Assay
This assay evaluates the rate of bacterial killing over time.
-
Setup: A standardized bacterial inoculum (e.g., 10⁵ to 10⁶ CFU/mL) is added to flasks containing broth with various concentrations of levonadifloxacin (e.g., 1x, 2x, 4x MIC) and a growth control flask without the antibiotic.[19]
-
Sampling: The flasks are incubated in a shaking water bath. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).[19]
-
Quantification: Serial dilutions of each aliquot are plated on agar. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Analysis: The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ reduction in bacterial count compared to the initial inoculum is typically considered bactericidal activity.[20]
In Vivo Efficacy Model: Neutropenic Murine Lung Infection
This model is used to assess the efficacy of an antibiotic in an immunocompromised host.
-
Immunosuppression: Mice are rendered neutropenic by the administration of cyclophosphamide.[15]
-
Infection: Mice are infected via intranasal instillation or aerosol exposure with a standardized inoculum of S. aureus.[15]
-
Treatment: this compound (or levonadifloxacin) is administered at various doses and schedules, typically starting 2 hours post-infection.
-
Assessment: At a predetermined time point (e.g., 24 hours post-infection), mice are euthanized, and their lungs are harvested, homogenized, and plated to determine the bacterial burden (CFU/g of tissue).[15]
-
PK/PD Analysis: The relationship between drug exposure (fAUC) and the change in bacterial burden is analyzed to determine the PK/PD index associated with efficacy.[21]
Resistance Mechanisms and this compound
Resistance to fluoroquinolones in Gram-positive bacteria typically arises from two primary mechanisms:
-
Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC or grlA) reduce the binding affinity of the drug.[22][23]
-
Efflux Pumps: Active transport systems, such as the NorA pump in S. aureus, can expel the antibiotic from the bacterial cell, preventing it from reaching its intracellular targets.[22][24]
This compound's active form, levonadifloxacin, has been designed to overcome some of these challenges. Its potent, dual-targeting activity means that mutations in both target enzymes are often required for significant resistance to develop.[5] Additionally, it has been shown to be a poor substrate for certain efflux pumps, allowing it to retain activity against strains that are resistant to other fluoroquinolones.[5][7]
Conclusion
This compound, through its active moiety levonadifloxacin, represents a significant advancement in the fight against resistant Gram-positive infections. Its dual mechanism of action, potent in vitro activity against key pathogens like MRSA, and demonstrated in vivo efficacy make it a valuable therapeutic option. The availability of both oral (this compound) and intravenous (levonadifloxacin) formulations provides flexibility for treating a range of infections, from ABSSSI to more serious systemic conditions. For researchers and drug development professionals, this compound serves as a promising agent that addresses several unmet clinical needs in the management of difficult-to-treat bacterial infections.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. What is this compound mesylate used for? [synapse.patsnap.com]
- 3. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent Levonadifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 6. What is the mechanism of Levonadifloxacin arginine salt? [synapse.patsnap.com]
- 7. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prescription-Event Monitoring Study on Safety and Efficacy of Levonadifloxacin (Oral and I.V.) in Management of Bacterial Infections: Findings of Real-World Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imsear.searo.who.int [imsear.searo.who.int]
- 10. Efficacy and Safety of Oral and IV Levonadifloxacin Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jcdr.net [jcdr.net]
- 15. researchgate.net [researchgate.net]
- 16. Levonadifloxacin Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 17. researchgate.net [researchgate.net]
- 18. India-discovered levonadifloxacin & this compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. journals.asm.org [journals.asm.org]
- 22. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Alalevonadifloxacin
Executive Summary
Alalevonadifloxacin is an orally administered L-alanine ester prodrug of levonadifloxacin (B139917), a novel benzoquinolizine fluoroquinolone antibiotic. Developed to provide an oral step-down therapy with a pharmacokinetic profile comparable to intravenous (IV) levonadifloxacin, it is particularly noted for its potent activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Following oral administration, this compound is rapidly and completely converted into the active moiety, levonadifloxacin, by widely distributed esterase enzymes.[4] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics (PK)
This compound (WCK 2349) is a highly water-soluble mesylate salt designed for oral administration.[2][5] Its pharmacokinetic profile is characterized by high bioavailability and excellent tissue penetration, particularly into the lungs.
Absorption and Bioavailability
This compound is rapidly absorbed and bio-transformed by esterases in tissues like the intestinal mucosa, liver, and blood into its active form, levonadifloxacin.[4] The prodrug itself is not detected in systemic circulation.[4] It boasts a high oral bioavailability of approximately 89% to 90%.[2][5][6] This efficient conversion allows the oral 1000 mg dose of this compound to produce a systemic exposure of levonadifloxacin that is nearly identical to the 800 mg IV dose.[4] Food does not significantly alter its oral bioavailability.[4]
Distribution
Levonadifloxacin is widely distributed throughout the body.[7] Plasma protein binding is approximately 85%, which is higher than many other commonly used fluoroquinolones.[5][8] A key feature of levonadifloxacin is its extensive penetration into pulmonary tissues. Studies in healthy adult subjects have demonstrated high concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM), crucial sites for treating lower respiratory tract infections.[5][8][9] The penetration ratios into ELF and AM, relative to unbound plasma concentrations, are significant, supporting its use for infections caused by both extracellular and intracellular respiratory pathogens.[5][8][9] Pre-clinical studies also indicate good penetration into bone tissue.[10]
Metabolism and Excretion
The primary route of metabolism for levonadifloxacin is hepatic.[2] Despite this, clinical studies have shown that no dose adjustments are necessary for patients with varying degrees of hepatic impairment.[2] Similarly, dose adjustments are not required for patients with renal impairment.[10] A significant portion of levonadifloxacin is eliminated as an unchanged drug in the urine.[7]
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters of levonadifloxacin following the oral administration of this compound.
Table 1: Plasma Pharmacokinetic Parameters of Levonadifloxacin in Healthy Adults (Following oral this compound 1,000 mg twice daily for 5 days)
| Parameter | Value (Mean ± SD) after 1st Dose | Value (Mean ± SD) after 9th Dose |
| Cmax (mg/L) | 14.9 ± 2.9 | 18.9 ± 4.5 |
| Tmax (h) | 1.5 ± 0.6 | 1.4 ± 0.5 |
| AUC₀₋₁₂ (mg·h/L) | 133.9 ± 25.4 | 150.5 ± 31.8 |
| AUC₀₋∞ (mg·h/L) | 146.1 ± 28.5 | N/A |
| Half-life (h) | 7.9 ± 2.0 | 9.0 ± 2.2 |
Data sourced from a study involving healthy adult subjects.[11]
Table 2: Intrapulmonary Penetration of Levonadifloxacin (Following oral this compound 1,000 mg twice daily for 5 days)
| Compartment | AUC₀₋₁₂ (mg·h/L) | Penetration Ratio (vs. Unbound Plasma) |
| Epithelial Lining Fluid (ELF) | 172.6 | 7.66 |
| Alveolar Macrophages (AM) | 35.3 | 1.58 |
Data reflects mean concentrations at each sampling time.[5][8][9]
Pharmacodynamics (PD)
The pharmacodynamic profile of this compound is defined by the potent and broad-spectrum bactericidal activity of its active moiety, levonadifloxacin.
Mechanism of Action
Like other fluoroquinolones, levonadifloxacin's mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][12] These enzymes are critical for DNA replication, transcription, repair, and recombination.[1] By stabilizing the enzyme-DNA complex, levonadifloxacin introduces double-stranded breaks in the bacterial chromosome, which overwhelms DNA repair mechanisms and leads to rapid cell death.[2][12] A distinguishing feature of levonadifloxacin is its enhanced activity against Gram-positive pathogens like S. aureus, which is attributed to a preferential affinity for DNA gyrase, unlike older fluoroquinolones that primarily target topoisomerase IV in these organisms.[2] This dual-targeting ability also helps it overcome common resistance mechanisms.[12]
Spectrum of Activity
Levonadifloxacin demonstrates a broad spectrum of activity against clinically significant pathogens:
-
Gram-Positive: Highly potent against Staphylococcus aureus (both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains), including quinolone-resistant isolates.[1][13] It is also active against Streptococcus pneumoniae (including penicillin-resistant strains), Streptococcus pyogenes, and Enterococcus faecalis.[2][13]
-
Gram-Negative: Active against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.[2][5]
-
Atypical and Anaerobic Bacteria: Shows activity against atypical pathogens and anaerobes.[2][14]
Pharmacodynamic Data Summary
The following table summarizes the in vitro activity of levonadifloxacin against key bacterial pathogens.
Table 3: Minimum Inhibitory Concentrations (MIC) for Levonadifloxacin
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus | 0.03 | 1.0 |
| S. aureus (MRSA strains) | N/A | 0.5 - 2.0 |
| Streptococcus pneumoniae | N/A | 0.5 |
| Haemophilus influenzae | N/A | 0.03 |
| Moraxella catarrhalis | N/A | 0.015 |
Data sourced from multiple in vitro studies.[5][15]
PK/PD Indices
For fluoroquinolones, the pharmacokinetic-pharmacodynamic parameter that best correlates with clinical and microbiological efficacy is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[5][15] In a neutropenic murine lung infection model, fAUC/MIC was confirmed as the primary driver of levonadifloxacin's efficacy against S. aureus.[15]
-
Bacteriostatic Effect: The mean fAUC/MIC required for stasis (no change in bacterial count) was 8.1 ± 6.0.[15]
-
Bactericidal Effect: The mean fAUC/MIC required for a 1-log₁₀ reduction in bacterial count was 25.8 ± 12.3.[15]
Key Experimental Protocols
Intrapulmonary Pharmacokinetics in Healthy Adults
-
Objective: To determine the concentrations of levonadifloxacin in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM) after oral administration of this compound.[5][8][9]
-
Study Design: An open-label study in healthy adult subjects.[5][9]
-
Dosing Regimen: Subjects received 1,000 mg of this compound orally every 12 hours for 5 days (a total of 10 doses).[5][8][11]
-
Sample Collection:
-
Plasma: Serial blood samples were collected over a 12-hour interval following the first and ninth doses to determine PK parameters.[8][11]
-
Bronchoalveolar Lavage (BAL): Subjects were assigned to one of five BAL sampling times (2, 4, 6, 8, or 12 hours) after the ninth dose to collect ELF and AM samples.[8][9]
-
-
Analytical Method: Levonadifloxacin concentrations in all matrices (plasma, ELF, AM) were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][8][9]
-
Data Analysis: Noncompartmental pharmacokinetic analysis was used to determine parameters like Cmax, Tmax, and AUC.[8] Penetration ratios were calculated by comparing the AUC₀₋₁₂ in ELF and AM to the AUC₀₋₁₂ of unbound drug in plasma.[5][8]
Neutropenic Murine Lung Infection Model
-
Objective: To identify the PK/PD index driving the efficacy of levonadifloxacin and determine the magnitude required for antibacterial effects against S. aureus.[15]
-
Animal Model: Neutropenic Swiss albino mice.[15]
-
Infection: Mice were infected intranasally with S. aureus to establish a lung infection.[15]
-
Treatment: Two hours post-infection, mice were treated with subcutaneous doses of levonadifloxacin. A control group received a vehicle dose.[15]
-
Endpoint Assessment: The bacterial burden in the lungs was assessed at the start of treatment (0 hours) and at 24 hours. Efficacy was measured as the change in log₁₀ CFU/lung over 24 hours.[15]
-
Data Analysis: A sigmoidal Emax model was used to correlate the pharmacodynamic response with different PK/PD indices (fAUC/MIC, fCmax/MIC, and %fT>MIC) to determine the best fit.[15]
Drug Interactions
As a member of the fluoroquinolone class, this compound may be subject to several potential drug interactions:
-
Cation-containing Products: Antacids or supplements containing aluminum, magnesium, iron, or zinc can interfere with the absorption of fluoroquinolones. It is recommended to administer these products at least two hours before or several hours after this compound.[1][16]
-
QT Interval Prolongation: Caution is advised when co-administering with other drugs known to prolong the QT interval, such as certain antiarrhythmics or tricyclic antidepressants, due to an increased risk of cardiac events.[1]
-
Anticoagulants: this compound may enhance the effects of oral anticoagulants like warfarin, necessitating close monitoring of coagulation parameters.[1]
Conclusion
This compound is an effective oral prodrug that delivers the active antibiotic, levonadifloxacin, with high bioavailability and a pharmacokinetic profile comparable to its IV formulation. Its key strengths lie in its potent bactericidal activity against a broad spectrum of pathogens, especially MRSA, and its excellent penetration into lung tissues. The well-defined PK/PD relationship, with fAUC/MIC as the driver of efficacy, provides a strong basis for rational dose selection. These characteristics, combined with a favorable safety profile and lack of required dose adjustment in hepatic or renal impairment, position this compound as a valuable therapeutic option for treating challenging bacterial infections, particularly in the context of IV-to-oral switch therapy.[2][4][10]
References
- 1. What is this compound mesylate used for? [synapse.patsnap.com]
- 2. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EMROK & EMROK O [emrok.co.in]
- 5. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 13. Efficacy and Safety of Oral and IV Levonadifloxacin Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Pharmacokinetic/Pharmacodynamic Targets of Levonadifloxacin against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluoroquinolones (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
Molecular structure of Alalevonadifloxacin mesylate
An In-Depth Technical Guide to the Molecular Structure of Alalevonadifloxacin Mesylate
Introduction
This compound mesylate, known by the trade name Emrok O and development code WCK 2349, is a novel, orally administered antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1][2][3][4] It is an L-alanine ester prodrug of levonadifloxacin (B139917), a potent antibacterial agent.[3][5][6] This design significantly enhances oral bioavailability, allowing for effective systemic treatment.[6] this compound mesylate demonstrates a broad spectrum of activity and is particularly significant for its efficacy against Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][7]
This technical guide provides a comprehensive overview of the molecular structure of this compound mesylate, its physicochemical properties, mechanism of action, and key experimental data relevant to its synthesis and characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
This compound mesylate is the methanesulfonic acid salt of this compound.[8] The salt form enhances aqueous solubility and stability, which is crucial for pharmaceutical formulation.[6][9] Its core chemical identifiers and computed physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound Mesylate
| Identifier | Value | Reference |
| IUPAC Name | (12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid | [8] |
| CAS Number | 948895-94-1 | [8] |
| Molecular Formula | C₂₃H₃₀FN₃O₈S | [7][8] |
| Synonyms | WCK 2349 methanesulfonate, UNII-FGY89D136X | [8] |
| InChIKey | QFROQFYGNZZJJU-FXMYHANSSA-N | [7][8] |
| SMILES | C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)--INVALID-LINK--N)F)C(=O)O.CS(=O)(=O)O | [8] |
Table 2: Physicochemical Properties of this compound Mesylate
| Property | Value | Reference |
| Molecular Weight | 527.6 g/mol | [8] |
| Parent Compound (this compound) Exact Mass | 431.18564910 Da | [10] |
| Component Compounds | This compound, Methanesulfonic Acid | [8] |
Molecular Structure and Stereochemistry
The molecular architecture of this compound is complex, featuring a novel benzoquinolizine core that distinguishes it from many other fluoroquinolones.[4]
-
Core Structure : The tricyclic benzoquinolizine system is the primary pharmacophore responsible for its antibacterial activity.
-
Key Substitutions :
-
A fluorine atom at the C-7 position is a common feature in modern fluoroquinolones, enhancing their potency.
-
At the C-8 position, a 4-hydroxypiperidin-1-yl group is attached. This piperidine (B6355638) ring is crucial as it serves as the attachment point for the prodrug moiety.
-
-
Prodrug Moiety : The hydroxyl group of the piperidine ring is esterified with L-alanine. This L-alanine ester is the key to its function as a prodrug; it is designed to be cleaved by esterases in vivo to release the active drug, levonadifloxacin.[11][12]
-
Stereochemistry : this compound possesses two defined chiral centers, which are critical for its biological activity. The stereochemistry is (5S) for the methyl group on the quinolizine ring and (2S) for the L-alanine moiety.[8][13] The specific stereoisomeric form is essential for its targeted binding and efficacy. The synthesis and separation of its various stereoisomers have been a key aspect of its development.[2][14]
Mechanism of Action
Like other fluoroquinolones, this compound mesylate's active form, levonadifloxacin, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][15]
-
Prodrug Activation : Following oral administration, this compound is absorbed and hydrolyzed by enzymes in the body, releasing the active metabolite, levonadifloxacin.[11]
-
Enzyme Inhibition : Levonadifloxacin then targets and inhibits bacterial DNA gyrase and topoisomerase IV.[15]
-
DNA Damage and Cell Death : By binding to the enzyme-DNA complex, the drug stabilizes it, which prevents the re-ligation of DNA strands that have been temporarily cleaved by the enzymes.[15] This leads to an accumulation of double-stranded DNA breaks, which disrupts DNA replication, transcription, and repair, ultimately resulting in bacterial cell death.[1][15]
The unique chemical structure of levonadifloxacin allows it to evade some common bacterial resistance mechanisms, such as efflux pumps, making it effective against strains resistant to older fluoroquinolones.[1][15]
References
- 1. What is this compound mesylate used for? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound mesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. This compound mesylate | C23H30FN3O8S | CID 16734913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C22H26FN3O5 | CID 16734914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buy this compound (hydrochloride) | 396132-82-4 | >98% [smolecule.com]
- 12. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
Alalevonadifloxacin's Preferential Targeting of DNA Gyrase in S. aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alalevonadifloxacin is an L-alanine prodrug of levonadifloxacin (B139917) (WCK 771), a novel broad-spectrum benzoquinolizine fluoroquinolone. A key feature that distinguishes levonadifloxacin from many other fluoroquinolones is its differentiated mechanism of action in Staphylococcus aureus, characterized by a preferential targeting of DNA gyrase over topoisomerase IV.[1][2] This attribute contributes to its potent activity against methicillin-resistant S. aureus (MRSA) and quinolone-resistant strains.[1][3] This technical guide provides an in-depth analysis of this mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.
Introduction: The Fluoroquinolone Mechanism of Action
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[5] They function by creating transient double-stranded breaks in the DNA, allowing for the passage of another DNA segment through the break, followed by resealing the DNA strands.[4] Fluoroquinolones stabilize the covalent complex formed between the topoisomerase and the cleaved DNA, leading to an accumulation of double-stranded DNA breaks and ultimately, cell death.[4][5]
In many Gram-positive bacteria, including S. aureus, topoisomerase IV is the primary target for most older fluoroquinolones.[6][7] However, levonadifloxacin exhibits a distinct preference for DNA gyrase in this pathogen.[1][8]
Quantitative Analysis of this compound's Activity
The preferential targeting of DNA gyrase by levonadifloxacin is substantiated by quantitative data from susceptibility testing against genetically defined S. aureus mutants and direct enzyme inhibition assays.
Table 1: Minimum Inhibitory Concentrations (MICs) against S. aureus
| Strain Type | Target Gene Mutation | WCK 771 (Levonadifloxacin) MIC (µg/mL) | Comparator Quinolones MIC (µg/mL) |
| Wild-Type | None | 0.008 - 0.015[9] | Ciprofloxacin: 0.12 - 0.25[9] |
| Single Mutant | gyrA | Two-fold increase from wild-type[8][10] | - |
| Single Mutant | grlA (Topoisomerase IV) | No significant increase[1] | - |
| Quinolone-Resistant S. aureus (QRSA) | Multiple mutations | MIC₅₀/₉₀: 0.5/1[3] | Levofloxacin MIC₅₀/₉₀: 8/32[3] |
| MRSA | - | MIC₅₀/₉₀: 0.5/1[3] | Moxifloxacin MIC₅₀/₉₀: 2/8[3] |
Note: MIC values can vary slightly based on the specific strains and testing conditions.
Table 2: In Vitro Enzyme Inhibition
Experimental Protocols
The determination of preferential targeting relies on standardized microbiological and biochemical assays.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum: A standardized suspension of the S. aureus strain is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent (e.g., levonadifloxacin) is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the agent at which there is no visible growth.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To measure the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed circular DNA.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed pBR322 plasmid DNA.
-
Inhibitor Addition: Varying concentrations of the test compound (levonadifloxacin) are added to the reaction mixtures.
-
Enzyme Addition: The reaction is initiated by adding purified S. aureus DNA gyrase.
-
Incubation: The mixture is incubated at 37°C for 30-60 minutes.
-
Reaction Termination: The reaction is stopped by adding a solution containing SDS and EDTA (e.g., 2% SDS, 200 mM EDTA).[11]
-
Analysis: The DNA topoisomers are separated by agarose (B213101) gel electrophoresis. The gel is stained with ethidium (B1194527) bromide and visualized under UV light. Inhibition is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control.
Topoisomerase IV Decatenation Inhibition Assay
Objective: To measure the inhibition of topoisomerase IV's ability to separate interlinked DNA circles (catenanes).
Methodology:
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.[12]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin), and kDNA.[12]
-
Inhibitor Addition: Varying concentrations of the test compound are added.
-
Enzyme Addition: The reaction is initiated by adding purified S. aureus topoisomerase IV.
-
Incubation: The mixture is incubated at 37°C for 30 minutes.[12]
-
Reaction Termination: The reaction is stopped, often by adding a stop buffer containing a detergent and a loading dye, followed by chloroform/isoamyl alcohol extraction.[12]
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of decatenated minicircles released from the kDNA network.[12]
Visualizing the Mechanisms and Workflows
Diagram 1: Fluoroquinolone Mechanism of Action
Caption: General mechanism of action for fluoroquinolones, leading to bacterial cell death.
Diagram 2: Experimental Workflow for DNA Gyrase Supercoiling Inhibition Assay
Caption: Workflow for determining the inhibitory effect of a compound on DNA gyrase activity.
Diagram 3: this compound's Preferential Targeting in S. aureus
References
- 1. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro activity of a Novel Benzoquinolizine Antibiotic, Levonadifloxacin (WCK 771) against Blood Stream Gram-Positive Isolates from a Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Levonadifloxacin arginine salt? [synapse.patsnap.com]
- 6. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-methicillin-resistant Staphylococcus aureus quinolone WCK 771 has potent activity against sequentially selected mutants, has a narrow mutant selection window against quinolone-resistant Staphylococcus aureus, and preferentially targets DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of the New Quinolone WCK 771 against Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
An In-Depth Technical Guide to the Oral Bioavailability of Alalevonadifloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alalevonadifloxacin, a novel L-alanine ester prodrug of the broad-spectrum fluoroquinolone antibiotic levonadifloxacin (B139917), has been developed to enhance oral bioavailability. Levonadifloxacin itself exhibits poor absorption when administered orally. The prodrug strategy allows for efficient absorption from the gastrointestinal tract, followed by in vivo hydrolysis to release the active moiety, levonadifloxacin. This guide provides a comprehensive overview of the oral bioavailability of this compound, detailing its pharmacokinetic profile, the experimental protocols used for its assessment, and the underlying mechanisms of its action.
Mechanism of Action and Prodrug Conversion
This compound is designed for improved oral absorption and subsequent conversion to its active form, levonadifloxacin.[1] Once absorbed, it undergoes hydrolysis to release levonadifloxacin, which then exerts its antibacterial effect.[1]
The antibacterial action of levonadifloxacin, like other fluoroquinolones, is the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2] By inhibiting these enzymes, levonadifloxacin disrupts essential cellular processes, leading to bacterial cell death.[2]
Figure 1: Prodrug conversion and mechanism of action.
Pharmacokinetic Profile
Clinical studies in healthy adult subjects have demonstrated that this compound is well-tolerated and exhibits a predictable pharmacokinetic profile. Following oral administration, this compound is rapidly absorbed and converted to levonadifloxacin.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of levonadifloxacin in plasma after the first and ninth oral doses of this compound (1,000 mg every 12 hours) in healthy adult subjects.[3]
Table 1: Pharmacokinetic Parameters of Levonadifloxacin After a Single Oral Dose of this compound (1,000 mg)
| Parameter | Mean ± SD |
| Cmax (mg/L) | 16.5 ± 5.1 |
| Tmax (h) | 1.8 ± 0.7 |
| AUC₀₋₁₂ (mg·h/L) | 116.2 ± 28.7 |
| t₁/₂ (h) | 4.5 ± 0.9 |
| Vz/F (L) | 58.0 ± 14.7 |
| CL/F (L/h) | 9.11 ± 2.23 |
Table 2: Pharmacokinetic Parameters of Levonadifloxacin After the Ninth Oral Dose of this compound (1,000 mg)
| Parameter | Mean ± SD |
| Cmax (mg/L) | 20.9 ± 5.8 |
| Tmax (h) | 1.9 ± 0.8 |
| AUC₀₋₁₂ (mg·h/L) | 149.3 ± 36.8 |
| t₁/₂ (h) | 4.8 ± 0.9 |
| Vz/F (L) | 59.2 ± 13.9 |
| CL/F (L/h) | 8.17 ± 1.93 |
Data sourced from the "Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects" study.[3]
Experimental Protocols
The pharmacokinetic data presented above were obtained from a Phase 1, open-label study.[4] The following sections detail the methodologies employed in this key clinical trial.
Study Design
Figure 2: Experimental workflow of the Phase 1 clinical trial.
A Phase 1, open-label study was conducted in 30 healthy adult subjects to evaluate the pharmacokinetics of levonadifloxacin following oral administration of this compound.[4]
-
Dosing Regimen: Subjects received oral doses of 1,000 mg of this compound every 12 hours for a total of 5 days.[4]
-
Sample Collection: Blood samples for plasma analysis were collected at predefined time points after the first and ninth doses to determine the pharmacokinetic profile.[4]
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of levonadifloxacin in human plasma was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4] While the specific, detailed parameters of the method used in the pivotal study are not publicly available, a typical validated LC-MS/MS method for the quantification of a similar fluoroquinolone, levofloxacin, is described below to provide a representative protocol.
4.2.1. Sample Preparation
A protein precipitation method is commonly used for the extraction of fluoroquinolones from plasma.
-
To a 100 µL aliquot of human plasma, add a suitable internal standard.
-
Add a protein precipitating agent, such as acetonitrile (B52724) or methanol.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
4.2.2. Chromatographic Conditions
-
Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is typically used for the separation of fluoroquinolones.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is commonly employed.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Column Temperature: The column is often maintained at an elevated temperature (e.g., 40°C) to ensure reproducible chromatography.
4.2.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for fluoroquinolones.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
4.2.4. Method Validation
A bioanalytical method must be validated to ensure its reliability for the quantification of drugs in biological matrices. Key validation parameters include:
-
Linearity: The method should demonstrate linearity over a defined concentration range.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) are assessed at multiple concentration levels.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This compound effectively serves as an oral prodrug for levonadifloxacin, demonstrating high oral bioavailability of approximately 89-90%.[4] Pharmacokinetic studies in healthy volunteers have established a predictable profile for levonadifloxacin following oral administration of this compound, with rapid absorption and conversion to the active form. The use of validated LC-MS/MS methods ensures the accurate and reliable quantification of levonadifloxacin in biological matrices, which is fundamental for the characterization of its pharmacokinetic properties. This in-depth understanding of the oral bioavailability of this compound is crucial for its continued development and clinical application in treating bacterial infections.
References
Alalevonadifloxacin: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alalevonadifloxacin, marketed as Emrok O in India, is an orally bioavailable prodrug of the novel benzoquinolizine fluoroquinolone, levonadifloxacin (B139917).[1][2][3] Developed by Wockhardt, it represents a significant advancement in the fight against multi-drug resistant Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6] This technical guide provides an in-depth overview of the initial discovery, development history, mechanism of action, and key preclinical and clinical findings for this compound.
Introduction: The Need for Novel Anti-MRSA Agents
The rising prevalence of antimicrobial resistance poses a critical threat to global public health. Infections caused by MRSA are a major concern in both hospital and community settings, often leading to increased morbidity, mortality, and healthcare costs. The diminishing efficacy of existing antibiotics has necessitated the discovery and development of new therapeutic agents with novel mechanisms of action and improved pharmacological profiles. This compound was developed to address this unmet medical need, offering a potent oral treatment option for serious Gram-positive infections.
The Genesis of this compound: A Prodrug Strategy
The parent compound, levonadifloxacin (WCK 771), is a potent intravenous antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[2][5] While highly effective, levonadifloxacin exhibits poor oral bioavailability, limiting its use to parenteral administration.[3] To overcome this limitation and provide a seamless transition from intravenous to oral therapy, a prodrug approach was undertaken.
Wockhardt's research team embarked on a multi-year effort to design and synthesize a suitable oral prodrug of levonadifloxacin.[5] Over 70 prodrug candidates were synthesized and evaluated.[5] The primary goal was to create an oral formulation with a pharmacokinetic profile that mimicked the intravenous administration of levonadifloxacin, ensuring comparable efficacy and safety.[5] This extensive research led to the selection of the L-alanine ester prodrug of levonadifloxacin, designated as WCK 2349, and later named this compound.[3][5]
This compound is the mesylate salt of the L-alanine ester of levonadifloxacin.[2][3] This formulation demonstrates excellent oral bioavailability, exceeding 90%, and is efficiently hydrolyzed in the body to release the active moiety, levonadifloxacin.[2][5][7]
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
Like other fluoroquinolones, the antibacterial activity of levonadifloxacin, the active form of this compound, stems from its ability to inhibit bacterial DNA synthesis.[4][8] It achieves this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][8][9] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[4][8]
Levonadifloxacin stabilizes the complex formed between these enzymes and bacterial DNA, leading to double-stranded breaks in the DNA that are not resealed.[8] This accumulation of DNA damage ultimately results in bacterial cell death. A distinctive feature of levonadifloxacin is its potent and preferential targeting of DNA gyrase in S. aureus, which differentiates it from many other fluoroquinolones that primarily target topoisomerase IV in Gram-positive bacteria.[2] This dual-targeting mechanism contributes to its high potency against quinolone-resistant strains.[9]
Preclinical Development
In Vitro Activity
Levonadifloxacin demonstrates potent in vitro activity against a broad spectrum of clinically important Gram-positive pathogens, including MRSA, quinolone-resistant S. aureus, and vancomycin-intermediate and -resistant S. aureus.[2] It is also active against various streptococcal species, including macrolide- and penicillin-resistant Streptococcus pneumoniae.[2]
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (n=297) | 0.03 | 1 |
| Streptococcus pneumoniae | ||
| - Penicillin-susceptible | ≤0.06 | 0.12 |
| - Penicillin-intermediate | 0.12 | 0.25 |
| - Penicillin-resistant | 0.12 | 0.25 |
| Streptococcus pyogenes | 0.12 | 0.25 |
Data compiled from various in vitro studies.
In Vivo Efficacy in Animal Models
The efficacy of levonadifloxacin has been evaluated in several animal infection models, demonstrating its potent in vivo activity.
| Infecting Strain | Route | ED50 (mg/kg) | ED90 (mg/kg) |
| S. aureus ATCC 25923 | SC | 0.59 | 1.08 |
| Oral | 2.8 | 4.37 | |
| S. aureus Smith (ATCC 13709) | SC | 0.86 | 2.4 |
| Oral | 1.7 | 5.0 | |
| S. aureus 5023 (MRSA) | SC | 33.9 | 48.6 |
| S. aureus 33 (MRSA) | SC | 38.3 | 70.4 |
SC: Subcutaneous. Data from murine systemic infection models.[2]
In a neutropenic murine lung infection model, the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with efficacy was the ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[4][8] The mean plasma fAUC/MIC required for a static effect and a 1-log10 reduction in bacterial count against nine S. aureus strains were 8.1 ± 6.0 and 25.8 ± 12.3, respectively.[4][8]
Preclinical Safety and Toxicology
Extensive preclinical safety and toxicology studies were conducted for both levonadifloxacin (WCK 771) and this compound (WCK 2349).[10][11]
-
Safety Pharmacology: Single-dose studies in mice revealed no adverse effects on the central nervous system, including seizure activity.[10][11] Cardiovascular safety studies, including hERG assays and telemetry in monkeys, also showed no significant adverse effects.[10][11]
-
Repeat-Dose Toxicity: In repeat-dose toxicity studies, no major biochemical, hematological, or histopathological changes indicative of vital organ damage were observed.[10][11]
-
Genotoxicity: Both WCK 771 and WCK 2349 were found to be non-genotoxic.[10][11]
-
Phototoxicity: Weak phototoxicity, comparable to that of levofloxacin, was observed.[10][11]
-
Chondrotoxicity: Levonadifloxacin showed some chondrotoxicity in juvenile Beagle dogs, a known class effect of fluoroquinolones, but the severity was lower than that of ofloxacin.[10][11]
Overall, the preclinical safety profile of levonadifloxacin and this compound established a wide safety margin, supporting their clinical development.[10][11]
Clinical Development
This compound has undergone several Phase I, II, and III clinical trials to evaluate its safety, pharmacokinetics, and efficacy in humans.
Pharmacokinetics in Healthy Volunteers
A study in healthy adult subjects who received oral this compound (1,000 mg twice daily for 5 days) provided key pharmacokinetic data.[12][13][14]
| Parameter | Day 1 (Mean ± SD) | Day 5 (Mean ± SD) |
| Cmax (mg/L) | 12.1 ± 2.9 | 13.9 ± 3.4 |
| AUC0-12 (mg·h/L) | 88.9 ± 19.3 | 114.2 ± 25.1 |
| Tmax (h) | 1.5 (1.0 - 2.0) | 1.5 (1.0 - 4.0) |
| t1/2 (h) | 4.8 ± 0.9 | 5.2 ± 0.9 |
Cmax: Maximum plasma concentration; AUC0-12: Area under the plasma concentration-time curve from 0 to 12 hours; Tmax: Time to reach Cmax; t1/2: Elimination half-life. Data from healthy adult subjects.[12][13][14]
The study also demonstrated excellent penetration of levonadifloxacin into the epithelial lining fluid (ELF) and alveolar macrophages (AM), with penetration ratios to unbound plasma concentrations of 7.66 and 1.58, respectively, supporting its use in respiratory tract infections.[12][13]
Clinical Efficacy
A real-world, observational study in India involving 1,229 patients assessed the safety and efficacy of levonadifloxacin (oral and/or IV) for various bacterial infections, including skin and soft-tissue infections, diabetic foot infections, and septicemia.[7] The study reported high clinical success rates: 98.3% for oral therapy, 93.7% for IV therapy, and 96.1% for IV followed by oral therapy.[7][15] The mean duration of therapy was 7.2 days, with a mean time to clinical improvement of 4 days.[7] The treatment was well-tolerated, with only a few mild adverse events reported.[7][15]
Experimental Protocols
Synthesis of this compound Mesylate
The synthesis of this compound mesylate involves a multi-step process starting from 2-Bromo-4,5-difluoroacetylaniline.[1]
-
Quinoline (B57606) Formation: 2-Bromo-4,5-difluoroacetylaniline is reacted with crotonaldehyde under Skraup-Doebner-Von Miller conditions to yield the corresponding quinoline derivative.[1]
-
Reduction: The carbon-bromine bond is reduced via catalytic hydrogenation using palladium on carbon, followed by reduction of the quinoline ring using platinum on carbon to give the tetrahydroquinoline.[1]
-
Chiral Resolution: The racemic tetrahydroquinoline is resolved using 2,3-di-O-benzoyl-L-tartaric acid (L-DBTA) to isolate the desired S-isomer.[1]
-
Tricycle Formation: The S-isomer is treated with diethylethoxymethylenemalonate (EMME) in polyphosphoric acid (PPA) followed by acid hydrolysis to form the tricyclic acid.[1]
-
Piperidine Moiety Introduction: The tricyclic acid is chelated with boron triacetate and then reacted with 4-hydroxypiperidine to introduce the piperidinyl side chain, yielding levonadifloxacin.[1]
-
Prodrug Formation: Levonadifloxacin is coupled with Boc-protected L-alanine.[1]
-
Final Product: The Boc protecting group is removed, and the final product is salified with methanesulfonic acid to give this compound mesylate.[1]
Minimum Inhibitory Concentration (MIC) Determination
MIC values for levonadifloxacin are determined using the reference broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[16]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: A serial two-fold dilution of levonadifloxacin is prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation: The prepared drug dilutions are inoculated with the standardized bacterial suspension.
-
Incubation: The microdilution plates are incubated at 35°C for 16-20 hours.
-
Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Neutropenic Murine Lung Infection Model
This model is used to determine the in vivo efficacy and PK/PD parameters of levonadifloxacin.[4][8]
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[4]
-
Infection: Anesthetized mice are infected intranasally with a standardized inoculum of the test S. aureus strain.[4]
-
Treatment: Treatment with subcutaneous doses of levonadifloxacin is initiated 2 hours post-infection.[4]
-
Bacterial Load Assessment: The bacterial burden in the lungs is determined at the initiation of treatment (0 hours) and at 24 hours post-treatment by homogenizing the lung tissue and plating serial dilutions on appropriate agar (B569324) media.[4]
-
Pharmacodynamic Analysis: The change in the lung bacterial burden at 24 hours compared to the baseline at 0 hours is used to assess the pharmacodynamic efficacy.[4]
DNA Gyrase and Topoisomerase IV Inhibition Assay
The inhibitory activity of levonadifloxacin against DNA gyrase and topoisomerase IV can be assessed using supercoiling and decatenation assays, respectively.[17][18][19][20]
-
DNA Gyrase Supercoiling Assay:
-
Relaxed plasmid DNA (e.g., pBR322) is incubated with purified DNA gyrase in the presence of ATP and varying concentrations of the inhibitor.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA.
-
-
Topoisomerase IV Decatenation Assay:
-
Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is incubated with purified topoisomerase IV in the presence of ATP and varying concentrations of the inhibitor.
-
The reaction is stopped, and the products are analyzed by agarose gel electrophoresis.
-
Inhibition is observed as a decrease in the amount of decatenated minicircles.
-
Conclusion and Future Directions
The discovery and development of this compound represent a successful application of the prodrug strategy to overcome the pharmacokinetic limitations of a potent parent molecule. Its broad spectrum of activity against resistant Gram-positive pathogens, favorable safety profile, and the convenience of oral administration make it a valuable addition to the therapeutic arsenal (B13267) against serious bacterial infections. Future research may focus on expanding its clinical applications to other types of infections and its potential role in combination therapies to combat the growing threat of antimicrobial resistance.
References
- 1. Synthesis of this compound mesylate_Chemicalbook [chemicalbook.com]
- 2. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. New Drug Discovery - Wockhardt [wockhardt.com]
- 6. Pipeline/Projects - Wockhardt [wockhardt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical safety evaluation of levonadifloxacin, a novel anti-methicillin-resistant Staphyloccocus aureus benzoquinolizine fluoroquinolone by intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. India-discovered levonadifloxacin & this compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 19. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Strategic Role of L-Alanine Ester in the Design of Alalevonadifloxacin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alalevonadifloxacin, a novel oral antibiotic, represents a significant advancement in the treatment of bacterial infections, particularly those caused by resistant pathogens. Its design as an L-alanine ester prodrug of the potent but poorly bioavailable antibacterial agent, levonadifloxacin (B139917), is a key determinant of its clinical utility. This technical guide delves into the core design principles of this compound, focusing on the critical role of the L-alanine ester moiety in overcoming the pharmacokinetic limitations of its parent compound. We will explore the rationale behind this prodrug strategy, present comparative quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying biological and experimental processes.
Introduction: The Challenge of Levonadifloxacin and the Prodrug Solution
Levonadifloxacin is a broad-spectrum antibiotic belonging to the benzoquinolizine subclass of quinolones.[1][2] It exhibits potent activity against a wide range of clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Haemophilus influenzae.[2][3][4] The primary mechanism of action of levonadifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[1][5]
Despite its promising antibacterial profile, the clinical development of levonadifloxacin for oral administration was hampered by its very poor oral absorption.[6][7] To address this limitation, a prodrug approach was adopted, leading to the development of this compound. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. In the case of this compound, the L-alanine ester was strategically chosen as the promoiety to enhance its oral bioavailability.
Design Rationale: The L-Alanine Ester Advantage
The selection of the L-alanine ester for the prodrug design of levonadifloxacin was based on several key considerations:
-
Enhanced Aqueous Solubility: The addition of the amino acid ester, particularly as a mesylate salt, improves the water solubility of the molecule, which can aid in its dissolution in the gastrointestinal tract.[3][6]
-
Enzymatic Lability: The ester linkage is designed to be rapidly hydrolyzed by ubiquitous esterase enzymes present in the gut, blood, and liver, ensuring efficient release of the active levonadifloxacin.[1]
-
Improved Permeability: The prodrug form can temporarily mask the polar functional groups of the parent drug, potentially improving its permeability across the intestinal epithelium.
-
Biocompatibility: L-alanine is a naturally occurring amino acid, and its release upon hydrolysis of the ester bond is generally considered safe and well-tolerated.
Structurally, levonadifloxacin offers two potential sites for esterification: the C-2 carboxylic acid and the C-4 hydroxyl group on the piperidine (B6355638) side chain.[7] Studies revealed that esters at the C-4 hydroxyl position, such as the L-alanine ester, were more readily cleaved by enzymes compared to esters at the C-2 carboxylic acid position.[6][7] This selective cleavage at the desired site ensures the efficient release of the active drug.
Quantitative Data Summary
The success of the L-alanine ester prodrug strategy is evident in the significantly improved pharmacokinetic profile of levonadifloxacin when administered orally as this compound.
Physicochemical Properties
Pharmacokinetic Parameters
The oral administration of this compound leads to systemic exposure of levonadifloxacin that is comparable to intravenous administration of levonadifloxacin.
| Parameter | Oral this compound (delivers levonadifloxacin) | Intravenous Levonadifloxacin | Reference |
| Bioavailability (F) | ~90% | 100% (by definition) | [1] |
| Cmax (mg/L) | Variable depending on dose | Variable depending on dose | [8] |
| Tmax (h) | ~1 hour | Not Applicable | [9] |
| AUC (mg·h/L) | Comparable to IV administration | Dose-dependent | [3][8] |
Note: Cmax and AUC are dose-dependent. The table highlights the high oral bioavailability achieved with the prodrug.
In Vitro Antibacterial Activity of Levonadifloxacin
The L-alanine ester prodrug, this compound, is inactive in vitro. Its efficacy is solely dependent on its conversion to the active parent drug, levonadifloxacin.
| Organism | MIC90 (mg/L) | Reference |
| Staphylococcus aureus (including MRSA) | 1 | [3] |
| Streptococcus pneumoniae | 0.5 | [3] |
| Haemophilus influenzae | 0.03 | [3] |
Experimental Protocols
In Vitro Esterase Cleavage Assay
Objective: To determine the rate and extent of conversion of this compound to levonadifloxacin in the presence of esterase enzymes.
Methodology (Representative Protocol):
-
Preparation of Enzyme Solutions: Prepare solutions of commercially available esterases (e.g., porcine liver esterase) or tissue homogenates (e.g., human intestinal S9 fraction) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[10][11]
-
Incubation: Incubate a known concentration of this compound with the enzyme solution at 37°C.
-
Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile (B52724) or a strong acid/base).
-
Analysis: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentrations of both this compound and the released levonadifloxacin.
-
Data Analysis: Plot the concentration of levonadifloxacin formed over time to determine the rate of hydrolysis.
Oral Bioavailability Study in Animal Models
Objective: To determine the oral bioavailability of levonadifloxacin following the administration of this compound in a preclinical animal model.
Methodology (Representative Protocol based on rodent models):
-
Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats or BALB/c mice.[1][12]
-
Acclimatization and Fasting: Acclimatize the animals to the laboratory conditions and fast them overnight before dosing, with free access to water.[12]
-
Dosing Groups: Divide the animals into two groups:
-
Blood Sampling: Collect blood samples from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[12]
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of levonadifloxacin in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including the Area Under the Curve (AUC) for both the IV and PO groups, using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100[1]
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the in vitro potency of levonadifloxacin against a panel of bacterial isolates.
Methodology (Based on CLSI Broth Microdilution Method):
-
Bacterial Strains: Use standardized quality control strains (e.g., Staphylococcus aureus ATCC 29213) and clinical isolates of the target pathogens.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.[5]
-
Antibiotic Preparation: Prepare serial two-fold dilutions of levonadifloxacin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[5][13]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[6]
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.[14]
Visualizations
Caption: Metabolic activation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Oral and IV Levonadifloxacin Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Alalevonadifloxacin for Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Alalevonadifloxacin, a novel fluoroquinolone antibiotic, for the treatment of acute bacterial skin and skin structure infections (ABSSSI). This document includes a summary of its mechanism of action, clinical efficacy, safety profile, and detailed protocols for key experimental procedures relevant to its evaluation.
Introduction
This compound is the L-alanine ester prodrug of levonadifloxacin (B139917), a broad-spectrum fluoroquinolone antibiotic.[1] It is formulated for oral administration, while levonadifloxacin is available for intravenous use, allowing for seamless intravenous-to-oral switch therapy.[2][3] A key advantage of this compound is its potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), a common causative agent of ABSSSI.[3][4] The development of this compound addresses the clinical need for effective and well-tolerated oral antibiotics to manage ABSSSI, particularly in the context of increasing antibiotic resistance.[5]
Mechanism of Action
Levonadifloxacin, the active moiety of this compound, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are critical for bacterial DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, levonadifloxacin stabilizes it and prevents the re-ligation of the DNA strands, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[3] A distinguishing feature of levonadifloxacin is its preferential targeting of DNA gyrase in S. aureus, which contributes to its potent activity against quinolone-resistant strains.[6]
Caption: Mechanism of action of this compound.
Pharmacokinetics and Pharmacodynamics
This compound exhibits high oral bioavailability of approximately 90%, achieving plasma concentrations comparable to the intravenous formulation of levonadifloxacin.[2][3] The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of levonadifloxacin against S. aureus is the ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[7] Studies in neutropenic murine lung infection models have shown that a mean plasma fAUC/MIC of 8.1 ± 6.0 is required for a static effect and 25.8 ± 12.3 for a 1-log10 kill of S. aureus.[7]
Clinical Efficacy and Safety in ABSSSI
A Phase 3, multicenter, randomized, open-label clinical trial (NCT03405064) evaluated the efficacy and safety of both intravenous levonadifloxacin and oral this compound compared to linezolid (B1675486) in patients with ABSSSI.[2][8]
Efficacy Outcomes
The study demonstrated that both oral and intravenous levonadifloxacin were non-inferior to their linezolid counterparts in achieving clinical cure at the test-of-cure visit.[2] Notably, levonadifloxacin showed a higher clinical cure rate in patients with MRSA infections compared to linezolid.[2]
Table 1: Clinical Cure Rates in the Modified Intent-to-Treat (mITT) Population
| Treatment Group | Clinical Cure Rate (%) | 95% Confidence Interval |
| IV Sub-group | ||
| Levonadifloxacin | 91.0 | -4.5 to 10.9 |
| Linezolid | 87.8 | |
| Oral Sub-group | ||
| This compound | 95.2 | -4.2 to 7.3 |
| Linezolid | 93.6 | |
| Data from the Phase 3 clinical trial NCT03405064.[2] |
Table 2: Clinical Cure Rates in Patients with MRSA
| Treatment Group | Clinical Cure Rate (%) |
| Levonadifloxacin (IV and Oral) | 95.0 |
| Linezolid (IV and Oral) | 89.3 |
| Data from the Phase 3 clinical trial NCT03405064.[2] |
A real-world, retrospective, multi-center study in India also demonstrated high clinical and microbial success rates for levonadifloxacin (oral and/or IV) in the management of ABSSSI.[5]
Table 3: Real-World Efficacy of Levonadifloxacin in ABSSSI
| Formulation | Clinical Success Rate (%) |
| Oral this compound | 97.3 |
| IV Levonadifloxacin | 97.8 |
| IV followed by Oral | 100 |
| Data from a retrospective, multi-center study.[5] |
Safety Profile
In the Phase 3 clinical trial, the incidence of treatment-emergent adverse events (TEAEs) was similar between the levonadifloxacin and linezolid treatment groups for both IV and oral administration.[2] The majority of adverse events were mild in nature, and no serious adverse events or deaths were related to the study drug.[2]
Table 4: Incidence of Treatment-Emergent Adverse Events (TEAEs)
| Treatment Group | TEAEs Incidence (%) |
| IV Sub-group | |
| Levonadifloxacin | 20.8 |
| Linezolid | 22.4 |
| Oral Sub-group | |
| This compound | 16.0 |
| Linezolid | 13.5 |
| Data from the Phase 3 clinical trial NCT03405064.[2] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of levonadifloxacin against Staphylococcus aureus using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Levonadifloxacin analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus aureus isolates (including quality control strain ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Levonadifloxacin Stock Solution: Prepare a stock solution of levonadifloxacin in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Working Solutions: Serially dilute the stock solution in CAMHB to prepare working solutions at concentrations twice the final desired concentrations.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the S. aureus strain from an overnight culture on a non-selective agar (B569324) plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Inoculation:
-
Add 50 µL of the appropriate levonadifloxacin working solution to each well of the 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final drug concentrations.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of levonadifloxacin that completely inhibits visible growth of the organism.
Quality Control:
-
Concurrently test the quality control strain S. aureus ATCC 29213. The resulting MIC should fall within the acceptable range as specified in the current CLSI M100 document.
Caption: Workflow for in vitro susceptibility testing.
In Vivo Murine Model of ABSSSI
This protocol describes a murine model of subcutaneous abscess formation to evaluate the in vivo efficacy of this compound against MRSA.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
MRSA strain (e.g., USA300)
-
Brain Heart Infusion (BHI) broth
-
Sterile saline
-
This compound formulation for oral gavage
-
Vehicle control (e.g., water or saline)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Bacterial Preparation:
-
Culture the MRSA strain overnight in BHI broth at 37°C.
-
Subculture the bacteria in fresh BHI broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.7).
-
Centrifuge the bacterial suspension, wash the pellet twice with sterile saline, and resuspend in saline to the desired concentration (e.g., 2 x 10⁸ CFU/mL).[4]
-
-
Infection:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse.
-
Inject 100 µL of the prepared MRSA suspension (e.g., 2 x 10⁷ CFU) subcutaneously into the shaved area.[9]
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment with oral this compound or vehicle control.
-
Administer the treatment via oral gavage at specified doses and frequencies (e.g., twice daily) for a defined duration (e.g., 3-7 days).
-
-
Monitoring and Assessment:
-
Monitor the mice daily for clinical signs of illness and measure the abscess lesion size (length x width) using calipers.[4]
-
At the end of the treatment period, euthanize the mice.
-
Aseptically excise the skin lesion and underlying tissue.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar media (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/g of tissue).
-
-
Data Analysis: Compare the lesion sizes and bacterial loads between the this compound-treated groups and the vehicle control group to determine the efficacy of the treatment.
Caption: Workflow for in vivo ABSSSI model.
Conclusion
This compound, with its oral formulation and potent activity against MRSA, represents a valuable therapeutic option for the treatment of ABSSSI. Its favorable pharmacokinetic profile allows for effective intravenous-to-oral switch therapy with levonadifloxacin. Clinical data demonstrates its non-inferiority to linezolid with a comparable safety profile. The provided experimental protocols offer a framework for the continued investigation and characterization of this promising antibiotic.
References
- 1. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of a Novel Broad-Spectrum Anti-MRSA Agent Levonadifloxacin Compared with Linezolid for Acute Bacterial Skin and Skin Structure Infections: A Phase 3, Openlabel, Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-World Evidence of Efficacy and Safety of Levonadifloxacin (Oral and IV) in the Management of Acute Bacterial Skin and Skin Structure Infections (ABSSSI): Findings of a Retrospective, Multi-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prescription-Event Monitoring Study on Safety and Efficacy of Levonadifloxacin (Oral and I.V.) in Management of Bacterial Infections: Findings of Real-World Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacokinetic/Pharmacodynamic Targets of Levonadifloxacin against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alalevonadifloxacin in Diabetic Foot Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic foot infections (DFIs) are a severe complication of diabetes mellitus, often leading to significant morbidity, including limb amputation. The increasing prevalence of antibiotic-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge in the clinical management of DFIs. Alalevonadifloxacin is a novel fluoroquinolone antibiotic, available as a prodrug for oral administration, which is converted to its active moiety, levonadifloxacin (B139917). Levonadifloxacin has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, including MRSA, and is approved for the treatment of diabetic foot infections in India.[1] These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in preclinical diabetic foot infection models.
Mechanism of Action
This compound belongs to the fluoroquinolone class of antibiotics. Its active form, levonadifloxacin, functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, levonadifloxacin stabilizes it and prevents the re-ligation of the DNA strands, leading to double-stranded DNA breaks and subsequent bacterial cell death. A noteworthy feature of levonadifloxacin is its potent activity against MRSA, which is attributed to its strong affinity for DNA gyrase, the primary target in S. aureus.[2][3] This dual-targeting mechanism also contributes to its efficacy against quinolone-resistant strains.
Preclinical Efficacy Data
While specific data from dedicated diabetic foot infection animal models are not yet widely published, preclinical studies in other relevant models of skin and soft tissue infections provide strong evidence for the potential efficacy of this compound. The following tables summarize key in vitro and in vivo findings for levonadifloxacin (WCK 771), the active form of this compound.
In Vitro Activity of Levonadifloxacin
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.03 | 0.03 | [5] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 | 1 | [3] |
| Quinolone-Resistant Staphylococcus aureus (QRSA) | 0.5 | 1 | [3] |
| Streptococcus pneumoniae | - | 0.5 | [6] |
| Haemophilus influenzae | - | 0.03 | [6] |
| Moraxella catarrhalis | - | 0.015 | [6] |
In Vivo Efficacy of Levonadifloxacin in a Mouse Cellulitis Model
This model demonstrates the reduction in bacterial load in a skin and soft tissue infection, which is a key component of diabetic foot infections.
| Pathogen | Treatment (Dose, mg/kg) | Mean Log10 CFU Reduction per Lesion | Reference |
| MSSA (ATCC 13709) | Levonadifloxacin (10) | ~2.5 | [5] |
| MRSA (Clinical Isolate 5027) | Levonadifloxacin (20) | ~2.0 | [5] |
| MRSA (Clinical Isolate 32) | Levonadifloxacin (20) | ~1.8 | [5] |
| MRSA (Clinical Isolate 5027) | Vancomycin (10) | ~1.5 | [5] |
| MRSA (Clinical Isolate 5027) | Linezolid (10) | ~1.2 | [5] |
Experimental Protocols
The following protocols are designed for researchers to evaluate the efficacy of this compound in established in vivo and in vitro diabetic foot infection models.
In Vivo Murine Model of Infected Diabetic Wound Healing
This protocol details the creation of a diabetic, infected full-thickness wound in mice to assess the efficacy of this compound in promoting wound healing and reducing bacterial burden.
Materials:
-
This compound
-
Vehicle control (e.g., sterile saline or appropriate solvent)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Male C57BL/6 mice (8-10 weeks old)
-
Glucometer and glucose test strips
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Hair clipper and depilatory cream
-
5-mm biopsy punch
-
Sterile surgical instruments
-
Silicone splints (optional, to minimize wound contraction)
-
Suture material or surgical adhesive
-
Pathogenic bacterial strain (e.g., MRSA USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile saline
-
Digital camera for wound imaging
-
Calipers
-
Tissue homogenizer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg) dissolved in cold citrate buffer to induce hyperglycemia.
-
Monitor blood glucose levels 7-10 days post-injection. Mice with blood glucose levels >250 mg/dL are considered diabetic and suitable for the study.
-
-
Wound Creation and Infection:
-
Anesthetize the diabetic mice.
-
Shave the dorsal surface and apply depilatory cream to remove remaining fur.
-
Create a full-thickness excisional wound on the dorsum using a 5-mm biopsy punch.[7]
-
(Optional) Suture or glue a silicone splint around the wound to prevent contraction.
-
Prepare an overnight culture of the pathogenic bacteria (e.g., MRSA) in TSB.
-
Dilute the bacterial culture in sterile saline to the desired concentration (e.g., 1 x 107 CFU/mL).
-
Inoculate the wound bed with a specific volume of the bacterial suspension (e.g., 10 µL).
-
-
Treatment Administration:
-
Divide the animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, comparator antibiotic).
-
Administer this compound or vehicle control orally (p.o.) via gavage, starting 24 hours post-infection and continuing daily for the duration of the study (e.g., 7-14 days). Dosage should be based on pharmacokinetic and pharmacodynamic studies.
-
-
Assessment of Wound Healing:
-
Document the wound area at regular intervals (e.g., days 0, 3, 7, 10, 14) using a digital camera with a ruler for scale.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
-
Quantification of Bacterial Load:
-
At selected time points, euthanize a subset of animals from each group.
-
Excise the entire wound bed and a margin of surrounding tissue.
-
Weigh the tissue and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on TSA plates.
-
Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per gram of tissue.
-
In Vitro Biofilm Eradication Assay
This assay evaluates the ability of this compound's active form, levonadifloxacin, to eradicate pre-formed bacterial biofilms, which are a critical component of chronic diabetic foot infections.
Materials:
-
Levonadifloxacin
-
96-well microtiter plates
-
Pathogenic bacterial strain (e.g., MRSA)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Protocol:
-
Biofilm Formation:
-
Grow an overnight culture of the bacterial strain in TSB.
-
Dilute the culture in TSB with added glucose (e.g., 1%) to an OD600 of approximately 0.05.
-
Add 200 µL of the diluted culture to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment with Levonadifloxacin:
-
Gently wash the wells with PBS to remove planktonic bacteria.
-
Add fresh TSB containing serial dilutions of levonadifloxacin to the wells. Include a no-drug control.
-
Incubate the plate for another 24 hours at 37°C.
-
-
Quantification of Biofilm:
-
Wash the wells with PBS to remove media and non-adherent bacteria.
-
Fix the biofilms with methanol (B129727) for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance at a wavelength of approximately 570 nm using a plate reader. The absorbance is proportional to the amount of remaining biofilm.
-
Visualizations
Signaling Pathway of Fluoroquinolones
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Diabetic Wound Model
References
- 1. researchgate.net [researchgate.net]
- 2. Optimisation of Levofloxacin-loaded electrospun fibres for diabetic wound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Levofloxacin nanoemulsion gel has a powerful healing effect on infected wound in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue pharmacokinetics of levofloxacin in human soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized mouse model of Staphylococcus aureus infected diabetic ulcers - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for In Vitro Susceptibility Testing of Alalevonadifloxacin
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alalevonadifloxacin is the L-alanine ester prodrug of levonadifloxacin (B139917), a novel broad-spectrum fluoroquinolone antibiotic. Levonadifloxacin exhibits potent activity against a wide range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides detailed protocols for the in vitro susceptibility testing of this compound's active form, levonadifloxacin, using standardized methods such as broth microdilution and disk diffusion, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines. Accurate and reproducible susceptibility testing is crucial for determining the potential efficacy of this antimicrobial agent against clinical isolates and for monitoring the emergence of resistance.
Mechanism of Action
Levonadifloxacin, the active moiety of this compound, belongs to the fluoroquinolone class of antibiotics. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By binding to the DNA-enzyme complexes, levonadifloxacin stabilizes them and prevents the re-ligation of cleaved DNA strands, leading to double-stranded DNA breaks and ultimately bacterial cell death.[1] A key feature of levonadifloxacin is its potent activity against Gram-positive pathogens, including MRSA, which is attributed to its high affinity for topoisomerase IV.[1]
Mechanism of action of this compound.
Quantitative Data Summary
The in vitro activity of levonadifloxacin has been evaluated against a variety of bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data and the quality control (QC) ranges for susceptibility testing.
Table 1: In Vitro Activity of Levonadifloxacin against Gram-Positive Organisms
| Organism Group | Resistotype | MIC90 (mg/L) of Levonadifloxacin |
| S. aureus | MRSA, QRSA | 0.25–0.5 |
Source: Adapted from a 2023 review on levonadifloxacin and this compound.[1]
Table 2: MIC50 and MIC90 of Levonadifloxacin against MRSA Blood Isolates
| Testing Method | MIC50 (µg/mL) | MIC90 (µg/mL) |
| E-test | 0.38 | 0.5 |
| Broth Microdilution (BMD) | 0.5 | 1 |
Source: A study on 456 MRSA isolates.[2]
Table 3: CLSI-Approved Quality Control Ranges for Levonadifloxacin Susceptibility Testing
| Quality Control Strain | MIC (µg/mL) | Zone Diameter (mm) |
| Staphylococcus aureus ATCC® 25923 | 25-31 | |
| Staphylococcus aureus ATCC® 29213 | 0.12-0.5 | |
| Enterococcus faecalis ATCC® 29212 | 0.25-1 | |
| Streptococcus pneumoniae ATCC® 49619 | 0.12-0.5 | 21-27 |
| Haemophilus influenzae ATCC® 49247 | 0.06-0.25 | 25-31 |
Source: CLSI M100 document.[3][4]
Experimental Protocols
The following are detailed protocols for performing in vitro susceptibility testing of levonadifloxacin. These methods are based on CLSI standards.
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of levonadifloxacin in a liquid medium.
Materials:
-
Levonadifloxacin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents and pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Levonadifloxacin Stock Solution: Prepare a stock solution of levonadifloxacin in a suitable solvent and dilute it in CAMHB to the highest desired concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of levonadifloxacin in CAMHB directly in the 96-well microtiter plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of levonadifloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.
Broth Microdilution Workflow.
Protocol 2: Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of bacteria to levonadifloxacin by measuring the zone of growth inhibition around a drug-impregnated disk.[5]
Materials:
-
Levonadifloxacin disks (10 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of MHA Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking.
-
Application of Disks: Aseptically apply a 10 µg levonadifloxacin disk to the surface of the inoculated MHA plate. Ensure the disk is in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpretation: Interpret the results as susceptible, intermediate, or resistant based on the CLSI-established zone diameter breakpoints.
Table 4: CLSI Interpretive Criteria for Levonadifloxacin (10 µg disk)
| Organism | Zone Diameter (mm) | Interpretation |
| Staphylococcus aureus | ≥ 17 | Susceptible |
| 14-16 | Intermediate | |
| ≤ 13 | Resistant |
Source: CLSI M100 26th edition.[6]
Disk Diffusion Workflow.
Conclusion
The protocols outlined in this document provide a standardized framework for the in vitro susceptibility testing of this compound (levonadifloxacin). Adherence to these CLSI-recommended methods is essential for obtaining accurate and comparable data, which is fundamental for the clinical development of this promising antibiotic and for its effective use in treating bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. India-discovered levonadifloxacin & this compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. ijhsr.org [ijhsr.org]
Alalevonadifloxacin in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration and dosage of alalevonadifloxacin, a novel oral prodrug of the broad-spectrum fluoroquinolone, levonadifloxacin (B139917). The following sections detail the methodologies for key in vivo experiments, summarize quantitative data from preclinical efficacy and pharmacokinetic studies, and visualize the drug's mechanism of action and experimental workflows.
Introduction
This compound (WCK 2349) is the L-alanine ester prodrug of levonadifloxacin (WCK 771), developed as a mesylate salt to enhance oral bioavailability.[1][2] Levonadifloxacin exhibits potent activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] As levonadifloxacin itself has poor oral absorption, this compound was designed to be efficiently absorbed and subsequently cleaved in the body to release the active levonadifloxacin moiety.[1] Preclinical studies have been crucial in establishing the efficacy and pharmacokinetic profile of this compound, paving the way for its clinical development. In vivo studies have demonstrated promising efficacy in models of acute bacterial skin and skin structure infections, respiratory infections, pyelonephritis, and peritonitis at human-equivalent mouse doses.[2][4]
Mechanism of Action
Levonadifloxacin, the active form of this compound, is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, repair, and recombination. By targeting both enzymes, levonadifloxacin disrupts these critical cellular processes, leading to bacterial cell death.
Mechanism of action of this compound.
Preclinical Efficacy Studies
Murine Systemic Infection Model (Peritonitis)
This model is utilized to assess the in vivo efficacy of an antimicrobial agent against a systemic infection.
Experimental Protocol:
-
Animal Model: Swiss albino mice.
-
Infection: Mice are intraperitoneally injected with a bacterial suspension (e.g., Staphylococcus aureus) to induce peritonitis.
-
Drug Administration:
-
Oral (PO): this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage.
-
Subcutaneous (SC): Levonadifloxacin is dissolved in a suitable vehicle and administered subcutaneously.
-
-
Dosage: A range of doses are administered to different groups of mice to determine the effective dose.
-
Endpoint: The primary endpoint is the 50% effective dose (ED50) and 90% effective dose (ED90), which represent the doses required to protect 50% and 90% of the infected animals from death, respectively.
Data Presentation:
| Infecting Strain | Administration Route | ED50 (mg/kg) | ED90 (mg/kg) |
| S. aureus ATCC 25923 | Oral | 2.8 | 4.37 |
| S. aureus ATCC 25923 | Subcutaneous | 0.59 | 1.08 |
| S. aureus Smith | Oral | 1.7 | 5.0 |
| S. aureus Smith | Subcutaneous | 0.86 | 2.4 |
| S. aureus 1199 NorA- | Oral | 2.2 | 3.1 |
| S. aureus 1199 NorA- | Subcutaneous | 2.2 | 3.1 |
| S. aureus 1199B NorA+ | Oral | 3.04 | 6.6 |
| S. aureus 1199B NorA+ | Subcutaneous | 3.04 | 6.6 |
| S. aureus 5023 (MRSA) | Subcutaneous | 33.9 | 48.6 |
| S. aureus 33 (MRSA) | Subcutaneous | 38.3 | 70.4 |
| S. aureus 34 (MRSA) | Subcutaneous | 44.6 | 62.3 |
| S. aureus 5002 (MRSA) | Subcutaneous | 46.8 | 56.8 |
| S. aureus 32 (MRSA) | Subcutaneous | 27.8 | 62.1 |
| S. aureus 97 (MRSA) | Subcutaneous | 46.8 | 56.8 |
Data adapted from preclinical studies of levonadifloxacin (WCK 771).
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the efficacy of antimicrobial agents in an immunocompromised host, allowing for the assessment of the drug's direct bactericidal or bacteriostatic activity.
Experimental Protocol:
-
Animal Model: Swiss albino mice (or other suitable strains).
-
Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide. A common regimen is 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.
-
Infection: A bacterial suspension (e.g., S. aureus) is injected into the thigh muscle of the neutropenic mice.
-
Drug Administration: this compound is administered orally at various doses and dosing intervals.
-
Endpoint: At a specified time post-treatment (e.g., 24 hours), mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (colony-forming units, CFU). The efficacy is measured by the reduction in bacterial count compared to untreated controls.
Workflow for the neutropenic murine thigh infection model.
Preclinical Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. For this compound, a key parameter is its conversion to the active moiety, levonadifloxacin.
Murine Pharmacokinetic Study
Experimental Protocol:
-
Animal Model: Swiss albino mice.
-
Drug Administration:
-
Oral (PO): A single dose of this compound is administered by oral gavage.
-
Subcutaneous (SC): A single dose of levonadifloxacin is administered subcutaneously.
-
-
Blood Sampling: Blood samples are collected from the retro-orbital plexus or other appropriate sites at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of levonadifloxacin is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[5]
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) are calculated.
Data Presentation:
Pharmacokinetics of Levonadifloxacin in Mice Following Subcutaneous Administration
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| 12.5 | 2.3 | 0.5 | 5.8 |
| 25 | 4.5 | 0.5 | 12.1 |
| 50 | 8.9 | 1.0 | 28.5 |
| 100 | 15.6 | 1.0 | 65.4 |
| 200 | 28.9 | 1.0 | 145.2 |
| 300 | 40.1 | 2.0 | 230.7 |
| 400 | 52.8 | 2.0 | 321.9 |
Data adapted from a study in Swiss albino mice.[5]
Note: this compound has been reported to have an oral bioavailability of approximately 90%.[4][6]
Workflow for a murine pharmacokinetic study.
Conclusion
The preclinical data for this compound demonstrate its successful design as an oral prodrug of levonadifloxacin. The high oral bioavailability allows for effective systemic exposure to the active drug. Efficacy studies in various murine infection models, including those with resistant bacterial strains, have shown significant antibacterial activity. The protocols and data presented here provide a foundation for further research and development of this promising antimicrobial agent.
References
- 1. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent Levonadifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Pharmacokinetic/Pharmacodynamic Targets of Levonadifloxacin against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Alalevonadifloxacin in the Treatment of Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alalevonadifloxacin is a novel, orally administered L-alanine ester prodrug of levonadifloxacin (B139917).[1][2] Levonadifloxacin belongs to the benzoquinolizine subclass of fluoroquinolones and exhibits broad-spectrum antibacterial activity.[3][4] It is particularly potent against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and resistant respiratory pathogens like macrolide- and penicillin-resistant Streptococcus pneumoniae.[3][4] this compound is being developed for respiratory tract infections such as community-acquired bacterial pneumonia (CABP) and hospital-acquired bacterial pneumonia (HABP).[5] Its availability in both intravenous (levonadifloxacin) and oral (this compound) formulations provides a seamless transition of therapy.[4] These notes provide an overview of its mechanism of action, in vitro activity, pharmacokinetic profile in the respiratory system, and protocols for preclinical and clinical evaluation.
Mechanism of Action
Like other fluoroquinolones, levonadifloxacin's primary mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3][6] By stabilizing the enzyme-DNA complex, levonadifloxacin induces double-stranded breaks in the bacterial DNA, which overwhelms repair mechanisms and leads to rapid bacterial cell death.[4][6] A distinguishing feature of levonadifloxacin is its preferential targeting of DNA gyrase in S. aureus, which contributes to its potent activity against quinolone-resistant strains.[4] Its unique chemical structure also allows it to evade common bacterial resistance mechanisms, such as efflux pumps.[3][6]
Data Presentation
In Vitro Activity against Respiratory Pathogens
Levonadifloxacin demonstrates potent in vitro activity against a wide range of pathogens responsible for respiratory tract infections. This includes typical bacteria such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, as well as atypical pathogens and resistant strains of Staphylococcus aureus.[4][5]
Table 1: In Vitro Activity of Levonadifloxacin against Key Respiratory Pathogens
| Pathogen | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
|---|---|---|---|---|
| Streptococcus pneumoniae | 1,196 | - | 0.5 | [7] |
| Streptococcus pneumoniae | 62 | - | 0.5 | [8] |
| Staphylococcus aureus (All) | 793 | 0.25 | 0.5 | [9] |
| S. aureus (MRSA) | 441 | 0.25 | 0.5 | [9] |
| Haemophilus influenzae | 1,002 | - | 0.03 | [7] |
| Moraxella catarrhalis | 504 | - | 0.015 | [7] |
| Mycoplasma pneumoniae | - | - | 0.125 | [10] |
| Chlamydia pneumoniae | 10 | 1 | 2 |[10] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Pharmacokinetics in the Respiratory Tract
For treating respiratory infections, achieving adequate antibiotic concentrations at the site of infection is crucial.[11] A study in healthy adult subjects evaluated the intrapulmonary pharmacokinetics of levonadifloxacin following oral administration of this compound (1,000 mg twice daily for 5 days).[2][12] The results demonstrate excellent penetration into the epithelial lining fluid (ELF) and alveolar macrophages (AM), the relevant sites for extracellular and intracellular pathogens, respectively.[2][5]
Table 2: Pharmacokinetic Parameters of Levonadifloxacin in Plasma, ELF, and AM
| Parameter | Plasma (Unbound) | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) | Reference |
|---|---|---|---|---|
| AUC₀₋₁₂ (mg·h/L) | 22.5* | 172.6 | 35.3 | [2][12] |
| Penetration Ratio (vs. Unbound Plasma) | - | 7.66 | 1.58 |[2][12] |
Calculated based on total plasma AUC₀₋₁₂ and ~85% plasma protein binding.[2] AUC₀₋₁₂: Area under the concentration-time curve from 0 to 12 hours.
Clinical Efficacy in Respiratory Infections
The clinical utility of levonadifloxacin has been assessed in real-world settings for various infections, including community-acquired bacterial pneumonia (CABP).
Table 3: Clinical Efficacy of Levonadifloxacin in Community-Acquired Bacterial Pneumonia (CABP)
| Study Type | Population | Treatment | Clinical Success Rate | Microbial Success Rate | Reference |
|---|---|---|---|---|---|
| Retrospective, Real-World | 338 CABP patients | IV and/or oral levonadifloxacin | 95.0% (321/338) | 96.8% (150/155) | [13][14] |
| Post-Marketing Surveillance | 1266 patients (37.5% with LRTI) | IV and/or oral levonadifloxacin | 95.7% (overall) | 93.3% (overall) |[15] |
LRTI: Lower Respiratory Tract Infection.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of levonadifloxacin against bacterial isolates, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[16][17]
Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of levonadifloxacin powder in a suitable solvent as recommended by the manufacturer.
-
Bacterial Isolate Preparation: Culture the test organism on appropriate agar (B569324) plates overnight. Select several colonies to prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of levonadifloxacin in CAMHB to achieve the desired concentration range.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the antimicrobial agent. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of levonadifloxacin that completely inhibits visible growth of the organism.
Protocol 2: In Vivo Efficacy in a Murine Lung Infection Model
Animal models are essential for evaluating the in vivo efficacy of new antibiotics against respiratory tract infections.[4][18] This protocol provides a general framework for a murine model of bacterial pneumonia.
Methodology:
-
Animal Model: Use specific-pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Immunosuppression (Optional): For certain pathogens, transient neutropenia may be induced to establish a robust infection. This can be achieved by intraperitoneal injection of cyclophosphamide (B585) prior to infection.
-
Bacterial Challenge: Anesthetize the mice and infect them via intranasal or intratracheal instillation with a predetermined lethal or sublethal dose of a relevant respiratory pathogen (e.g., S. pneumoniae, S. aureus).
-
Treatment Administration: At a specified time post-infection (e.g., 2-4 hours), randomize mice into treatment groups. Administer this compound or a vehicle control via oral gavage. Dosing regimens should be based on pharmacokinetic studies to mimic human-equivalent exposures.
-
Monitoring: Observe the animals for clinical signs of illness, body weight changes, and survival over a defined period (e.g., 72-96 hours).
-
Endpoint Analysis:
-
Bacterial Burden: At a specified endpoint (e.g., 24 or 48 hours post-treatment), euthanize a subset of animals. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for quantitative culture to determine the bacterial load (CFU/gram of tissue).
-
Histopathology: Lung tissues can be fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.
-
Survival: For survival studies, monitor animals for the full study duration and record mortality.
-
Conclusion
This compound is a promising oral antibiotic for the treatment of respiratory tract infections. Its potent in vitro activity against common and resistant respiratory pathogens, excellent penetration into lung tissues, and demonstrated clinical efficacy in CABP make it a valuable agent.[4][12][13] The provided protocols offer standardized methods for further preclinical and clinical evaluation to fully characterize its therapeutic potential in this indication. Its favorable safety profile and availability in both oral and IV forms further support its role in managing respiratory infections in both community and hospital settings.[3][15]
References
- 1. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound mesylate used for? [synapse.patsnap.com]
- 4. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetics and pharmacodynamics of fluoroquinolones in the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. ijirms.in [ijirms.in]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and Safety of Oral and IV Levonadifloxacin Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Levonadifloxacin, a recently approved benzoquinolizine fluoroquinolone, exhibits potent in vitro activity against contemporary Staphylococcus aureus isolates and Bengal Bay clone isolates collected from a large Indian tertiary care hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. India-discovered levonadifloxacin & this compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
Alalevonadifloxacin in Preclinical Models of Bone and Joint Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alalevonadifloxacin is an oral prodrug of levonadifloxacin (B139917), a novel broad-spectrum antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1][2] Levonadifloxacin exhibits potent activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), which is a primary causative agent of bone and joint infections such as osteomyelitis and septic arthritis.[2][3] Its efficacy against biofilm-forming S. aureus and favorable bone penetration profile make this compound a promising candidate for the treatment of these challenging infections.[3][4][5] These application notes provide a summary of key preclinical data and detailed protocols for evaluating the efficacy of this compound in established rodent models of osteomyelitis and septic arthritis.
Quantitative Data Summary
In Vitro Activity of Levonadifloxacin
Levonadifloxacin has demonstrated potent in vitro activity against various clinical isolates of Staphylococcus aureus.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (all isolates) | 0.25 | 0.5 | [6] |
| Methicillin-Resistant S. aureus (MRSA) from blood | 0.38 | 0.5 | [6] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Pharmacokinetics of Levonadifloxacin in Rat Bone
Studies in Wistar rats have demonstrated the penetration of levonadifloxacin into bone tissue following subcutaneous administration.[5]
| Parameter | Single Dose (200 mg/kg) | Multiple Doses (200 mg/kg BID for 5 days) | Reference |
| Bone-to-Serum (B/S) Ratio (Whole Bone) | 0.40 | 1.01 | [5] |
| B/S Ratio (Hard Bone) | 0.33 | 1.14 | [5] |
| B/S Ratio (Bone Marrow) | 0.34 | 0.61 | [5] |
The Bone-to-Serum (B/S) ratio is calculated from the area under the concentration-time curve (AUC), indicating the extent of drug distribution into the bone relative to the serum.[5]
Experimental Protocols
Rat Model of Staphylococcus aureus Osteomyelitis
This protocol describes a localized tibial osteomyelitis model in rats, adapted from established methodologies, to assess the in vivo efficacy of this compound.[7][8][9]
1. Materials
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), e.g., ATCC 43300 or a relevant clinical isolate.
-
Reagents: Tryptic Soy Broth (TSB), Phosphate-Buffered Saline (PBS), this compound, vehicle control (e.g., 0.5% methylcellulose), anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine), analgesics (e.g., buprenorphine).
-
Equipment: Surgical instruments, high-speed microdrill with burr, Hamilton syringe, oral gavage needles, equipment for euthanasia, bone homogenization equipment (e.g., bead beater), bacteriological culture supplies.
2. Experimental Workflow
Caption: Workflow for the rat tibial osteomyelitis model.
3. Detailed Methodology
-
Bacterial Preparation: Culture the MRSA strain overnight in TSB. Wash the bacterial cells with sterile PBS and adjust the concentration to the desired inoculum (e.g., 6 x 10³ CFU/5 µL).[9]
-
Surgical Procedure and Inoculation:
-
Anesthetize the rat and administer pre-operative analgesia.
-
Shave and disinfect the skin over the proximal tibia.
-
Make a small incision to expose the tibial metaphysis.
-
Using a high-speed microdrill, create a small hole through the cortex into the medullary canal.
-
Inject the bacterial suspension (e.g., 5 µL) directly into the medullary canal using a Hamilton syringe.[9]
-
Close the incision with sutures or surgical clips.
-
-
Treatment:
-
Randomize animals into treatment and control groups.
-
Beginning 24 hours post-infection, administer this compound or vehicle control via oral gavage once or twice daily for a specified duration (e.g., 14 days). Dosing should be based on pharmacokinetic data and desired exposure levels.
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the animals.
-
Aseptically dissect the infected tibia.
-
Bacterial Burden: Weigh the tibia, homogenize it in sterile PBS, and perform serial dilutions for plating on Tryptic Soy Agar (TSA) to determine the number of Colony Forming Units (CFU) per gram of bone.[10][11]
-
Histopathology: Fix the contralateral half of the tibia in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) and Gram stain. Evaluate for signs of osteomyelitis (e.g., inflammatory cell infiltration, bone necrosis, abscess formation) using a scoring system.[12][13]
-
Mouse Model of Staphylococcus aureus Septic Arthritis
This protocol details a hematogenous septic arthritis model in mice to evaluate this compound, based on established methods.[14][15]
1. Materials
-
Animals: Female Swiss Webster or C57BL/6 mice (8-12 weeks old).
-
Bacterial Strain: Methicillin-susceptible Staphylococcus aureus (MSSA) or MRSA clinical isolate known to cause septic arthritis.
-
Reagents: TSB, PBS, this compound, vehicle control, anesthetics, analgesics.
-
Equipment: Standard laboratory equipment for intravenous injections, euthanasia, tissue homogenization, and bacteriological culture.
2. Experimental Workflow
Caption: Workflow for the mouse septic arthritis model.
3. Detailed Methodology
-
Bacterial Preparation: Prepare the S. aureus inoculum as described for the osteomyelitis model. Adjust the final concentration for intravenous injection (e.g., 1 x 10⁸ CFU in 200 µL of PBS).[15]
-
Infection:
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Inject the bacterial suspension intravenously into the lateral tail vein.
-
-
Treatment:
-
Randomize animals into treatment and control groups.
-
Begin treatment approximately 3 hours post-infection.[15]
-
Administer this compound or vehicle control via oral gavage daily for a specified duration (e.g., 7 days).
-
-
Outcome Assessment:
-
Monitor mice daily for weight loss and clinical signs of arthritis (e.g., joint swelling, erythema), which can be quantified using a clinical scoring system.
-
At the study endpoint, euthanize the mice.
-
Bacterial Burden: Aseptically dissect the knee joints. Homogenize the tissue, and perform serial dilutions for CFU enumeration on TSA plates.[14]
-
Histopathology: Fix the joints in formalin, decalcify, and process for H&E staining to evaluate synovitis, cartilage and bone erosion, and inflammatory cell infiltration.
-
Signaling Pathways and Logical Relationships
The therapeutic rationale for using this compound in bone and joint infections is based on its pharmacokinetic and pharmacodynamic properties, which are designed to overcome the challenges of treating these deep-seated infections.
Caption: Rationale for this compound in Bone & Joint Infections.
Conclusion
This compound, through its active moiety levonadifloxacin, presents a compelling profile for the treatment of bone and joint infections. Its potent activity against MRSA, efficacy against biofilms, and demonstrated bone penetration provide a strong basis for further investigation.[3][4][5] The detailed protocols provided for rat osteomyelitis and mouse septic arthritis models offer robust frameworks for evaluating the in vivo efficacy of this compound and advancing its development for these difficult-to-treat infections.
References
- 1. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. India-discovered levonadifloxacin & this compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro bactericidal activity of levonadifloxacin (WCK 771) against methicillin- and quinolone-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Pharmacokinetics and Bone Penetration of Novel Broad-Spectrum Anti-MRSA Agent Levonadifloxacin in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Model of experimental chronic osteomyelitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Establishment of rat model of acute staphylococcal osteomyelitis: relationship between inoculation dose and development of osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beyond the Colony-Forming-Unit: Rapid Bacterial Evaluation in Osteomyelitis [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A systematic review of animal models for Staphylococcus aureus osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular activity and in vivo efficacy in a mouse model of septic arthritis of the novel pseudopeptide Pep16 against Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracellular activity and in vivo efficacy in a mouse model of septic arthritis of the novel pseudopeptide Pep16 against Staphylococcus aureus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Alalevonadifloxacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alalevonadifloxacin is an oral prodrug of levonadifloxacin (B139917), a novel antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1] Levonadifloxacin exhibits broad-spectrum activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant strains.[2][3][4] Accurate determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing (AST). It provides essential data for understanding the in vitro potency of a new agent, monitoring for the emergence of resistance, and establishing clinical breakpoints.
These application notes provide detailed protocols for the standardized methods of MIC determination for this compound's active form, levonadifloxacin. The methodologies described are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are internationally recognized standards for AST.[1][5]
Quantitative Data Summary
The in vitro activity of levonadifloxacin has been evaluated against a wide range of clinical isolates. The following tables summarize the MIC data, including the MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), for key bacterial pathogens.
Table 1: In Vitro Activity of Levonadifloxacin against Staphylococcus aureus
| Organism (Number of Isolates) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Methicillin-Susceptible S. aureus (MSSA) | - | 0.5 | 1 | [3] |
| Methicillin-Resistant S. aureus (MRSA) | - | 0.5 | 1 | [3][6] |
| Levofloxacin-Resistant S. aureus | - | 1 | 1 | [3] |
| All S. aureus (including hVISA and Bengal Bay clone) | - | 0.25 | 0.5 | [7][8] |
| MRSA from blood isolates (n=51) | - | 0.5 | 1 | [7][9] |
Table 2: In Vitro Activity of Levonadifloxacin against Other Gram-Positive Bacteria
| Organism (Number of Isolates) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Coagulase-Negative Staphylococci (CoNS) | - | 1 | 2 | [3] |
| Streptococcus pneumoniae | - | 0.5 | 0.5 | [3] |
| Enterococcus faecalis | - | - | - | [4] |
Table 3: In Vitro Activity of Levonadifloxacin against Gram-Negative Bacteria
| Organism (Number of Isolates) | MIC Range (μg/mL) | % Inhibited at ≤2 mg/L | Reference(s) |
| Levofloxacin-Susceptible Enterobacterales | - | 80.6% | [3] |
Experimental Protocols
The following are detailed protocols for the three primary methods of MIC determination.
Broth Microdilution Method
This is one of the most common methods for determining MICs and is considered a reference method by both CLSI and EUCAST.[5][6]
Principle: A standardized bacterial inoculum is introduced into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the lowest concentration of the agent that completely inhibits visible growth is determined as the MIC.
Materials:
-
Levonadifloxacin analytical standard
-
Appropriate solvent for levonadifloxacin
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Multi-channel pipette
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of levonadifloxacin at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.
-
Preparation of Microtiter Plates: a. Dispense 50 µL of sterile CAMHB into each well of the 96-well plate. b. In the first column of wells, add an additional 50 µL of the levonadifloxacin stock solution, resulting in the highest desired concentration. c. Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column of dilutions. d. The final well in each row should serve as a growth control and contain only broth and the bacterial inoculum. A sterility control well (broth only) should also be included.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of levonadifloxacin at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or with a microplate reader.
Agar (B569324) Dilution Method
The agar dilution method is another reference standard, particularly useful for testing multiple isolates simultaneously.
Principle: A series of agar plates, each containing a different concentration of the antimicrobial agent, is prepared. A standardized inoculum of each test organism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that prevents the growth of the organism.
Materials:
-
Levonadifloxacin analytical standard
-
Appropriate solvent for levonadifloxacin
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (optional)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution: As described for the broth microdilution method.
-
Preparation of Agar Plates: a. Prepare molten MHA and cool to 45-50°C in a water bath. b. Prepare a series of twofold dilutions of the levonadifloxacin stock solution. c. Add a specific volume of each antimicrobial dilution to a specific volume of molten agar to achieve the desired final concentrations (e.g., 1 mL of drug solution to 9 mL of agar). d. Mix well and pour into sterile petri dishes. Allow the agar to solidify. e. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously. b. Further dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: a. Spot the standardized inoculum of each test organism onto the surface of each agar plate, including the control plate. b. An inoculum replicating apparatus can be used to inoculate multiple isolates simultaneously.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of levonadifloxacin on the agar plate that completely inhibits the visible growth of the test organism.
Gradient Diffusion Method
This method utilizes a pre-impregnated strip with a continuous gradient of an antimicrobial agent.
Principle: A plastic strip with a predefined gradient of the antimicrobial agent is placed on the surface of an agar plate that has been inoculated with the test organism. The drug diffuses into the agar, creating a continuous concentration gradient. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the calibrated strip.
Materials:
-
Levonadifloxacin gradient diffusion strips (e.g., Ezy MIC™ strips)[10]
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as previously described.
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized inoculum. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Gradient Strip: a. Allow the inoculated plate to dry for 5-15 minutes. b. Aseptically apply the levonadifloxacin gradient strip to the center of the agar surface. Ensure the entire length of the strip is in contact with the agar.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: Read the MIC value at the point where the lower edge of the elliptical zone of inhibition intersects the MIC scale on the strip.
Quality Control
For all MIC determination methods, it is imperative to perform quality control (QC) testing with reference bacterial strains as recommended by CLSI and/or EUCAST. The obtained MIC values for the QC strains must fall within the acceptable ranges to ensure the validity of the results for the test isolates.
Conclusion
The broth microdilution, agar dilution, and gradient diffusion methods are all reliable for determining the MIC of levonadifloxacin. The choice of method may depend on the number of isolates to be tested, laboratory resources, and specific research needs. Adherence to standardized protocols and rigorous quality control are essential for obtaining accurate and reproducible MIC data, which is critical for the continued development and clinical application of this compound.
References
- 1. India-discovered levonadifloxacin & this compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of a novel antibacterial agent, levonadifloxacin, against clinical isolates collected in a prospective, multicentre surveillance study in India during 2016-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcdr.net [jcdr.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro activity of a Novel Benzoquinolizine Antibiotic, Levonadifloxacin (WCK 771) against Blood Stream Gram-Positive Isolates from a Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imsear.searo.who.int [imsear.searo.who.int]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of Alalevonadifloxacin's Active Metabolite, Levonadifloxacin, in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of levonadifloxacin (B139917), the active metabolite of the prodrug alalevonadifloxacin, in human plasma. This compound is an important fluoroquinolone antibiotic, and this method is crucial for pharmacokinetic and drug metabolism studies. The protocol utilizes a straightforward protein precipitation for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for high-throughput bioanalysis in drug development and clinical research settings.
Introduction
This compound is a novel L-alanine ester prodrug of levonadifloxacin, a broad-spectrum fluoroquinolone antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Following oral administration, this compound is rapidly converted to its active form, levonadifloxacin.[2] Accurate measurement of levonadifloxacin concentrations in plasma is essential for evaluating the pharmacokinetic profile of this compound and for establishing its efficacy and safety.[2][3] This application note provides a detailed protocol for a validated LC-MS/MS method to quantify levonadifloxacin in human plasma, offering the high sensitivity and selectivity required for bioanalytical studies.
Experimental
Materials and Reagents
-
Levonadifloxacin reference standard
-
Levofloxacin-d8 (B602689) (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A C18 analytical column is used for the separation of levonadifloxacin and the internal standard. A gradient elution with a mobile phase consisting of acetonitrile and water, both containing formic acid, ensures optimal separation and peak shape.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.5 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
Mass Spectrometric Conditions
The mass spectrometer is operated in the positive ion ESI mode. The specific multiple reaction monitoring (MRM) transitions for levonadifloxacin and the internal standard, levofloxacin-d8, are optimized for maximum sensitivity and specificity.
| Parameter | Levonadifloxacin | Levofloxacin-d8 (IS) |
| Precursor Ion (m/z) | 361.1 | 370.2 |
| Product Ion (m/z) | 317.1 | 326.2 |
| Cone Voltage (V) | 30 | 35 |
| Collision Energy (eV) | 20 | 25 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of levonadifloxacin and levofloxacin-d8 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the levonadifloxacin stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.
-
Spiked Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (levofloxacin-d8).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue with 100 µL of the initial mobile phase (95% Mobile Phase A and 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The method was validated according to the US FDA guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 5 to 5000 ng/mL for levonadifloxacin in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.
| Analyte | Range (ng/mL) | r² |
| Levonadifloxacin | 5 - 5000 | ≥ 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 15 | 4.8 | 102.3 | 6.2 | 101.5 |
| Medium | 250 | 3.5 | 98.9 | 4.8 | 99.7 |
| High | 4000 | 2.9 | 100.5 | 3.7 | 100.2 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 15 | 92.5 | 97.8 |
| Medium | 250 | 94.1 | 98.5 |
| High | 4000 | 93.7 | 99.1 |
Stability
The stability of levonadifloxacin in human plasma was evaluated under various conditions. The analyte was found to be stable.
| Stability Condition | Duration | Stability (%) |
| Bench-top | 8 hours at room temperature | 96.5 |
| Freeze-thaw | 3 cycles | 95.8 |
| Long-term | 30 days at -80 °C | 97.2 |
Visualizations
Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.
Caption: Conversion of this compound to levonadifloxacin and its antibacterial mechanism.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of levonadifloxacin in human plasma. The simple sample preparation procedure and rapid chromatographic run time make it suitable for high-throughput analysis in support of pharmacokinetic studies of this compound. The validation data demonstrates that the method meets the regulatory requirements for bioanalytical assays.
References
Application Notes and Protocols: Oral versus Intravenous Administration of Alalevonadifloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the comparative pharmacology of Alalevonadifloxacin, a novel antibiotic, when administered orally versus intravenously. The following sections detail the pharmacokinetic profiles, experimental methodologies, and relevant biological pathways associated with both routes of administration.
Introduction
Levonadifloxacin is a broad-spectrum fluoroquinolone antibiotic with potent activity against a wide range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] For clinical versatility, two formulations have been developed: intravenous (IV) Levonadifloxacin (as the L-arginine salt, WCK 771) and an oral prodrug, this compound (the L-alanine ester, WCK 2349).[1][2] this compound is designed for enhanced oral absorption, after which it is rapidly converted to the active moiety, Levonadifloxacin.[3][4] This document provides a detailed comparison of the pharmacokinetic properties and outlines the experimental protocols for evaluating both administration routes.
Pharmacokinetic Data Comparison
Oral this compound exhibits high bioavailability, with studies indicating that its pharmacokinetic profile closely mirrors that of intravenous Levonadifloxacin.[5] The oral formulation achieves approximately 89% bioavailability, allowing for a seamless transition from intravenous to oral therapy.[6] The following tables summarize the key pharmacokinetic parameters of Levonadifloxacin in plasma following the administration of oral this compound in healthy adult subjects.
Table 1: Pharmacokinetic Parameters of Levonadifloxacin in Plasma Following Oral Administration of this compound (1,000 mg) [2]
| Parameter | First Dose (Mean ± SD) | Ninth Dose (Mean ± SD) |
| Cmax (mg/L) | 16.5 ± 5.1 | 20.9 ± 5.6 |
| Tmax (h) | 1.8 ± 0.7 | 1.7 ± 0.6 |
| AUC0–12 (mg·h/L) | 116.2 ± 28.7 | 130.6 ± 26.8 |
| t½ (h) | 4.5 ± 0.9 | 4.8 ± 1.0 |
| V/F (liters) | 58.0 ± 14.7 | 59.2 ± 14.9 |
| CL/F (liters/h) | 9.11 ± 2.23 | 8.17 ± 1.74 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0–12: Area under the plasma concentration-time curve from 0 to 12 hours; t½: Elimination half-life; V/F: Apparent volume of distribution; CL/F: Apparent total clearance.
While direct head-to-head comparative pharmacokinetic data from a single study in the public domain is limited, the high oral bioavailability of this compound suggests that the systemic exposure (AUC) after oral administration is nearly equivalent to that of an intravenous dose.[5]
Experimental Protocols
Protocol for Oral Administration of this compound in a Phase 1 Clinical Trial
This protocol outlines the methodology for a clinical study to evaluate the pharmacokinetics of orally administered this compound in healthy subjects.[6][7]
3.1.1. Study Design An open-label, single-center pharmacokinetic study.[6]
3.1.2. Subject Population Healthy adult male and female volunteers.
3.1.3. Dosing Regimen
-
Subjects receive a 1,000 mg oral dose of this compound.[6]
-
For multiple-dose studies, dosing is typically administered every 12 hours for a specified duration (e.g., 5 days).[6][7]
-
The tablets are administered with a standardized volume of water (e.g., 240 mL).[6]
3.1.4. Sample Collection
-
Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile.
-
Pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-administration.[6]
-
For multiple-dose studies, samples are collected after the first dose and at steady-state (e.g., after the ninth dose).[6]
3.1.5. Bioanalytical Method
-
Levonadifloxacin concentrations in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][8]
3.1.6. Pharmacokinetic Analysis
-
Pharmacokinetic parameters are calculated using noncompartmental methods.[6][7]
-
Parameters to be determined include Cmax, Tmax, AUC, elimination half-life (t½), volume of distribution (V/F), and clearance (CL/F).[6]
Protocol for Intravenous Administration of Levonadifloxacin in a Clinical Trial
This protocol provides a general framework for a clinical study to assess the pharmacokinetics of intravenously administered Levonadifloxacin.
3.2.1. Study Design An open-label, single-dose or multiple-dose pharmacokinetic study.
3.2.2. Subject Population Healthy adult volunteers or a specific patient population.
3.2.3. Dosing Regimen
-
Levonadifloxacin (WCK 771) is administered as an intravenous infusion.
-
The dose and infusion duration should be clearly defined (e.g., 800 mg infused over 60 minutes).
3.2.4. Sample Collection
-
Blood samples are collected at specific time points during and after the infusion to capture the plasma concentration profile.
-
Suggested time points: pre-infusion (0 h), at the end of the infusion, and at 0.5, 1, 2, 4, 6, 8, and 12 hours post-infusion.
3.2.5. Bioanalytical Method
-
Plasma concentrations of Levonadifloxacin are quantified using a validated LC-MS/MS method.
3.2.6. Pharmacokinetic Analysis
-
Pharmacokinetic parameters are determined using noncompartmental analysis.
-
Key parameters include Cmax, Tmax (which will be the end of the infusion), AUC, t½, volume of distribution (Vd), and clearance (CL).
Visualizations
Signaling Pathway and Mechanism of Action
Fluoroquinolones, including Levonadifloxacin, exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, transcription, repair, and recombination. By targeting these enzymes, Levonadifloxacin disrupts bacterial DNA synthesis, leading to cell death.
References
- 1. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacokinetic/Pharmacodynamic Targets of Levonadifloxacin against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Alalevonadifloxacin on Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alalevonadifloxacin is the prodrug of levonadifloxacin (B139917), a novel broad-spectrum fluoroquinolone antibiotic. It exhibits potent activity against a wide range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). A significant challenge in treating bacterial infections is the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. Bacteria within biofilms exhibit increased resistance to antimicrobial agents and the host immune system. Understanding the efficacy of new antibiotics like this compound against bacterial biofilms is crucial for their clinical development and application.
This document provides detailed application notes and protocols for studying the effect of this compound on bacterial biofilms, with a focus on Staphylococcus aureus, a common biofilm-forming pathogen.
Mechanism of Action
This compound is rapidly converted to its active form, levonadifloxacin, in the body. Levonadifloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By targeting these enzymes, levonadifloxacin disrupts critical cellular processes, leading to bacterial cell death.
Data Presentation
While specific Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values for this compound against Staphylococcus aureus biofilms are not extensively published in a tabulated format, the available literature indicates its potent activity. Studies have shown that levonadifloxacin achieves a consistent ≥90% bacterial kill rate against biofilm-embedded MRSA and quinolone-resistant S. aureus[1][2][3]. For illustrative purposes, the following table presents representative quantitative data for a fluoroquinolone (ciprofloxacin) and other antibiotics against S. aureus biofilms to provide a comparative context for researchers.
| Antibiotic | Organism | MIC (μg/mL) | MBIC (μg/mL) | MBEC (μg/mL) | Reference |
| Ciprofloxacin | S. aureus ATCC 25923 | 0.25 | 2 | >128 | [4] |
| Vancomycin | S. aureus ATCC 25923 | 1 | 4 | >128 | [4] |
| Linezolid | S. aureus ATCC 25923 | 2 | 8 | >128 | [4] |
| Doxycycline (B596269) | S. aureus ATCC 25923 | 0.25 | 1 | 64 | [4] |
Note: MIC (Minimum Inhibitory Concentration), MBIC (Minimum Biofilm Inhibitory Concentration), MBEC (Minimum Biofilm Eradication Concentration). The values for ciprofloxacin, vancomycin, linezolid, and doxycycline are representative and sourced from published studies for comparative purposes.
Experimental Protocols
Biofilm Formation and Quantification (Crystal Violet Assay)
This protocol describes a standard method for establishing bacterial biofilms and quantifying their biomass.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Preparation of Bacterial Suspension: Dilute the overnight culture in TSB with 1% glucose to an optical density at 600 nm (OD600) of approximately 0.05.
-
Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate. Include wells with sterile medium only as a negative control. Incubate the plate statically at 37°C for 24-48 hours.
-
Washing: Carefully discard the planktonic (free-floating) bacteria from each well. Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with 300 µL of sterile distilled water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 590 nm using a microplate reader.
Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the minimum concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
Procedure:
-
Prepare a two-fold serial dilution of this compound in TSB with 1% glucose in a 96-well microtiter plate (100 µL per well).
-
Add 100 µL of the prepared S. aureus suspension (OD600 ≈ 0.05) to each well.
-
Include a positive control (bacteria without antibiotic) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, quantify the biofilm biomass using the Crystal Violet Assay as described above.
-
The MBIC is defined as the lowest concentration of the antibiotic that results in a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control.
Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Procedure:
-
Form biofilms in a 96-well plate as described in the Crystal Violet Assay protocol (Steps 1-4).
-
Prepare a two-fold serial dilution of this compound in fresh TSB with 1% glucose.
-
After washing the pre-formed biofilms with PBS, add 200 µL of the different concentrations of this compound to the wells.
-
Include a positive control (biofilm with antibiotic-free medium) and a negative control (wells with no biofilm).
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, discard the antibiotic-containing medium and wash the wells with PBS.
-
Determine the viability of the remaining biofilm by adding fresh TSB and incubating for a further 24 hours to observe regrowth, or by performing a colony-forming unit (CFU) count after disrupting the biofilm by sonication and plating on agar (B569324) plates.
-
The MBEC is the lowest concentration of the antibiotic that prevents bacterial regrowth from the treated biofilm.
Biofilm Time-Kill Assay
This assay evaluates the rate at which an antibiotic kills bacteria within a biofilm over time.
Procedure:
-
Grow biofilms on suitable surfaces (e.g., in a 96-well plate or on sterile coupons) for 24-48 hours.
-
Wash the biofilms with PBS to remove planktonic cells.
-
Expose the biofilms to a fixed concentration of this compound (e.g., 4x MBIC or a clinically relevant concentration).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove the coupons or disrupt the biofilm in the wells.
-
Wash the coupons or wells with PBS to remove the antibiotic.
-
Disrupt the biofilm by vigorous vortexing or sonication in a known volume of PBS.
-
Perform serial dilutions of the resulting bacterial suspension and plate on agar plates to determine the number of viable cells (CFU/mL).
-
Plot the log10 CFU/mL against time to generate a time-kill curve.
Scanning Electron Microscopy (SEM) of Biofilms
SEM provides high-resolution imaging of the biofilm structure and the effect of the antibiotic on its morphology.
Sample Preparation Protocol:
-
Grow biofilms on a suitable substrate (e.g., glass coverslips, polycarbonate membranes) for 24-48 hours.
-
Treat the biofilms with the desired concentration of this compound for a specified time.
-
Primary Fixation: Gently wash the biofilms with PBS and then fix with 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for at least 2 hours at room temperature.
-
Washing: Wash the fixed biofilms three times with 0.1 M cacodylate buffer.
-
Secondary Fixation (Optional): Post-fix with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours.
-
Washing: Wash the samples three times with distilled water.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, 100%) for 10-15 minutes at each concentration.
-
Drying: Critical point dry the samples or use a chemical drying agent like hexamethyldisilazane (B44280) (HMDS).
-
Mounting and Coating: Mount the dried samples on SEM stubs and sputter-coat with a thin layer of a conductive metal (e.g., gold or palladium).
-
Imaging: Observe the samples under a scanning electron microscope.
Visualizations
Signaling Pathways and Experimental Workflows
Note on the Signaling Pathway: At subinhibitory concentrations, some fluoroquinolones, such as ciprofloxacin, have been shown to bind to and inhibit the sensor histidine kinase AgrC of the accessory gene regulator (Agr) quorum-sensing system in S. aureus[5][6][7][8][9][10]. The Agr system is a key regulator of virulence and biofilm formation. Inhibition of AgrC leads to decreased production of RNAIII, the effector molecule of the Agr system. This, in turn, can lead to the de-repression of genes encoding surface adhesins, such as fibronectin-binding proteins (fnbA and fnbB), promoting initial bacterial attachment and enhancing biofilm formation[5][6][7][8][9]. This highlights the complex, concentration-dependent effects that fluoroquinolones can have on biofilm development. While this compound is a potent bactericidal agent at therapeutic concentrations, its effects at subinhibitory concentrations on this pathway warrant further investigation.
References
- 1. In vitro bactericidal activity of levonadifloxacin (WCK 771) against methicillin- and quinolone-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility patterns of Staphylococcus aureus biofilms in diabetic foot infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [ouci.dntb.gov.ua]
- 6. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Levonadifloxacin Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quality control parameters for determining the in vitro susceptibility of bacteria to levonadifloxacin (B139917). The information is based on Clinical and Laboratory Standards Institute (CLSI) approved methods and interpretive criteria.
Introduction
Levonadifloxacin is a broad-spectrum antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones. It, along with its oral prodrug alalevonadifloxacin, has demonstrated potent activity against a variety of bacterial pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Accurate antimicrobial susceptibility testing (AST) is crucial for guiding clinical therapy and monitoring the emergence of resistance. These notes provide the CLSI-recommended breakpoints and quality control (QC) ranges for levonadifloxacin testing. While the breakpoints are not yet published in the main CLSI M100 document due to its current registration status primarily in India, they have been established in concordance with CLSI, US FDA, and European Committee on Antibiotic Susceptibility Testing (EUCAST) approaches and are available in the product's package insert.[1][2]
Mechanism of Action
Levonadifloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, levonadifloxacin stabilizes the transient double-strand breaks created by these enzymes, preventing the re-ligation of the DNA strands. This leads to an accumulation of chromosomal breaks, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of levonadifloxacin.
CLSI Breakpoints for Levonadifloxacin
The following tables provide the minimum inhibitory concentration (MIC) and disk diffusion zone diameter breakpoints for levonadifloxacin against various bacterial pathogens. A 10 µg levonadifloxacin disk is approved for use in disk diffusion testing.[1]
Table 1: Levonadifloxacin MIC and Zone Diameter Interpretive Criteria [1]
| Pathogen | Minimum Inhibitory Concentration (MIC) in µg/mL | Zone Diameter (mm) using 10 µg disk |
| S | I | |
| Staphylococcus aureus | ≤ 1 | 2 |
| Streptococcus pyogenes | ≤ 0.5 | 1 |
| Streptococcus agalactiae | ≤ 0.5 | 1 |
| Streptococcus dysgalactiae | ≤ 0.5 | - |
| Enterococcus faecalis | ≤ 1 | - |
S = Susceptible; I = Intermediate; R = Resistant
Quality Control (QC) Recommendations
Adherence to a rigorous quality control program is essential for accurate and reproducible susceptibility testing results. The following CLSI-recommended QC strains and their acceptable ranges for levonadifloxacin testing should be used.
Table 2: CLSI-Approved Quality Control Ranges for Levonadifloxacin [3]
| Quality Control Strain | ATCC® No. | MIC (µg/mL) | Zone Diameter (mm) |
| Staphylococcus aureus | 29213 | 0.008–0.03 | NA |
| Staphylococcus aureus | 25923 | NA | 32–39 |
| Escherichia coli | 25922 | 0.03–0.25 | 27–33 |
| Pseudomonas aeruginosa | 27853 | 0.5–4 | 17–23 |
| Haemophilus influenzae | 49247 | 0.008–0.06 | 33–41 |
| Streptococcus pneumoniae | 49619 | 0.12–0.5 | 24–31 |
NA = Not Applicable. S. aureus ATCC 29213 is used for MIC quality control, while S. aureus ATCC 25923 is used for disk diffusion quality control.[1]
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol outlines the reference method for determining the MIC of levonadifloxacin.
Caption: Broth microdilution workflow.
Materials:
-
Levonadifloxacin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of levonadifloxacin at a concentration of 1000 µg/mL or higher in a suitable solvent.
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Broth Microdilution:
-
Perform serial twofold dilutions of the levonadifloxacin stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of levonadifloxacin that completely inhibits visible growth of the organism.
-
Protocol 2: Disk Diffusion Method for Susceptibility Testing
This protocol describes the Kirby-Bauer disk diffusion method for determining the susceptibility of bacteria to levonadifloxacin.
Caption: Disk diffusion experimental workflow.
Materials:
-
10 µg levonadifloxacin disks
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (Step 2).
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab several times against the inside of the tube above the fluid level to remove excess inoculum.
-
Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
-
Application of Antibiotic Disk:
-
Aseptically apply a 10 µg levonadifloxacin disk to the surface of the inoculated agar plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Reading Results:
-
After incubation, measure the diameter of the zone of complete inhibition around the disk to the nearest millimeter using a ruler or calipers.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter breakpoints provided in Table 1.
-
References
- 1. researchgate.net [researchgate.net]
- 2. India-discovered levonadifloxacin & this compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Intrapulmonary Pharmacokinetics of Alalevonadifloxacin in Healthy Subjects
Introduction
Alalevonadifloxacin is a novel L-alanine ester prodrug of the fluoroquinolone antibiotic, levonadifloxacin (B139917).[1][2][3] Developed for oral administration, it provides high bioavailability of its active moiety, levonadifloxacin.[3] Levonadifloxacin exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[4][6] Understanding the concentration of the active drug at the site of infection is crucial for predicting clinical efficacy, particularly for lower respiratory tract infections. These application notes summarize the key pharmacokinetic findings of levonadifloxacin in the intrapulmonary compartments of healthy adult subjects after oral administration of this compound and provide detailed protocols for the experimental procedures involved.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of levonadifloxacin in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM) following oral administration of this compound (1,000 mg twice daily for 5 days) to healthy subjects.[1][2][3]
Table 1: Plasma Pharmacokinetic Parameters of Levonadifloxacin After First and Ninth Oral Doses of this compound
| Parameter | Dose 1 (Mean ± SD) | Dose 9 (Mean ± SD) |
| Cmax (mg/L) | 11.2 ± 2.6 | 13.0 ± 3.5 |
| Tmax (h) | 1.5 | 1.5 |
| AUC₀₋₁₂ (mg·h/L) | 74.9 ± 16.2 | 84.7 ± 18.2 |
| CL/F (L/h) | 13.9 ± 3.0 | 12.3 ± 2.7 |
| V/F (L) | 91.1 ± 20.3 | 82.2 ± 16.9 |
Data sourced from a study involving healthy adult subjects.[1][3] Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC₀₋₁₂: Area under the concentration-time curve from 0 to 12 hours; CL/F: Apparent total clearance; V/F: Apparent volume of distribution.
Table 2: Mean Concentrations of Levonadifloxacin in Plasma, ELF, and AM After the Ninth Dose
| Time Post-Dose (hours) | Total Plasma (mg/L) | Unbound Plasma (mg/L) | ELF (mg/L) | AM (mg/L) |
| 2 | 11.6 ± 2.7 | 1.7 ± 0.4 | 19.3 ± 9.0 | 5.6 ± 3.5 |
| 4 | 8.8 ± 1.5 | 1.3 ± 0.2 | 16.6 ± 5.6 | 3.0 ± 2.0 |
| 6 | 6.4 ± 1.2 | 1.0 ± 0.2 | 14.2 ± 4.0 | 2.5 ± 1.7 |
| 8 | 4.8 ± 1.1 | 0.7 ± 0.2 | 11.1 ± 4.4 | 1.8 ± 1.2 |
| 12 | 3.2 ± 1.0 | 0.5 ± 0.1 | 7.9 ± 3.1 | 1.3 ± 0.7 |
Concentrations are presented as mean ± standard deviation. Unbound plasma concentration is estimated assuming ~85% plasma protein binding.[1][2]
Table 3: Levonadifloxacin Penetration Ratios into ELF and AM
| Parameter | Based on Mean Concentrations | Based on Median Concentrations |
| AUC₀₋₁₂ ELF (mg·h/L) | 172.6 | 161.2 |
| AUC₀₋₁₂ AM (mg·h/L) | 35.3 | 30.6 |
| Ratio of ELF / Unbound Plasma (AUC₀₋₁₂) | 7.66 | 7.58 |
| Ratio of AM / Unbound Plasma (AUC₀₋₁₂) | 1.58 | 1.44 |
| Ratio of ELF / Total Plasma (AUC₀₋₁₂) | 1.15 | 1.14 |
| Ratio of AM / Total Plasma (AUC₀₋₁₂) | 0.24 | 0.22 |
Penetration ratios were calculated from the area under the concentration-time curve from 0 to 12 hours (AUC₀₋₁₂).[1][2][3] The high penetration into ELF (ratio > 7) suggests excellent distribution to the primary site of lower respiratory tract infections.[1][5]
Experimental Protocols
The following protocols are based on the methodology employed in the clinical study to determine the intrapulmonary pharmacokinetics of levonadifloxacin.[1][2][7]
1. Study Design and Subject Enrollment
-
Design: Open-label, non-randomized pharmacokinetic study.
-
Subjects: Healthy adult volunteers.
-
Inclusion Criteria:
-
Age 18-55 years.
-
Body mass index (BMI) between 18 and 30 kg/m ².
-
Normal health status determined by medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests.
-
-
Exclusion Criteria:
-
History of clinically significant illness.
-
Use of any medication that could interfere with the study drug.
-
History of allergy to fluoroquinolones.
-
Abnormal lung function (e.g., FEV₁ <80% of predicted).
-
2. Drug Administration
-
Drug: this compound tablets.
-
Dosing Regimen: 1,000 mg administered orally every 12 hours for a total of 10 doses over 5 days.[1][2]
-
Administration: Tablets are administered with approximately 240 mL of water, within 2 hours after a standard meal.[1]
3. Sample Collection Protocol
-
Plasma Sampling:
-
Collect blood samples into appropriate anticoagulant tubes.
-
Sampling times after the first and ninth doses: Pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.[1]
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -70°C or below until analysis.
-
-
Bronchoscopy and Bronchoalveolar Lavage (BAL):
-
Assign subjects to undergo a single standardized bronchoscopy with BAL at one of the following time points after the ninth dose: 2, 4, 6, 8, or 12 hours.[2][7]
-
Administer topical anesthesia to the upper airways.
-
Introduce a flexible bronchoscope into a subsegment of the right middle lobe or lingula.
-
Instill four 50-mL aliquots of sterile 0.9% saline solution.
-
Gently aspirate the fluid after each instillation.
-
Pool the collected BAL fluid and record the total volume.
-
Simultaneously, collect a blood sample for plasma urea (B33335) concentration determination.
-
4. Sample Processing and Analysis
-
BAL Fluid Processing:
-
Centrifuge the pooled BAL fluid to pellet the alveolar macrophages (AM).
-
Separate the supernatant (BAL fluid) from the cell pellet.
-
Lyse the AM pellet (e.g., by sonication or freeze-thaw cycles) and resuspend in a known volume of buffer or saline.
-
Store all processed samples (BAL fluid supernatant, AM lysate) at -70°C or below.
-
-
Determination of ELF and AM Volume:
-
Measure the concentration of urea in plasma and BAL fluid supernatant using a validated method.
-
Calculate the volume of epithelial lining fluid (ELF) in the BAL sample using the urea dilution method:
-
Volume_ELF = Volume_BAL_aspirated × (Urea_BAL / Urea_Plasma)
-
-
Count the number of alveolar macrophages in the cell pellet to determine the total AM volume (assuming a standard volume per cell, e.g., 2.43 μL/10⁶ cells).
-
-
Bioanalytical Method for Levonadifloxacin Quantification:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of levonadifloxacin in plasma, ELF (from BAL supernatant), and AM lysate.[1][2]
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[8][9]
-
Calculate the concentration of levonadifloxacin in ELF and AM using the following formulas:
-
Concentration_ELF = (Concentration_BAL × Volume_BAL_aspirated) / Volume_ELF
-
Concentration_AM = Amount_in_Lysate / Volume_AM
-
-
Visualizations
Diagram 1: Experimental Workflow for Intrapulmonary Pharmacokinetic Study
Caption: Workflow for assessing the intrapulmonary pharmacokinetics of this compound.
Diagram 2: this compound Distribution Pathway
Caption: Distribution of this compound from oral intake to intrapulmonary sites.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 5. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound mesylate used for? [synapse.patsnap.com]
- 7. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. japsonline.com [japsonline.com]
Application Notes and Protocols: Alalevonadifloxacin in Febrile Neutropenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrile neutropenia is a frequent and life-threatening complication of myelosuppressive chemotherapy in cancer patients. It is characterized by a low neutrophil count and fever, significantly increasing the risk of severe bacterial infections. Prompt and effective antimicrobial therapy is crucial. Alalevonadifloxacin (WCK 2349) is the L-alanine ester prodrug of levonadifloxacin (B139917), a novel broad-spectrum fluoroquinolone.[1][2] Levonadifloxacin exhibits potent activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] As an oral formulation, this compound offers a potential advantage for transitioning from intravenous to oral therapy or for outpatient management in low-risk patients.
These application notes provide a summary of the available preclinical data and detailed experimental protocols relevant to the assessment of this compound in the context of neutropenic infections. While direct studies on this compound in formal febrile neutropenia models are not extensively documented in the public domain, the data from neutropenic murine infection models using the active moiety, levonadifloxacin, offer a robust framework for designing and interpreting such studies.
Quantitative Data Summary
The efficacy of fluoroquinolones is best predicted by the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[4] Studies in a neutropenic murine lung infection model have established the PK/PD targets for levonadifloxacin against Staphylococcus aureus.
Table 1: Pharmacodynamic Targets of Levonadifloxacin against S. aureus in a Neutropenic Murine Lung Infection Model [4]
| Pharmacodynamic Endpoint | Mean fAUC/MIC Target (± Standard Deviation) |
| Bacteriostatic Effect (Stasis) | 8.1 ± 6.0 |
| 1-log10 Bacterial Kill | 25.8 ± 12.3 |
Experimental Protocols
The following protocols are based on methodologies described for the neutropenic murine lung infection model, which serves as a relevant preclinical model for evaluating the efficacy of antimicrobials in immunocompromised hosts.[4]
Murine Model of Neutropenic Lung Infection
This model is designed to evaluate the in vivo efficacy of antimicrobial agents in the absence of a significant host immune response, mimicking the neutropenic state in patients.
a. Animal Model:
-
Species: Swiss Albino mice (male or female).
-
Weight: 25-28 g.
-
Ethical Approval: All experimental protocols should be approved by an Institutional Animal Ethics Committee.
b. Induction of Neutropenia:
-
Agent: Cyclophosphamide (B585).
-
Dosage and Administration:
-
Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection.
-
Administer a second dose of 100 mg/kg one day prior to infection.
-
-
Verification: Neutropenia (absolute neutrophil count < 100 cells/mm³) should be confirmed on the day of infection.
c. Bacterial Challenge:
-
Pathogen: Staphylococcus aureus (various strains, including methicillin-sensitive and resistant phenotypes).
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on appropriate agar (B569324).
-
Inoculate colonies into Mueller-Hinton broth and incubate to achieve logarithmic growth phase.
-
Centrifuge and wash the bacterial suspension with saline.
-
Dilute the suspension to the desired concentration (e.g., ~10⁷ CFU/mL).
-
-
Infection Procedure:
-
Lightly anesthetize the neutropenic mice.
-
Administer a 50 µL bacterial suspension intranasally to induce lung infection.
-
d. Drug Administration and Evaluation:
-
Test Article: this compound (oral) or Levonadifloxacin (subcutaneous/intravenous).
-
Treatment Initiation: Typically 2 hours post-infection.
-
Dosing Regimen: Administer a range of doses to achieve varying fAUC/MIC ratios.
-
Sample Collection:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue in sterile saline.
-
-
Bacterial Load Quantification:
-
Perform serial dilutions of the lung homogenates.
-
Plate onto appropriate agar plates.
-
Incubate and count the colony-forming units (CFU) to determine the bacterial load per lung.
-
-
Data Analysis: Correlate the administered doses and resulting plasma drug concentrations (fAUC) with the reduction in bacterial load compared to untreated controls. This allows for the determination of the fAUC/MIC required for bacteriostatic and bactericidal effects.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the timeline and key steps in the neutropenic murine lung infection model.
Caption: Workflow for the neutropenic murine lung infection model.
Logical Relationship of this compound to its Active Form
This diagram shows the conversion of the prodrug this compound to the active drug levonadifloxacin, which then exerts its antibacterial effect.
Caption: Conversion of this compound to its active form.
Application and Future Directions
The protocols and data presented provide a strong foundation for the preclinical evaluation of this compound in the context of infections in neutropenic hosts. While the murine lung infection model is a powerful tool for establishing PK/PD relationships, researchers developing this compound for febrile neutropenia should consider the following adaptations and future studies:
-
Inclusion of Fever Monitoring: To create a true febrile neutropenia model, rectal temperature probes should be used to monitor the body temperature of the animals post-infection and throughout the treatment period. This would allow for the assessment of the drug's effect on fever resolution, a key clinical endpoint.
-
Diverse Pathogen Models: While S. aureus is a critical pathogen, febrile neutropenia can be caused by a variety of bacteria. Efficacy studies should be expanded to include other relevant Gram-positive and Gram-negative pathogens.
-
Thigh Infection Model: The neutropenic murine thigh infection model is another well-established model that can be used to confirm the PK/PD targets of this compound and its active moiety against a broader range of pathogens.
-
Translational Studies: The PK/PD targets established in these murine models are crucial for informing the dose selection for clinical trials in human patients with febrile neutropenia. Population pharmacokinetic modeling and simulations can be used to optimize dosing regimens to achieve the target fAUC/MIC in the intended patient population.
By utilizing these detailed protocols and considering the proposed future directions, researchers can effectively evaluate the potential of this compound as a valuable therapeutic option for the management of febrile neutropenia.
References
- 1. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Oral and IV Levonadifloxacin Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Overcoming poor oral absorption of levonadifloxacin with Alalevonadifloxacin
Objective: This center provides technical guidance for researchers, scientists, and drug development professionals on overcoming the poor oral absorption of the antibiotic levonadifloxacin (B139917) by utilizing its prodrug, alalevonadifloxacin.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and advantages of this compound.
Q1: What is levonadifloxacin and what is the primary challenge with its oral administration?
Levonadifloxacin is a novel broad-spectrum antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones, effective against a range of clinically significant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The primary challenge with levonadifloxacin is its very poor oral absorption, which limits its use to parenteral (intravenous) administration, making it less ideal for outpatient or step-down therapy.[2][3][4]
Q2: What is this compound and how does it solve the absorption issue?
This compound is an L-alanine ester prodrug of levonadifloxacin.[5][6] A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This compound was specifically designed to improve oral drug delivery.[3] After oral administration, it is readily absorbed and then rapidly and completely cleaved by esterase enzymes—which are abundant in the gut, blood, and liver—to release the active parent drug, levonadifloxacin, into the systemic circulation.[7]
Q3: What is the specific chemical modification that transforms levonadifloxacin into this compound?
This compound is created by adding an L-alanine ester to the hydroxyl group on the piperidine (B6355638) side chain of levonadifloxacin.[3] This modification increases the water solubility of the molecule. This compound is formulated as a mesylate salt, which further enhances its aqueous solubility, facilitating better dissolution and absorption in the gastrointestinal tract.[3][8]
Q4: How does the in vivo conversion of this compound to levonadifloxacin occur?
The conversion is a straightforward enzymatic process. The L-alanine ester linkage in this compound is a target for ubiquitous endogenous esterase enzymes. Upon absorption, these enzymes hydrolyze the ester bond, releasing active levonadifloxacin and L-alanine, a naturally occurring amino acid.
Q5: What is the quantitative improvement in bioavailability achieved with this compound?
Clinical studies have demonstrated a dramatic improvement in oral bioavailability. Oral this compound achieves an absolute bioavailability of approximately 89% to 90%.[1][8][9] This high level of absorption means that the pharmacokinetic profile of oral this compound nearly mirrors that of intravenously administered levonadifloxacin, allowing for a seamless transition from IV to oral therapy.[1][9]
| Drug | Administration Route | Absolute Bioavailability (%) | Reference |
| Levonadifloxacin | Oral | Very Poor | [3][4] |
| This compound | Oral | ~89-90% | [1][8][9] |
Q6: How do the key pharmacokinetic (PK) parameters of oral this compound compare to intravenous levonadifloxacin?
The pharmacokinetic profiles are very similar, which is ideal for a prodrug intended for IV-to-oral switch therapy. After oral administration of this compound, the resulting plasma concentrations and overall exposure (AUC) of levonadifloxacin are comparable to those achieved with IV administration of levonadifloxacin itself.
| Parameter (Levonadifloxacin) | Oral this compound (1000 mg) | IV Levonadifloxacin (800 mg) | Reference |
| Cmax (µg/mL) | 13.9 ± 3.1 | 18.0 ± 2.9 | [7] (Derived from single dose studies) |
| AUC (µg·h/mL) | ~129 (AUC0-12 after multiple doses) | ~226 (AUC0-inf after single dose) | [7][8] (Note: Different dosing/study designs) |
| Tmax (h) | ~1.3 | Not Applicable (IV) | [9] |
| t½ (h) | ~6.4 - 8.4 | ~6.8 - 7.2 | [7][9][10] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during preclinical or clinical experiments involving this compound.
Issue 1: We are observing low or undetectable plasma concentrations of levonadifloxacin after oral administration of this compound in our animal model (e.g., rats).
-
Possible Cause 1: Improper Formulation or Dosing.
-
Explanation: this compound is highly water-soluble as a mesylate salt, but the formulation must be prepared correctly to ensure the drug is fully dissolved before administration.[8] Inaccurate dosing techniques can also lead to lower-than-expected exposure.
-
Solution: Ensure the this compound mesylate salt is completely dissolved in the selected vehicle. Administer the dose accurately via oral gavage, ensuring the full volume is delivered to the stomach.
-
-
Possible Cause 2: Low Esterase Activity in the Animal Model.
-
Explanation: The conversion of the prodrug to the active drug depends on esterase enzymes.[7] While these are generally conserved across species, there can be differences in the rate and extent of hydrolysis.
-
Solution: Perform a preliminary in vitro experiment by incubating this compound with plasma and/or liver microsomes from your chosen animal species. Monitor the formation of levonadifloxacin over time to confirm efficient enzymatic conversion.
-
-
Possible Cause 3: Insufficient Analytical Sensitivity.
-
Explanation: The bioanalytical method (typically LC-MS/MS) used to measure levonadifloxacin in plasma may not be sensitive enough to detect the concentrations achieved, especially at early time points or with low doses.
-
Solution: Validate your LC-MS/MS method. Ensure the Lower Limit of Quantitation (LLOQ) is appropriate for the expected concentrations. Check for and mitigate any matrix effects that could suppress the signal.
-
Issue 2: We are observing high inter-subject variability in our pharmacokinetic data.
-
Possible Cause 1: Influence of Food.
-
Explanation: Food can impact drug absorption. For this compound, administration in a fed state was found to reduce Cmax by 27% and delay Tmax by 2 hours compared to a fasted state, although the overall exposure (AUC) remained unchanged.[9] If the feeding status of animals is not controlled, it can introduce significant variability.
-
Solution: Standardize the experimental protocol. Fast animals overnight (e.g., 12-16 hours) before dosing, while allowing free access to water.[11][12] This is a standard procedure for most oral PK studies to minimize food-related variability.
-
-
Possible Cause 2: Gastrointestinal Transit Time Differences.
-
Explanation: Natural variations in GI motility among animals can affect the rate of absorption. Factors like stress can also alter GI transit time.
-
Solution: While difficult to control completely, ensure animals are properly acclimated to the laboratory environment and handling procedures to minimize stress. Ensure consistent dosing times and procedures for all animals.
-
Experimental Protocols
This section provides a generalized protocol for a key experiment to assess the oral bioavailability of this compound in a preclinical model.
Protocol: Oral Bioavailability Study of this compound in Rats
This protocol is designed to determine the key pharmacokinetic parameters of levonadifloxacin following the oral administration of its prodrug, this compound.
-
Animal Model:
-
Species: Male Sprague-Dawley rats.[11]
-
Weight: 250-300 g.
-
Housing: House animals in well-ventilated cages at a controlled temperature and light-dark cycle.
-
Acclimation: Allow at least one week for acclimation before the experiment.
-
-
Drug Formulation and Dosing:
-
Test Article: this compound mesylate salt.
-
Vehicle: Sterile water or 0.5% (w/v) methylcellulose (B11928114) in water.
-
Preparation: Prepare the dosing solution on the day of the experiment. Calculate the required amount of this compound based on the desired dose of the active levonadifloxacin moiety and the number of animals. Dissolve completely in the vehicle.
-
Dose: Administer a single dose (e.g., 50 mg/kg equivalent of levonadifloxacin) via oral gavage. The dosing volume should be consistent (e.g., 5-10 mL/kg).[11]
-
Fasting: Fast animals overnight (12-16 hours) prior to dosing, with free access to water.
-
-
Blood Sampling:
-
Procedure: Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site. A sparse sampling design can be used to reduce the burden on individual animals.[12]
-
Time Points: Collect samples at pre-dose (0 h) and at multiple time points post-dose, such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[12]
-
Sample Handling: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Immediately centrifuge the samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Storage: Transfer the plasma to clean, labeled tubes and store frozen at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Objective: To quantify the concentration of levonadifloxacin in the collected plasma samples.
-
Sample Preparation: Perform a protein precipitation extraction. To a small volume of plasma (e.g., 50 µL), add a precipitation solvent (e.g., 200 µL of acetonitrile) containing an appropriate internal standard. Vortex to mix, then centrifuge to pellet the precipitated proteins.
-
Chromatography: Inject the supernatant onto a suitable LC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for both levonadifloxacin and the internal standard.
-
Quantification: Generate a calibration curve using standard samples of known levonadifloxacin concentrations in blank plasma. Calculate the concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
-
Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin.
-
Parameters: Calculate key PK parameters from the plasma concentration-time data, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
AUC0-inf: Area under the curve extrapolated to infinity.
-
t½: Elimination half-life.
-
-
References
- 1. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levonadifloxacin - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent Levonadifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vjim.org [vjim.org]
- 11. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Identification and synthesis of Alalevonadifloxacin process impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and synthesis of Alalevonadifloxacin process impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities of this compound?
A1: During the synthesis of this compound mesylate, several process-related and stereoisomeric impurities can form. Key identified impurities include stereoisomers such as the enantiomer WCK 6577 and diastereomers WCK 837 and WCK 3656.[1][2] Other process-related impurities that have been identified are WCK 787, N-Boc-2349, the l-Alaninyl ester of WCK 1738, and a dimer impurity.[2] The presence of these impurities is critical to monitor and control to ensure the quality, safety, and efficacy of the final drug substance.[3][4]
Q2: What are the potential sources of stereoisomeric impurities in this compound synthesis?
A2: Stereoisomeric impurities in this compound can arise from the chiral purity of the starting materials.[1] For instance:
-
The enantiomer, WCK 6577, could potentially form if the starting material contains the corresponding enantiomeric impurity.[1]
-
Diastereomers, such as WCK 837, can be formed if the synthesis involves the coupling of the core structure with N-Boc-D-alanine instead of the desired N-Boc-L-alanine.[1]
-
Another diastereomer, WCK 3656, may be formed from the reaction of an isomeric impurity in the core molecular structure with N-Boc-L-alanine.[2]
Q3: How can I identify and quantify this compound impurities in my sample?
A3: A combination of chromatographic and spectrometric techniques is typically employed. High-Performance Liquid Chromatography (HPLC), particularly using a chiral stationary phase, is effective for separating stereoisomers.[1][5] For structural elucidation and identification of process impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool, allowing for the determination of molecular weights and fragmentation patterns of the impurities.[5][6] For quantification, validated HPLC methods with UV detection are commonly used.[6][7]
Q4: What are the key challenges in the analytical method development for this compound impurities?
A4: A significant challenge is the effective separation of stereoisomers, particularly diastereomers, which can be difficult to resolve using standard reversed-phase HPLC methods.[5] This often necessitates the development of specialized chiral HPLC methods.[1][5] Another challenge is the synthesis of impurity reference standards, which are often not commercially available and are required for method validation and accurate quantification.[4][7]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Chromatogram
-
Possible Cause 1: Presence of Known Process Impurities.
-
Troubleshooting Step: Compare the retention times of the unexpected peaks with the retention times of known this compound impurities (see Table 1). Spike the sample with available reference standards to confirm peak identity.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Step: this compound and related fluoroquinolones can degrade under stress conditions like acidic or oxidative environments.[7] Review the sample's storage and handling conditions. Consider performing forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products.
-
-
Possible Cause 3: Contamination from Starting Materials or Reagents.
-
Troubleshooting Step: Analyze the starting materials and key reagents used in the synthesis to check for the presence of the impurity.
-
Issue 2: Poor Resolution Between this compound and an Impurity
-
Possible Cause 1: Inadequate Chromatographic Conditions for Stereoisomer Separation.
-
Possible Cause 2: Suboptimal Mobile Phase or Column.
-
Troubleshooting Step: Systematically optimize the HPLC method. This includes adjusting the mobile phase composition (e.g., organic modifier, pH, buffer concentration), trying different stationary phases (e.g., C18, phenyl-hexyl), and optimizing the gradient elution program.
-
Quantitative Data Summary
Table 1: Known Process-Related Impurities of this compound
| Impurity Name/Code | Type | Potential Origin |
| WCK 6577 | Enantiomer | Impurity in starting materials (e.g., N-Boc-D-alanine).[1] |
| WCK 837 | Diastereomer | Coupling reaction with N-Boc-D-alanine impurity.[1] |
| WCK 3656 | Diastereomer | Coupling reaction involving a residual isomeric impurity.[2] |
| WCK 787 | Process Impurity | Side reaction or unreacted intermediate. |
| N-Boc-2349 | Process Impurity | Incomplete deprotection step. |
| l-Alaninyl ester of WCK 1738 | Process Impurity | Impurity in a key intermediate. |
| Dimer impurity | Process Impurity | Dimerization side reaction during synthesis. |
Experimental Protocols
Protocol 1: General Workflow for Impurity Identification
This protocol outlines a general workflow for the identification and characterization of unknown impurities in an this compound sample.
-
High-Resolution LC-MS Analysis:
-
Develop a mass spectrometry compatible reversed-phase liquid chromatographic method.[6]
-
Column: C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: High-resolution mass spectrometry (e.g., Q-TOF) to obtain accurate mass measurements of the parent ion and its fragments.
-
-
Data Analysis and Structure Elucidation:
-
Determine the elemental composition of the impurity from the accurate mass measurement.
-
Analyze the MS/MS fragmentation pattern to propose a chemical structure. Compare the fragmentation with that of this compound.
-
-
Synthesis of Reference Standard:
-
Structural Confirmation:
-
Characterize the synthesized impurity using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.[5]
-
-
Method Validation:
-
Use the synthesized reference standard to validate an analytical method (e.g., HPLC-UV) for the quantification of the impurity in this compound samples.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This protocol is based on the reported method for the quantification of the enantiomer WCK 6577 in this compound.[1][2]
-
Chromatographic System: Normal Phase Chiral HPLC.
-
Stationary Phase: Chiral column (e.g., based on polysaccharide derivatives).
-
Mobile Phase: A mixture of non-polar organic solvents (e.g., hexane (B92381) or heptane), a polar organic modifier (e.g., ethanol (B145695) or isopropanol), and an additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where both enantiomers have significant absorbance.
-
Quantification: The percentage of the unwanted enantiomer is calculated based on the peak area responses.
Visualizations
Caption: Formation pathways of this compound and key process impurities.
Caption: Experimental workflow for impurity identification and characterization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity Profiling of a Novel Anti-MRSA Antibacterial Drug: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Alalevonadifloxacin Technical Support Center: Ensuring Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on addressing the stability of Alalevonadifloxacin in aqueous solutions. As an L-alanine ester prodrug of the potent antibiotic levonadifloxacin, this compound's stability is a critical factor for reliable experimental outcomes and successful drug development. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in navigating potential challenges.
I. Troubleshooting Guide: Common Stability Issues
Researchers may encounter several stability-related issues when working with this compound in aqueous solutions. This section provides a question-and-answer formatted guide to troubleshoot these common problems.
Question: My this compound solution appears cloudy or has formed a precipitate. What could be the cause and how can I resolve it?
Answer: Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
pH: this compound's solubility is pH-dependent. It is more soluble in acidic to neutral conditions. In alkaline solutions, the equilibrium may shift, leading to precipitation. It is recommended to maintain the pH of the solution within a range of 4.0-6.0 to prevent such issues[1].
-
Concentration: Exceeding the solubility limit of this compound at a given temperature and pH will result in precipitation.
-
Temperature: Lower temperatures can decrease the solubility of this compound.
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution. If it is outside the optimal range, adjust it using a suitable buffer.
-
Dilute the Solution: If the concentration is too high, dilute the solution with an appropriate solvent.
-
Gentle Warming: In some cases, gentle warming and sonication can help redissolve the precipitate, but be cautious as excessive heat can accelerate degradation.
Question: I am observing a loss of potency in my this compound stock solution over time. What are the likely degradation pathways?
Answer: this compound, like other fluoroquinolones, can degrade through several pathways, primarily hydrolysis and oxidation.
-
Hydrolysis: The ester linkage in the L-alanine prodrug moiety is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This process releases the active drug, levonadifloxacin, and L-alanine. While this conversion is necessary in vivo, premature hydrolysis in vitro leads to an inaccurate concentration of the prodrug.
-
Oxidation: Fluoroquinolones can be susceptible to oxidative degradation. Forced degradation studies on this compound have shown degradation in an oxidative environment[2].
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of fluoroquinolones[1].
Mitigation Strategies:
-
Control pH: Prepare and store solutions in a buffered system within the optimal pH range.
-
Protect from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Use Fresh Solutions: Prepare solutions fresh whenever possible, especially for critical experiments. If storage is necessary, follow the recommended storage conditions.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in aqueous solutions.
1. What is the recommended solvent for preparing this compound stock solutions?
For research purposes, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing initial high-concentration stock solutions of this compound hydrochloride[3]. Subsequent dilutions into aqueous buffers for experiments should be done carefully to avoid precipitation.
2. What are the ideal storage conditions for this compound aqueous solutions?
To minimize degradation, aqueous solutions of this compound should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) is generally recommended for short-term storage. For long-term storage, freezing (-20 °C or below) is preferable[2].
-
Protected from light: Use light-resistant containers.
-
Maintained at an appropriate pH: Use a buffered solution to maintain a stable pH.
3. How does the salt form (mesylate vs. hydrochloride) affect stability?
Both mesylate and hydrochloride salts of this compound are used to improve aqueous solubility and stability compared to the free base[1].
-
Hydrochloride salts generally offer high aqueous solubility[1].
-
Mesylate salts often provide excellent chemical stability and may have reduced hygroscopicity[1]. The choice between the two may depend on specific formulation requirements and experimental conditions.
4. Are there any known excipient incompatibilities with this compound?
While specific incompatibility studies for this compound are not widely published, general knowledge of amine-containing drugs suggests potential incompatibilities with reducing sugars (e.g., lactose) via the Maillard reaction. It is crucial to perform compatibility studies with any new excipient during formulation development.
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound stability.
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound (mesylate or hydrochloride salt)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
HPLC system with a UV or PDA detector
-
Stability chambers or ovens
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Store at room temperature for a defined period (e.g., 2 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store an aliquot of the stock solution in a stability chamber at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)[4]. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
-
Expected Outcome: This study will reveal the degradation profile of this compound under different stress conditions, helping to identify its primary degradation pathways.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating reversed-phase HPLC method for the analysis of this compound and its degradation products. Note: This is a representative method and may require optimization for specific applications.
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a low percentage of B, gradually increase to elute more hydrophobic compounds, then return to initial conditions for re-equilibration. (A specific gradient needs to be optimized based on the separation of degradants). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 294 nm for Levofloxacin, which can be a starting point for this compound) |
| Injection Volume | 10 µL |
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically done by analyzing stressed samples from the forced degradation study.
-
Linearity: Analyze a series of solutions with known concentrations of this compound to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be assessed by recovery studies of spiked samples.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
IV. Visualizations
Signaling Pathways and Experimental Workflows
References
Optimizing Alalevonadifloxacin dosage to minimize adverse effects
Technical Support Center: Alalevonadifloxacin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of this compound, with a focus on strategies to optimize dosage and minimize potential adverse effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an l-alanine (B1666807) ester prodrug of levonadifloxacin (B139917), a benzoquinolizine fluoroquinolone antibiotic.[1][2][3] Its mechanism of action, similar to other fluoroquinolones, involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for bacterial DNA replication, transcription, and repair.[4][5] By stabilizing the enzyme-DNA complex, the drug introduces double-stranded breaks in the bacterial DNA, ultimately leading to cell death.[5] Levonadifloxacin has shown potent activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]
Q2: What are the known adverse effects associated with this compound and other fluoroquinolones that I should monitor in my in vitro or in vivo models?
A2: In clinical studies, this compound has been generally well-tolerated.[6] Commonly reported mild adverse events include photophobia and dysgeusia (altered taste).[6] As a class, fluoroquinolones are associated with a range of potential adverse effects that researchers should be aware of. These include:
-
Gastrointestinal issues: Nausea, vomiting, and diarrhea.[4]
-
Central Nervous System (CNS) effects: Headaches, dizziness, and in rare, more severe cases, seizures or hallucinations.[4]
-
Musculoskeletal effects: The most well-known class-specific toxicities are tendonitis and tendon rupture.[4][8] In vitro studies on tendon cells have shown that fluoroquinolones can induce cytotoxicity and oxidative stress.[8][9][10]
-
Mitochondrial Toxicity: Fluoroquinolones can affect mammalian mitochondrial function.[11][12] This can manifest as inhibition of mitochondrial respiration, increased production of reactive oxygen species (ROS), and disruption of mitochondrial DNA replication, as mammalian mitochondria also contain a type II topoisomerase.[11][13][14][15]
-
Phototoxicity: Some fluoroquinolones can induce phototoxic skin responses upon exposure to UVA radiation.[16]
Q3: How does the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound influence dosage selection for efficacy?
A3: The key PK/PD parameter that correlates with the efficacy of fluoroquinolones is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (unbound AUC0–24/MIC).[6] this compound is an oral prodrug with excellent bioavailability (~90%) that is efficiently converted to the active drug, levonadifloxacin.[3][7] This allows it to achieve plasma concentrations comparable to intravenous administration.[7] For optimal bactericidal activity, the dosage regimen in your experimental model should be designed to achieve an unbound AUC0–24/MIC ratio that is sufficient for the target pathogen.
Q4: Are there specific experimental conditions that might exacerbate this compound's potential toxicity?
A4: Yes. Co-administration with certain compounds can increase the risk of adverse effects. For instance, concomitant use of non-steroidal anti-inflammatory drugs (NSAIDs) may increase the risk of neurotoxicity.[17] In in vitro models, factors such as high drug concentrations, extended exposure times (e.g., 72 hours vs. 24 hours), and the cell type used (e.g., tendon cells, neuronal cells, or cardiac cells) can significantly influence the observed cytotoxicity.[8][9][17] It is also important to consider the metabolic capacity of the cell lines or animal models, as impaired drug metabolism could lead to higher effective concentrations and increased toxicity.
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed in Cell Culture
| Potential Cause | Troubleshooting Step |
| Concentration Too High | The selected concentration may be supratherapeutic. Review literature for clinically relevant plasma concentrations and MIC values for your target organism. Perform a dose-response curve to determine the EC50/IC50 in your specific cell line. |
| Prolonged Exposure Time | Fluoroquinolone toxicity can be time-dependent.[8][9] Consider reducing the incubation time. A time-course experiment (e.g., 24h, 48h, 72h) can help identify the optimal window for assessing efficacy versus toxicity. |
| Cell Line Sensitivity | Some cell types (e.g., tenocytes, neuronal cells) are more sensitive to fluoroquinolone toxicity.[9][17] If possible, compare results with a less sensitive cell line to determine if the effect is cell-type specific. Consider using a cell line with robust mitochondrial function. |
| Mitochondrial Dysfunction | The observed cytotoxicity may be mediated by mitochondrial damage.[12][14] Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRM, JC-1), ROS production (e.g., DCFDA), or cellular respiration (e.g., Seahorse analyzer). |
| Media Components | Components in the culture media could interact with the drug. Ensure the pH and other media conditions are stable. Test the drug in different media formulations if interactions are suspected. |
Issue 2: Inconsistent or Poor Efficacy in an Infection Model
| Potential Cause | Troubleshooting Step |
| Suboptimal PK/PD Target | The dosage may not be achieving the required unbound AUC0–24/MIC ratio.[6] Measure the drug concentration in the relevant biological matrix (plasma, tissue) to confirm exposure. Adjust the dose or dosing frequency to achieve the target PK/PD index. |
| Drug Binding | Levonadifloxacin has high plasma protein binding (~85%).[1] Ensure that calculations for in vitro assays or in vivo dosing account for the unbound fraction of the drug, which is the microbiologically active component. |
| Bacterial Resistance | The bacterial strain may have developed resistance. Perform MIC testing on the isolates recovered from the model to confirm susceptibility. Resistance can occur through mutations in the target enzymes (gyrase or topoisomerase).[18] |
| Drug Degradation | This compound or levonadifloxacin may be unstable under your experimental conditions (e.g., light exposure, temperature). Prepare solutions fresh and protect from light. Confirm the concentration and purity of your stock solution via analytical methods like HPLC. |
| Poor Tissue Penetration | While levonadifloxacin shows good penetration into lung epithelial lining fluid and alveolar macrophages, penetration into other specific tissues or biofilms may be limited.[1][2][6] Measure drug concentrations in the target tissue to assess penetration. |
Data Presentation
Table 1: Pharmacokinetic & Efficacy Parameters of Levonadifloxacin
| Parameter | Value | Organism/Condition | Reference |
| Oral Bioavailability (as this compound) | ~90% | Humans | [7] |
| Plasma Protein Binding | ~85% | Humans | [1] |
| MIC90 | 0.5 mg/L | Streptococcus pneumoniae | [6] |
| MIC90 | 1.0 mg/L | Staphylococcus aureus | [6] |
| MIC90 Range | 0.5 - 2.0 mg/L | MRSA Strains | [6] |
| Efficacy Driver | Unbound AUC0–24/MIC | General Fluoroquinolones | [6] |
| ELF Penetration Ratio (AUCELF/AUCunbound plasma) | 7.66 | Humans | [1][2] |
| AM Penetration Ratio (AUCAM/AUCunbound plasma) | 1.58 | Humans | [1][2] |
ELF: Epithelial Lining Fluid; AM: Alveolar Macrophages; MIC90: Minimum inhibitory concentration for 90% of isolates.
Experimental Protocols
Protocol 1: Assessing In Vitro Cytotoxicity via MTT Assay
-
Cell Plating: Seed cells (e.g., HepG2, HEK293, or a relevant cell line) in a 96-well plate at a density of 1 x 104 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations for testing.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X drug dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve to determine the IC50 value.
Protocol 2: Measuring Reactive Oxygen Species (ROS) Production
-
Cell Preparation: Plate and treat cells with this compound as described in Protocol 1. Include a positive control (e.g., H2O2 or a known ROS inducer).
-
Probe Loading: After the treatment period, remove the drug-containing medium and wash the cells gently with warm PBS.
-
DCFDA Staining: Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution in PBS to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Signal Measurement: Remove the DCFDA solution and add 100 µL of PBS. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence of treated wells to the vehicle control to determine the fold-change in ROS production.
Visualizations
Caption: Mechanism of action of this compound in bacterial cells.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound mesylate used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 6. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. levofloxacin.de [levofloxacin.de]
- 9. In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 14. mdpi.com [mdpi.com]
- 15. Antibiotics May Trigger Mitochondrial Dysfunction Inducing Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of an in vitro cellular phototoxicity model against controlled clinical trials of fluoroquinolone skin phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fq100.org [fq100.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
Technical Support Center: Alalevonadifloxacin Drug Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alalevonadifloxacin. The information is designed to help mitigate potential drug-drug interactions during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might it influence drug interactions?
This compound is an L-alanine ester prodrug of levonadifloxacin (B139917), a novel benzoquinolizine fluoroquinolone antibiotic. Its mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. As its primary targets are bacterial enzymes, direct pharmacodynamic interactions with human cellular pathways are not the primary concern. However, as with all drugs, pharmacokinetic interactions related to metabolism and transport need to be considered.
Q2: What is the known potential for this compound to cause drug interactions via cytochrome P450 (CYP) enzyme inhibition?
In vitro studies have been conducted to evaluate the potential of levonadifloxacin and its sulfate (B86663) metabolite to inhibit major human liver CYP isoforms. The results indicated that at concentrations well above the therapeutic levels, neither levonadifloxacin nor its metabolite significantly inhibited the activity of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4.[1] This suggests a low potential for clinically significant pharmacokinetic drug interactions when this compound is co-administered with drugs that are substrates for these CYP enzymes.[1] Consequently, dedicated clinical studies for CYP-mediated drug-drug interactions were not deemed necessary.[1]
Q3: Is there a risk of QT prolongation with this compound when co-administered with other QT-prolonging drugs?
While some fluoroquinolones are associated with QT interval prolongation, a thorough clinical QT study has been conducted with a supratherapeutic dose of this compound (WCK 2349).[2][3] The study, which included a positive control with moxifloxacin, demonstrated that this compound did not exert a significant effect on the baseline- and placebo-corrected QTcF interval.[2][3] Although a transient increase in heart rate was observed, the findings suggest that a therapeutic dose of this compound is not expected to cause clinically significant ECG effects, including QT prolongation.[2][3] However, as a general precaution for the fluoroquinolone class, co-administration with other drugs known to prolong the QT interval, such as certain antiarrhythmics or tricyclic antidepressants, should be approached with caution.[4]
Q4: Can this compound be co-administered with anticoagulants like warfarin (B611796)?
Some fluoroquinolones have been reported to enhance the anticoagulant effect of warfarin. The proposed mechanisms include inhibition of warfarin metabolism (though less likely for this compound given the CYP data), displacement from protein binding sites, and reduction of vitamin K-producing gut flora.[5][6] However, a clinical study in healthy male volunteers found that levofloxacin (B1675101) did not have a significant effect on the pharmacokinetics or pharmacodynamics of warfarin.[7] Despite this, due to the known class effect, close monitoring of coagulation parameters, such as the International Normalized Ratio (INR), is recommended if this compound is to be co-administered with warfarin.[4]
Q5: Are there any known interactions with supplements or over-the-counter medications?
Yes, similar to other fluoroquinolones, the absorption of this compound can be significantly reduced by the co-administration of products containing multivalent cations. This includes antacids containing aluminum or magnesium, iron supplements, and multivitamins with zinc.[4][8] It is advisable to administer these products at least two hours before or six hours after taking this compound to avoid this interaction.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting/Mitigation Strategy |
| Variability in this compound exposure in in vivo animal studies with co-administered compounds. | Potential inhibition or induction of drug transporters by the co-administered compound affecting this compound's pharmacokinetics. | Conduct in vitro transporter assays to determine if this compound is a substrate for key uptake or efflux transporters (e.g., P-gp, BCRP, OATs, OCTs). Also, assess if the co-administered compound is an inhibitor or inducer of these transporters. |
| Unexpected in vitro toxicity when this compound is combined with another investigational drug. | Potential for synergistic toxicity or off-target effects. | Evaluate the cytotoxicity of each compound individually and in combination across a range of concentrations in relevant cell lines. |
| Difficulty in interpreting potential drug interaction data. | Lack of a clear in vitro-in vivo correlation (IVIVC). | Utilize physiologically based pharmacokinetic (PBPK) modeling to simulate the potential for drug interactions based on in vitro metabolism and transporter data. |
Quantitative Data Summary
Table 1: In Vitro CYP450 Inhibition Profile of Levonadifloxacin and its Metabolite
| CYP Isoform | Inhibition Observed | Concentration Tested | Reference |
| CYP1A2 | No significant inhibition | Supra-therapeutic (12-24x Cmax) | [1] |
| CYP2B6 | No significant inhibition | Supra-therapeutic (12-24x Cmax) | [1] |
| CYP2C8 | No significant inhibition | Supra-therapeutic (12-24x Cmax) | [1] |
| CYP2C9 | No significant inhibition | Supra-therapeutic (12-24x Cmax) | [1] |
| CYP2C19 | No significant inhibition | Supra-therapeutic (12-24x Cmax) | [1] |
| CYP2D6 | No significant inhibition | Supra-therapeutic (12-24x Cmax) | [1] |
| CYP3A4 | No significant inhibition | Supra-therapeutic (12-24x Cmax) | [1] |
Table 2: Clinical QT Study Results for this compound (WCK 2349)
| Parameter | This compound (2600 mg, supratherapeutic dose) | Moxifloxacin (400 mg) | Placebo | Reference |
| Mean Max ΔΔQTcF (ms) | Not significantly different from placebo | Statistically significant increase | - | [2][3] |
| Mean Max Cmax (µg/mL) | 43.3 | Not reported | - | [2][3] |
| Effect on Heart Rate | Transient increase (max 14.4 bpm) | Not reported | - | [2][3] |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major CYP450 isoforms.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)
-
This compound (test compound)
-
Positive control inhibitors for each isoform
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, combine HLM, the specific CYP probe substrate (at a concentration near its Km), and the incubation buffer.
-
Add the this compound dilutions or a positive control inhibitor to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring linear metabolite formation.
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate and Inhibition Assay
Objective: To determine if this compound is a substrate or inhibitor of the P-gp efflux transporter.
Materials:
-
MDCKII cells stably transfected with the human MDR1 gene (expressing P-gp) and parental MDCKII cells.
-
Transwell inserts for cell culture.
-
This compound (test compound).
-
Known P-gp substrate (e.g., Digoxin) and inhibitor (e.g., Verapamil).
-
Hanks' Balanced Salt Solution (HBSS) with appropriate supplements.
-
LC-MS/MS system for quantification of this compound and the probe substrate.
Methodology for Substrate Assessment:
-
Seed MDCKII-MDR1 and parental MDCKII cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Verify monolayer integrity (e.g., by measuring transepithelial electrical resistance - TEER).
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At specified time points, collect samples from the opposite chamber.
-
Measure the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).
-
An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 in MDCKII-MDR1 cells and close to 1 in parental cells suggests that this compound is a P-gp substrate.
Methodology for Inhibition Assessment:
-
Using the MDCKII-MDR1 cell monolayers, add a known P-gp substrate (e.g., Digoxin) to the basolateral chamber in the presence and absence of varying concentrations of this compound.
-
Collect samples from the apical chamber at specified time points.
-
Quantify the P-gp substrate concentration by LC-MS/MS.
-
A concentration-dependent decrease in the efflux of the P-gp substrate in the presence of this compound indicates P-gp inhibition. Calculate the IC50 value.
Visualizations
Caption: Workflow for assessing and mitigating potential drug-drug interactions.
Caption: Key pathways for potential this compound drug interactions.
References
- 1. Assessment of in vitro inhibitory effects of novel anti MRSA benzoquinolizine fluoroquinolone WCK 771 (levonadifloxacin) and its metabolite on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrocardiographic Effects of a Supratherapeutic Dose of WCK 2349, a Benzoquinolizine Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrocardiographic Effects of a Supratherapeutic Dose of WCK 2349, a Benzoquinolizine Fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound mesylate used for? [synapse.patsnap.com]
- 5. Levofloxacin and warfarin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absence of an effect of levofloxacin on warfarin pharmacokinetics and anticoagulation in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8 Levofloxacin Interactions You Should Avoid - GoodRx [goodrx.com]
Alalevonadifloxacin Solubility: A Technical Guide for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alalevonadifloxacin. The following information is designed to address common challenges related to the solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vitro assays?
A1: this compound is the L-alanine ester prodrug of Levonadifloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] As a prodrug, this compound is designed to have improved oral bioavailability. For in vitro assays, ensuring that this compound is fully dissolved at the desired concentration is critical for obtaining accurate and reproducible results. Poor solubility can lead to underestimated potency, inconsistent data, and the formation of precipitates that can be toxic to cells.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] It is advisable to prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q3: My this compound solution precipitated after adding it to my cell culture medium. What could be the cause and how can I prevent this?
A3: Precipitation of fluoroquinolones like this compound in cell culture media is a common issue and can be caused by several factors:
-
"Crashing out" of the compound: This occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[3] To prevent this, it is recommended to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media and add the stock solution dropwise while gently swirling the media.[3]
-
High final concentration: The final concentration of this compound in the media may be exceeding its aqueous solubility limit. It is important to determine the maximum soluble concentration in your specific cell culture medium through a solubility test.[3]
-
Interaction with divalent cations: Fluoroquinolones can chelate with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) present in cell culture media, leading to the formation of insoluble complexes.[2]
-
Temperature changes: The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media when preparing your working solutions.[3]
-
High DMSO concentration: The final concentration of DMSO in the culture medium should be kept at or below 0.5%, with 0.1% being optimal for most cell lines to avoid solvent-related toxicity and solubility issues.[3]
Q4: Is this compound available in a more water-soluble form?
A4: Yes, this compound is available as a mesylate salt, which is described as a highly water-soluble form of the L-alanine ester of levonadifloxacin.[1][4] Using the mesylate salt can significantly improve its solubility in aqueous buffers and cell culture media, reducing the risk of precipitation.
Troubleshooting Guide
Issue: Precipitate formation during stock solution preparation or dilution.
This troubleshooting workflow provides a step-by-step guide to address precipitation issues with this compound in your in vitro assays.
References
- 1. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Managing Alalevonadifloxacin resistance development in laboratory strains
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for laboratory personnel working with alalevonadifloxacin, a novel fluoroquinolone antibiotic. It offers troubleshooting advice for common experimental hurdles, frequently asked questions, detailed experimental protocols, and data presentation aids to facilitate the study of resistance development.
Troubleshooting Guide
This guide addresses specific issues that may arise during antimicrobial susceptibility testing (AST) of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) values for Quality Control (QC) strains. | 1. Improper inoculum preparation (density too high or low).2. Incorrect storage or handling of this compound stock solutions or disks.3. Variation in media composition (e.g., cation concentration).4. Contamination of cultures or reagents. | 1. Standardize inoculum to 0.5 McFarland standard. Verify with a spectrophotometer.2. Store this compound according to manufacturer's instructions. Ensure disks are at room temperature before use.3. Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier.[1] Check pH is between 7.2 and 7.4.4. Use aseptic techniques. Perform sterility checks on media and reagents. |
| Trailing endpoints (hazy growth over a range of concentrations) in broth microdilution. | 1. Partial inhibition of bacterial growth at sub-MIC concentrations.2. Reading the MIC at an incorrect time point. | 1. Read the MIC at the lowest concentration that shows a significant reduction in growth (e.g., ~80% inhibition) compared to the positive control.2. Adhere to the recommended incubation time as per CLSI guidelines.[2] |
| No zone of inhibition or unexpectedly small zones in disk diffusion assays for susceptible QC strains. | 1. Inadequate contact between the disk and the agar (B569324) surface.2. Inoculum is too dense.3. Expired or improperly stored antibiotic disks. | 1. Gently press the disk to ensure complete adherence to the agar.2. Ensure the inoculum is not overly turbid before swabbing the plate.3. Check the expiration date and storage conditions of the this compound disks. |
| Spontaneous emergence of resistant colonies within the zone of inhibition. | 1. Presence of a subpopulation of resistant mutants in the initial inoculum. | 1. This can be an expected finding. Isolate these colonies for further characterization, including MIC determination and genetic analysis, to understand the resistance mechanism. |
| MIC values for test isolates are consistently at the upper limit of the susceptible range. | 1. Potential for low-level resistance mechanisms being present.2. Gradual development of resistance during the experiment. | 1. Consider performing further investigations, such as sequencing of the quinolone resistance-determining regions (QRDRs) of gyrA and parC genes.2. If conducting serial passage experiments, this may indicate the initial stages of resistance development. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a prodrug of levonadifloxacin (B139917). Levonadifloxacin, like other fluoroquinolones, functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By targeting these enzymes, the drug leads to double-stranded breaks in the bacterial DNA, ultimately causing cell death.[3][4]
2. What are the primary mechanisms of resistance to fluoroquinolones like this compound?
The most common resistance mechanisms include:
-
Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), which reduce the binding affinity of the drug to its target enzymes.[5][6]
-
Efflux pumps: Increased expression of efflux pumps that actively transport the drug out of the bacterial cell, reducing its intracellular concentration.[5][7]
-
Plasmid-mediated resistance: Acquisition of genes on plasmids that can confer resistance, often at a low level, which can facilitate the selection of higher-level resistance mutations.[6]
3. Which quality control (QC) strains should I use for this compound susceptibility testing?
According to the Clinical and Laboratory Standards Institute (CLSI), the following QC strains and their expected MIC ranges for levonadifloxacin are recommended:
| QC Strain | Testing Method | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.12 - 0.5 |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 0.25 - 2 |
| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | 0.25 - 1 |
| Haemophilus influenzae ATCC® 49247 | Broth Microdilution | 0.06 - 0.25 |
Data sourced from CLSI documentation for levonadifloxacin.[8][9]
4. What are the CLSI-recommeded MIC breakpoints for levonadifloxacin against Staphylococcus aureus?
| Category | MIC (µg/mL) |
| Susceptible (S) | ≤ 2 |
| Intermediate (I) | 4 |
| Resistant (R) | ≥ 8 |
Source: Indian Journal of Medical Microbiology.[8]
5. How can I induce this compound resistance in my laboratory strains?
A common method is through serial passage experiments. This involves repeatedly exposing a bacterial culture to sub-inhibitory concentrations of the antibiotic and gradually increasing the concentration over time. This process selects for mutants with increased resistance.[10][11][12]
Data Presentation
Table 1: this compound MIC Distribution against Clinical Isolates
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (456) | 0.5 | 1 | 0.03 - 2 |
| Methicillin-Resistant S. aureus (MRSA) (51) | 0.38 | 0.5 | Not Reported |
Note: Data for levonadifloxacin, the active moiety of this compound. Data compiled from multiple studies.[13]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on CLSI guidelines.
Materials:
-
This compound powder
-
Appropriate solvent for stock solution (e.g., sterile deionized water with adjustments for solubility as needed)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum dilution
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound and sterilize by filtration.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentrations.
-
Prepare Inoculum: From a fresh culture, pick several colonies and suspend them in saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate Plates: Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vitro Induction of Resistance by Serial Passage
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Tryptic Soy Broth or CAMHB)
-
Sterile culture tubes or 96-well plates
-
Incubator
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain using the broth microdilution method described above.
-
First Passage: Inoculate a fresh tube or well containing broth with a standardized inoculum of the bacterial strain. Add this compound at a concentration of 0.5x the initial MIC. Incubate under appropriate conditions until growth is observed.
-
Subsequent Passages:
-
From the tube/well with the highest concentration of this compound that shows growth, transfer an aliquot to a new series of tubes/wells with fresh broth containing increasing concentrations of the antibiotic (e.g., 0.5x, 1x, 2x, 4x, etc., of the previous passage's MIC).
-
Incubate until growth is observed.
-
-
Repeat: Repeat the passage step daily for a defined period (e.g., 14-30 days) or until a significant increase in the MIC is observed.
-
MIC Monitoring: Periodically determine the MIC of the passaged culture to monitor the development of resistance.
-
Isolate and Characterize Resistant Mutants: Once a desired level of resistance is achieved, streak the culture onto an agar plate to obtain single colonies. Select individual colonies and confirm their resistance by re-determining the MIC. These resistant mutants can then be further characterized (e.g., by sequencing the QRDRs).[10][11][14]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key mechanisms of fluoroquinolone resistance.
Caption: Workflow for in vitro resistance induction.
References
- 1. benchchem.com [benchchem.com]
- 2. nih.org.pk [nih.org.pk]
- 3. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 4. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onehealthtrust.org [onehealthtrust.org]
- 7. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Serial passage – REVIVE [revive.gardp.org]
- 13. This compound mesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Alalevonadifloxacin synthesis to improve yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Alalevonadifloxacin. The information is designed to help refine the synthesis process to improve both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthesized as a prodrug?
This compound (formerly WCK 2349) is the L-alanine ester prodrug of Levonadifloxacin (WCK 771), a broad-spectrum anti-MRSA (Methicillin-resistant Staphylococcus aureus) antibiotic.[1][2] Levonadifloxacin has poor oral absorption.[2][3] The synthesis of this compound, by esterifying the hydroxyl group on the piperidine (B6355638) side chain of Levonadifloxacin with L-alanine, significantly improves its oral bioavailability.[2] This allows for effective oral administration, providing a step-down therapy from intravenous Levonadifloxacin.[2][3]
Q2: What is the general synthetic route for this compound?
The synthesis of this compound involves a multi-step process that begins with the synthesis of its active pharmaceutical ingredient (API), Levonadifloxacin. The final key steps involve the esterification of Levonadifloxacin with a protected L-alanine derivative, followed by deprotection and salt formation.
Q3: What are the critical quality attributes to monitor during this compound synthesis?
The critical quality attributes for this compound synthesis are chemical purity, stereochemical purity, and residual solvent levels. Of particular importance is the control of process-related impurities and stereoisomers, especially diastereomeric impurities that can form during the esterification step.[4] Chiral High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for monitoring and controlling these impurities.[1][4]
Q4: Why is the mesylate salt of this compound prepared?
The methanesulfonate (B1217627) (mesylate) salt of the L-alanine ester of Levonadifloxacin is prepared to enhance its aqueous solubility.[3] This improved solubility is beneficial for formulation and drug delivery.
Troubleshooting Guides
Low Yield
| Question | Possible Causes | Suggested Solutions |
| My overall yield for this compound is consistently low. Where should I start troubleshooting? | 1. Purity of starting material (Levonadifloxacin) is low.2. Incomplete esterification reaction.3. Degradation of product during workup or purification.4. Suboptimal reaction conditions (temperature, time, reagents). | 1. Ensure the Levonadifloxacin used is of high purity (>99%). Purify the starting material if necessary.2. Monitor the reaction progress using TLC or HPLC to ensure completion. Consider increasing the reaction time or the equivalents of the acylating agent.3. Avoid harsh acidic or basic conditions during workup. Use appropriate purification techniques like column chromatography with a suitable stationary and mobile phase.4. Optimize reaction parameters. A Design of Experiments (DoE) approach can be beneficial. |
| The esterification of Levonadifloxacin with N-Boc-L-alanine is not going to completion. What can I do? | 1. Insufficient activation of the carboxylic acid.2. Steric hindrance.3. Inappropriate coupling agent or base.4. Presence of moisture in the reaction. | 1. Ensure the coupling agent (e.g., DCC, EDC) is fresh and active. Consider using a more powerful activating agent.2. While less likely to be a major issue in this specific reaction, ensure efficient stirring and appropriate solvent to facilitate molecular interactions.3. Screen different coupling agents and bases (e.g., DMAP, HOBt can be used as additives).4. Conduct the reaction under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) and use dry solvents. |
| I am losing a significant amount of product during the final purification/crystallization step. How can I improve recovery? | 1. The product is too soluble in the chosen solvent system.2. Oiling out instead of crystallization.3. Premature precipitation leading to impure product. | 1. Experiment with different anti-solvents to induce crystallization. A solvent/anti-solvent system is often effective.2. Try seeding the solution with a small crystal of pure this compound. Slower cooling or evaporation may also promote crystallization over oiling out.3. Ensure the solution is fully dissolved before initiating crystallization. Control the rate of cooling or anti-solvent addition. |
High Impurity Levels
| Question | Possible Impurity | Suggested Solutions |
| My final product shows a significant peak corresponding to a diastereomeric impurity. How can I minimize its formation? | Diastereomer of this compound | 1. Use high-purity L-alanine derivative. Ensure there is no D-alanine contamination.2. Optimize the reaction conditions of the esterification step. Sometimes, temperature and the nature of the base can influence stereoselectivity.3. Chiral chromatography (preparative HPLC) may be necessary to separate the desired diastereomer from the impurity. |
| There are unreacted starting materials (Levonadifloxacin and N-Boc-L-alanine) in my final product. How can I remove them? | Levonadifloxacin, N-Boc-L-alanine | 1. Drive the esterification reaction to completion by using a slight excess of the N-Boc-L-alanine and coupling agent.2. During workup, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted N-Boc-L-alanine.3. Unreacted Levonadifloxacin can be removed by column chromatography. |
| I am observing impurities carried over from the Levonadifloxacin synthesis. What should I do? | Process-related impurities from Levonadifloxacin synthesis | 1. The most effective solution is to ensure the starting Levonadifloxacin is of the highest possible purity. It is often easier to remove impurities from the precursor than from the final product.2. Analyze the impurity profile of the starting material and develop a purification strategy for it before proceeding to the esterification step. |
Data Presentation
Table 1: Representative Yield and Purity Data for this compound Synthesis
| Step | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1. Synthesis of Levonadifloxacin | Levonadifloxacin | 60-70 | >99.0 |
| 2. Esterification | N-Boc-Alalevonadifloxacin | 80-90 | >98.0 |
| 3. Deprotection and Salt Formation | This compound Mesylate | 85-95 | >99.5 |
| Overall | This compound Mesylate | 40-60 | >99.5 |
Note: These are representative values and actual results may vary based on experimental conditions and scale.
Experimental Protocols
Key Experiment: Synthesis of this compound Mesylate from Levonadifloxacin
This protocol describes a plausible synthetic route based on standard organic chemistry principles for esterification and salt formation.
Step 1: Esterification of Levonadifloxacin with N-Boc-L-alanine
-
Materials:
-
Levonadifloxacin (1 equivalent)
-
N-Boc-L-alanine (1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure: a. Dissolve Levonadifloxacin, N-Boc-L-alanine, and DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the mixture to 0 °C in an ice bath. c. Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture over 30 minutes. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. f. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. g. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-Alalevonadifloxacin. i. Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Step 2: Deprotection of N-Boc-Alalevonadifloxacin
-
Materials:
-
N-Boc-Alalevonadifloxacin (1 equivalent)
-
Trifluoroacetic acid (TFA) (10 equivalents) or 4M HCl in 1,4-dioxane (B91453)
-
Dichloromethane (DCM)
-
-
Procedure: a. Dissolve the N-Boc-Alalevonadifloxacin in DCM. b. Add TFA or 4M HCl in 1,4-dioxane to the solution at room temperature. c. Stir the mixture for 1-2 hours, monitoring the deprotection by TLC or HPLC. d. Upon completion, remove the solvent and excess acid under reduced pressure.
Step 3: Formation of this compound Mesylate
-
Materials:
-
Crude this compound free base
-
Methanesulfonic acid (1 equivalent)
-
Isopropanol or another suitable solvent
-
-
Procedure: a. Dissolve the crude this compound free base in isopropanol. b. Add one equivalent of methanesulfonic acid dropwise with stirring. c. Stir the mixture at room temperature for 1-2 hours to induce precipitation of the mesylate salt. d. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound Mesylate.
Visualizations
Caption: High-level overview of the synthetic pathway to this compound Mesylate.
Caption: Detailed experimental workflow for the synthesis of this compound Mesylate.
Caption: Logical relationship between starting materials, product, and key impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurity Profiling of a Novel Anti-MRSA Antibacterial Drug: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alalevonadifloxacin Analytical Method Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of analytical methods for Alalevonadifloxacin detection.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for fluoroquinolones like this compound is a common issue. Here are the likely causes and corresponding solutions:
-
Secondary Interactions: Residual silanol (B1196071) groups on the C18 column can interact with the basic amine groups of this compound.
-
Solution: Use a mobile phase with a lower pH (e.g., 2.5-3.5) to protonate the silanol groups and reduce interactions. Adding a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can also help. Consider using an end-capped column specifically designed to minimize silanol interactions.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Contamination: A contaminated guard column or analytical column can cause peak distortion.
-
Solution: Replace the guard column. If the problem persists, flush the analytical column with a strong solvent. If flushing doesn't work, the column may need to be replaced.
-
-
Issue 2: Inconsistent retention times in HPLC.
-
Question: The retention time for this compound is shifting between injections. What could be causing this variability?
-
Answer: Retention time shifts can compromise the reliability of your method. Consider the following factors:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause.
-
Solution: Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed. Use a buffer to maintain a stable pH.
-
-
Column Temperature: Fluctuations in column temperature can lead to retention time drift.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause shifts.
-
Solution: Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned.
-
-
Issue 3: Low sensitivity or no peak detected in LC-MS/MS.
-
Question: I am not observing the expected signal for this compound in my LC-MS/MS analysis. What should I check?
-
Answer: Low sensitivity in LC-MS/MS can be due to several factors from sample preparation to instrument settings:
-
Ion Suppression: Matrix components from the sample can co-elute with this compound and suppress its ionization in the mass spectrometer.
-
Solution: Improve the sample preparation method to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modifying the chromatographic gradient to better separate the analyte from matrix components can also be effective.
-
-
Incorrect MS/MS Parameters: The mass spectrometer may not be optimized for this compound detection.
-
Solution: Optimize the MS/MS parameters, including the precursor and product ion selection (MRM transitions), collision energy, and cone voltage, by infusing a standard solution of this compound directly into the mass spectrometer.
-
-
Sample Degradation: this compound may degrade in the sample solution before analysis.
-
Solution: Ensure proper sample storage conditions (e.g., protection from light, appropriate temperature). Prepare samples fresh whenever possible.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical validation parameters I need to assess for an this compound analytical method according to ICH guidelines?
A1: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following validation characteristics should be considered for an assay of a drug substance:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q2: How can I perform forced degradation studies for this compound?
A2: Forced degradation studies are essential to develop a stability-indicating method. The drug substance should be subjected to a variety of stress conditions, such as:
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance (in solid and solution form) to UV and visible light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The degradation products can then be characterized to understand the degradation pathways.
Q3: What is the mechanism of action of this compound, and why is it important for analytical method development?
A3: this compound is a prodrug of Levonadifloxacin. Levonadifloxacin, like other fluoroquinolones, inhibits bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for bacterial DNA replication, transcription, and repair. Understanding this mechanism is important for bioanalytical method development, as it may be necessary to measure the active form (Levonadifloxacin) in biological matrices. It also informs the potential for interactions with other compounds during analysis.
Data Presentation
Table 1: Summary of HPLC Method Parameters for Fluoroquinolone Analysis
| Parameter | Method 1 (Levofloxacin) | Method 2 (Levofloxacin & Dexamethasone) | Method 3 (Levofloxacin) |
| Column | C18 Symmetry (4.6 x 150mm, 5µm) | Phenomenox Luna® C18 (4.6 x 250 mm; 5 μm) | C18 reversed-phase (150 × 3.9 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer pH 2.8 : Acetonitrile (35:65 v/v) | Acetonitrile : Phosphate buffer (pH 8.0) (35:65 v/v) | Gradient elution with buffered mobile phase |
| Flow Rate | 1.0 ml/min | 1.0 mL min-1 | 1.0 mL/min |
| Detector | UV at 284nm | UV at 254 nm | UV at 275 nm |
| Column Temp. | Ambient | Ambient | 40°C |
Table 2: Summary of LC-MS/MS Method Validation Parameters for Fluoroquinolone Analysis in Plasma
| Parameter | Method 1 (Levofloxacin & Moxifloxacin) | Method 2 (18 Antibacterial Drugs) |
| Linearity Range | LFX: 0.13-1000 ng/mL, MFX: 0.23-1000 ng/mL | Analyte dependent |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Accuracy | 92.1-104% | 89.1% to 112.4% |
| Precision (RSD) | < 9% | Intra-day: 1.4% to 9.3%, Inter-day: 2.1% to 7.2% |
| Extraction Recovery | 90.9-99.5% | 90.1% and 109.2% |
| Matrix Effect | 93.0-94.6% | 93.1% to 105.8% |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Levofloxacin (as a proxy for this compound active moiety)
This protocol is based on a validated method for Levofloxacin.
-
Chromatographic Conditions:
-
Column: C18 Symmetry (4.6 x 150mm, 5µm)
-
Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 2.8) and Acetonitrile in the ratio of 35:65 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 284nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Levofloxacin working standard and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of diluent (Mobile Phase) and sonicate to dissolve.
-
Make up the volume to 100 mL with the diluent.
-
-
Sample Solution Preparation:
-
For a tablet dosage form, weigh and finely powder not fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of Levofloxacin to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking.
-
Make up the volume to 100 mL with the diluent, mix well, and filter through a 0.45 µm membrane filter.
-
-
Procedure:
-
Inject 20 µL of the standard solution and the sample solution into the chromatograph.
-
Record the peak areas and calculate the amount of Levofloxacin in the sample.
-
Mandatory Visualization
Caption: A typical experimental workflow for HPLC method development and validation.
Technical Support Center: Improving Alalevonadifloxacin Delivery in Complex Infection Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alalevonadifloxacin in complex infection models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the L-alanine ester prodrug of levonadifloxacin (B139917), a novel broad-spectrum antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1][2][3] It is designed for oral administration and has an oral bioavailability of approximately 90%.[1][2] this compound is effective against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4][5]
The mechanism of action for this compound is similar to other fluoroquinolones.[4][6] It works by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[4][6] By targeting these enzymes, this compound halts bacterial cell division, leading to bacterial cell death.[4] A key feature of levonadifloxacin is its potent activity against MRSA and quinolone-resistant S. aureus strains due to its preferential targeting of DNA gyrase.[1]
Q2: What constitutes a "complex infection model" and why is drug delivery challenging?
Complex infection models aim to mimic the intricate in vivo environment of persistent infections. These models often involve:
-
Biofilms: Structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[7] This matrix acts as a physical barrier, reducing antibiotic penetration.[8][9] Bacteria within biofilms also exhibit altered metabolic states, making them less susceptible to antibiotics.[8]
-
Intracellular Pathogens: Some bacteria can invade and survive within host cells, shielding them from the immune system and many antibiotics.
-
Host Factors: The local tissue environment, such as acidic pH or the presence of host proteins, can limit the efficacy of systemic antibiotic therapies.[10]
These factors contribute to the challenges of delivering effective concentrations of this compound to the site of infection.
Q3: What are the key pharmacokinetic properties of this compound?
This compound is the oral prodrug of levonadifloxacin.[1][11] After oral administration, it is efficiently absorbed and converted to the active drug, levonadifloxacin.[1] Studies in healthy adult subjects have shown that oral this compound has excellent bioavailability, closely mirroring the pharmacokinetic profile of intravenous levonadifloxacin.[1] Levonadifloxacin demonstrates good penetration into lung tissues, with concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM) being significantly higher than in unbound plasma.[12][13][14]
Troubleshooting Guide
Problem 1: Poor efficacy of this compound in an in vitro biofilm model.
| Potential Cause | Troubleshooting Step |
| Inadequate drug penetration through the biofilm matrix. | Increase the concentration of this compound to overcome the barrier effect of the EPS. Consider using agents that can disrupt the biofilm matrix, such as DNase or specific enzymes, in combination with this compound. |
| Metabolically inactive or slow-growing bacteria within the biofilm. | Optimize the growth conditions of the biofilm to ensure a more active metabolic state during treatment. Consider extending the duration of this compound exposure. |
| This compound degradation or inactivation in the culture medium. | Verify the stability of this compound in your specific in vitro setup. Use fresh preparations of the drug for each experiment. |
| Suboptimal pH of the culture medium. | The activity of some fluoroquinolones can be pH-dependent. Measure and adjust the pH of your biofilm model to reflect a more physiologically relevant environment. |
Problem 2: Inconsistent results in an in vivo animal infection model.
| Potential Cause | Troubleshooting Step |
| Variability in the establishment of the infection. | Standardize the inoculation procedure, including the bacterial strain, growth phase, and inoculum size. Ensure consistent animal handling and housing conditions. |
| Suboptimal dosing regimen (dose and frequency). | Review the pharmacokinetic and pharmacodynamic (PK/PD) data for this compound in your animal model. Adjust the dose and/or frequency of administration to achieve the target exposure at the site of infection. |
| Poor drug distribution to the target tissue. | Analyze the tissue distribution of levonadifloxacin in your model. Consider alternative routes of administration or formulation strategies to enhance delivery to the infected site. |
| Development of in vivo resistance. | Isolate bacteria from treated animals and perform susceptibility testing to determine if resistance to this compound has emerged. |
Problem 3: Difficulty in quantifying this compound/levonadifloxacin concentrations in biological samples.
| Potential Cause | Troubleshooting Step |
| Sample degradation. | Ensure proper sample collection, processing, and storage procedures. Store samples at -80°C until analysis. Use appropriate anticoagulants and protease inhibitors if necessary. |
| Matrix effects in LC-MS/MS analysis. | Develop and validate a robust analytical method, including the use of an appropriate internal standard and matrix-matched calibration curves. |
| Low drug concentrations. | Optimize the sensitivity of your analytical method. Consider sample pre-concentration techniques if necessary. |
Experimental Protocols
Protocol 1: In Vitro Biofilm Susceptibility Testing
This protocol is adapted from established methods for assessing the antimicrobial susceptibility of biofilms.
-
Biofilm Formation:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Dilute the culture in a suitable growth medium.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Antibiotic Treatment:
-
Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Add 200 µL of fresh medium containing serial dilutions of this compound to the wells.
-
Incubate the plate at 37°C for the desired treatment duration (e.g., 24 hours).
-
-
Quantification of Biofilm Viability:
-
Wash the wells with PBS to remove the antibiotic.
-
Add a viability stain, such as resazurin (B115843) or XTT, to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the minimum biofilm eradication concentration (MBEC).
-
Protocol 2: Murine Lung Infection Model
This protocol provides a general framework for establishing a lung infection model in mice.
-
Animal Preparation:
-
Use specific-pathogen-free mice of a suitable strain and age.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Infection:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Intranasally instill a defined inoculum of the bacterial pathogen (e.g., 5 x 107 CFU in 50 µL of PBS).[15]
-
-
Treatment:
-
Initiate treatment with this compound at a specified time post-infection (e.g., 2 hours).[15]
-
Administer the drug via the desired route (e.g., oral gavage).
-
Include a vehicle control group.
-
-
Outcome Assessment:
-
At defined time points, euthanize the animals.
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue in sterile PBS.
-
Perform serial dilutions and plate on appropriate agar (B569324) to determine the bacterial burden (CFU/lung).
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Levonadifloxacin after Oral Administration of this compound in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability | ~90% | [1] |
| Elimination Half-life (t1/2) | 6.35 h | [3] |
| Clearance (CL/F) | 8.17 L/h | [3] |
| Volume of Distribution (V/F) | 59.2 L | [3] |
| ELF/Unbound Plasma Penetration Ratio | 7.66 | [13][14] |
| AM/Unbound Plasma Penetration Ratio | 1.58 | [13][14] |
ELF: Epithelial Lining Fluid; AM: Alveolar Macrophages
Table 2: In Vitro Activity of Levonadifloxacin Against Common Respiratory Pathogens
| Organism | MIC90 (mg/L) | Reference |
| Streptococcus pneumoniae | 0.5 | [12] |
| Haemophilus influenzae | 0.03 | [12] |
| Moraxella catarrhalis | 0.015 | [12] |
| Staphylococcus aureus | 1.0 | [12] |
| Methicillin-resistant S. aureus (MRSA) | 0.5 - 2.0 | [12] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent Levonadifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound mesylate used for? [synapse.patsnap.com]
- 5. This compound mesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. Challenges In Drug Delivery - Technological Challenges in Antibiotic Discovery and Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nanotechnology-based drug delivery systems for control of microbial biofilms: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and solutions in polymer drug delivery for bacterial biofilm treatment: A tissue-by-tissue account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Pharmacokinetic/Pharmacodynamic Targets of Levonadifloxacin against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alalevonadifloxacin PK/PD Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alalevonadifloxacin. Our goal is to help you address potential variability in your pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound PK/PD experiments.
Issue 1: High Variability in this compound Plasma Concentrations
Question: We are observing significant inter-subject variability in the plasma concentration-time profiles of this compound in our study. What are the potential causes and how can we troubleshoot this?
Answer:
High variability in plasma concentrations can stem from several factors, ranging from patient-specific characteristics to experimental procedures. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Patient-Specific Factors | Review patient demographics and clinical status. While studies have shown that dose adjustments of Levonadifloxacin/Alalevonadifloxacin are not required for patients with hepatic or renal impairment, underlying physiological differences can contribute to variability.[1][2][3] Consider stratifying data based on age or other relevant clinical parameters to identify trends. |
| Drug-Drug Interactions | Review concomitant medications. Co-administration with antacids containing aluminum or magnesium, iron supplements, or multivitamins can interfere with the absorption of this compound.[4] It is recommended to administer these products at least two hours before or six hours after the antibiotic.[4] |
| Analytical Method Variability | Inconsistent sample handling, extraction, or analysis can introduce significant error. Review your bioanalytical method validation data. A detailed troubleshooting guide for the analytical method is provided below. |
| Dosing and Administration Errors | Verify the accuracy of dosing calculations and administration times. Ensure consistent administration protocols across all subjects. |
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Question: Our MIC assays for this compound against Staphylococcus aureus are showing inconsistent results between runs. What could be causing this and how can we improve reproducibility?
Answer:
Inconsistent MIC values can compromise the integrity of your PD analysis. Several factors in the experimental setup can contribute to this variability.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment. An inconsistent inoculum size is a common source of variability. |
| Media Composition | The composition of the growth medium, including cation concentration, can affect antibiotic activity. Use a consistent, high-quality batch of Mueller-Hinton broth for all assays. |
| Incubation Conditions | Maintain consistent incubation temperature (e.g., 35°C ± 2°C) and duration (e.g., 16-20 hours for S. aureus). |
| Plate Reading | Ensure a standardized method for reading the MIC endpoints, whether visually or with an automated reader. If using a plate reader, verify its calibration. |
| Antibiotic Stock Solution | Prepare fresh stock solutions of this compound regularly and store them under appropriate conditions to prevent degradation. |
Issue 3: Troubleshooting the Bioanalytical Method (LC-MS/MS)
Question: We are facing challenges with our LC-MS/MS method for quantifying Levonadifloxacin (the active moiety of this compound) in plasma, such as poor peak shape and inconsistent results. What are some common troubleshooting steps?
Answer:
A robust and reliable bioanalytical method is fundamental for accurate PK studies. Below are common issues and solutions for LC-MS/MS analysis of fluoroquinolones like Levonadifloxacin.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Reduce the injection volume or sample concentration. - Column Contamination: Flush the column with a strong solvent. - Inappropriate Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa. |
| Inconsistent Retention Times | - Pump Issues: Check for leaks and ensure proper pump function and mobile phase mixing. - Column Temperature Fluctuation: Use a column oven to maintain a stable temperature. - Column Degradation: Replace the column if it has exceeded its lifetime. |
| Low Sensitivity/Poor Signal | - Ion Suppression: Evaluate for matrix effects. Modify the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) or adjust the chromatography to separate the analyte from interfering matrix components. - Incorrect MS/MS Parameters: Optimize the MS/MS parameters for Levonadifloxacin. |
| High Background Noise | - Contaminated Mobile Phase or System: Use high-purity solvents and flush the system thoroughly. - Detector Issues: Check for detector contamination or malfunction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug of Levonadifloxacin.[3] Levonadifloxacin, like other fluoroquinolones, acts by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[4] This leads to the arrest of bacterial cell division and ultimately cell death.[4] It has potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
Q2: What are the key pharmacokinetic parameters of Levonadifloxacin in healthy adults?
A2: A study in healthy adult subjects who received oral this compound (1000 mg twice daily for 5 days) reported the following mean (±SD) pharmacokinetic parameters for Levonadifloxacin in plasma after the ninth dose.[1][5][6]
| Parameter | Value |
| Cmax (mg/L) | 21.0 ± 5.6 |
| Tmax (h) | 1.9 ± 0.7 |
| AUC0–12 (mg·h/L) | 130.6 ± 28.9 |
| t1/2 (h) | 4.8 ± 1.0 |
| V/F (liters) | 59.2 ± 15.1 |
| CL/F (liters/h) | 8.17 ± 1.96 |
Data from a study in healthy adult subjects.[1][5][6]
Q3: Is dose adjustment of this compound required for patients with renal or hepatic impairment?
A3: Based on clinical studies, dose adjustments for Levonadifloxacin/Alalevonadifloxacin are not required for patients with hepatic or renal impairment.[1][2][3]
Q4: What are the important pharmacodynamic (PD) indices for fluoroquinolones like this compound?
A4: For fluoroquinolones, the primary PK/PD indices that correlate with efficacy are the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) and the ratio of the free drug maximum concentration to the MIC (fCmax/MIC).[5]
Q5: How does this compound penetrate into lung tissues?
A5: A study in healthy adults demonstrated that after oral administration of this compound, Levonadifloxacin achieves high concentrations in the epithelial lining fluid (ELF) and alveolar macrophages (AM) of the lungs. The penetration ratios of ELF and AM to unbound plasma Levonadifloxacin concentrations were 7.66 and 1.58, respectively.[5][6] This suggests that the drug effectively reaches the site of infection in respiratory tract infections.[5][6]
Visualizations
Caption: A typical experimental workflow for an this compound pharmacokinetic study.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: The relationship between Pharmacokinetics (PK), Pharmacodynamics (PD), and clinical efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of Oral and IV Levonadifloxacin Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound mesylate used for? [synapse.patsnap.com]
- 5. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for diastereomeric impurities in Alalevonadifloxacin batches
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling diastereomeric impurities in Alalevonadifloxacin batches.
Frequently Asked Questions (FAQs)
Q1: What are diastereomeric impurities in the context of this compound?
A1: this compound has two chiral centers, which means that multiple stereoisomers can exist. Diastereomers are stereoisomers that are not mirror images of each other. In this compound, these impurities can arise during the synthesis process and need to be carefully controlled as they may have different pharmacological and toxicological profiles.[1][2]
Q2: What are the primary sources of diastereomeric impurities in this compound synthesis?
A2: Diastereomeric impurities in this compound can originate from the coupling of the main molecule with impurities present in the starting materials. For example, the use of N-Boc-L-alanine containing its enantiomer, N-Boc-D-alanine, as an impurity can lead to the formation of a diastereomer.[1][2] Therefore, ensuring the chiral purity of starting materials is a critical control point.[1]
Q3: Why is it crucial to control diastereomeric impurities in this compound?
A3: Different diastereomers of a drug can have varied biological activities and safety profiles. To ensure the consistent efficacy and safety of this compound, regulatory agencies require strict control over all isomeric impurities. The presence of unintended diastereomers can affect the drug's overall therapeutic effect and potentially introduce adverse effects.
Q4: What analytical techniques are recommended for the analysis of diastereomeric impurities in this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for the separation and quantification of diastereomeric impurities in this compound.[3][4][5] Specific chiral stationary phases (CSPs) have been shown to provide excellent resolution of these impurities.[3][5]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and control of diastereomeric impurities in this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor resolution of diastereomer peaks in HPLC. | Suboptimal chiral stationary phase (CSP) or mobile phase composition. | Screen different types of CSPs, such as Pirkle-type or amylose-based columns.[3] Optimize the mobile phase by adjusting the ratio of organic modifier (e.g., acetonitrile) and buffer (e.g., ammonium (B1175870) formate), as well as the pH.[3][6] |
| Inappropriate column temperature. | Evaluate the effect of column temperature on chiral separation, as it can significantly impact resolution.[3][4][7] | |
| Inconsistent quantification of diastereomeric impurities. | Non-linear detector response or issues with the limit of detection (LOD) and limit of quantitation (LOQ). | Validate the analytical method to ensure linearity over the desired concentration range.[3][4] Determine the LOD and LOQ to ensure the method is sensitive enough for the required control levels.[3][4] |
| Inaccurate integration of peaks. | Optimize integration parameters in the chromatography data system. Ensure baseline stability and proper peak shape. | |
| Presence of unexpected peaks in the chromatogram. | Contamination of starting materials or reagents. | Source high-purity starting materials and reagents. Perform purity checks on incoming materials. |
| Degradation of the this compound sample. | Investigate the stability of the drug substance and product under various stress conditions (e.g., acid, base, oxidation, light, heat).[8] | |
| Difficulty in identifying the structure of a new impurity. | Insufficient analytical data for structural elucidation. | Utilize hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) to obtain molecular weight and fragmentation data.[5][9] For definitive structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[5] |
Experimental Protocols
Key Experiment: Chiral HPLC for Diastereomeric Purity
This protocol provides a general framework for the analysis of diastereomeric impurities in this compound based on published methods.[3][4][5]
Objective: To separate and quantify the diastereomeric impurities in a batch of this compound drug substance.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase Column (e.g., Pirkle-type (R, R) Whelk-O1 or YMC Chiral NEA-[S])[3][5]
-
This compound reference standard and sample
-
Diastereomeric impurity reference standard (if available)
-
HPLC-grade acetonitrile (B52724)
-
Ammonium formate (B1220265) buffer
-
Methanol or other suitable solvent for sample preparation
Methodology:
-
Mobile Phase Preparation:
-
Prepare the ammonium formate buffer at the desired concentration and pH.
-
Filter and degas the mobile phase components before use.
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent to a known concentration.
-
If available, prepare a solution of the diastereomeric impurity reference standard.
-
-
Chromatographic Conditions:
-
Column: Pirkle-type (R, R) Whelk-O1 or YMC Chiral NEA-[S][3][5]
-
Mobile Phase: A gradient of ammonium formate buffer and acetonitrile is often effective.[3]
-
Flow Rate: Typically around 1.0 - 1.5 mL/min.[3]
-
Column Temperature: Maintain a constant temperature, for example, 30°C.[10]
-
Detection Wavelength: Monitor the eluent at a suitable UV wavelength, such as 290 nm.[10]
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to this compound and its diastereomeric impurities based on their retention times relative to the reference standards.
-
-
Quantification:
-
Calculate the percentage of each diastereomeric impurity in the sample using the peak area responses.
-
Method Validation Parameters: To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
Visualizations
Caption: Workflow for Chiral HPLC Analysis of Diastereomeric Impurities.
Caption: Troubleshooting Logic for Poor HPLC Peak Resolution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Impurity Profiling of a Novel Anti-MRSA Antibacterial Drug: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. idus.us.es [idus.us.es]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for enhancing Alalevonadifloxacin activity in acidic environments
This guide provides technical support for researchers, scientists, and drug development professionals working with Alalevonadifloxacin. It focuses on its unique activity in acidic environments, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is the L-alanine ester prodrug of Levonadifloxacin, a novel broad-spectrum antibiotic.[1][2] As a member of the benzoquinolizine subclass of fluoroquinolones, its active form, Levonadifloxacin, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[1][3] It is particularly potent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
Q2: How does an acidic environment affect the activity of most fluoroquinolones? A2: For many common fluoroquinolones like ciprofloxacin (B1669076) and moxifloxacin, an acidic environment (low pH) typically reduces their antibacterial activity.[6][7] This is often because these molecules are zwitterionic, and changes in pH alter their charge and lipophilicity, which can hinder their ability to penetrate the bacterial cell membrane.[7] Acidic conditions, such as those found in abscesses or within cellular phagosomes, can therefore present a challenge for the efficacy of these antibiotics.[6][8][9]
Q3: Is the activity of this compound also reduced in acidic environments? A3: No, and this is a key differentiating feature. Unlike many other fluoroquinolones, the active moiety Levonadifloxacin shows significantly enhanced activity in acidic environments.[1][10] Due to a unique non-basic side chain, Levonadifloxacin remains un-ionized at acidic pH, which facilitates superior penetration into the bacterial cell.[4][11][12] Studies have shown its potency against S. aureus increases dramatically at pH 5.5 compared to neutral pH 7.4.[6][11]
Q4: My experiment shows poor this compound activity in an acidic medium. What could be the issue? A4: Given that Levonadifloxacin's activity is expected to be potent at low pH, unexpected poor performance is likely due to experimental factors rather than a limitation of the compound. Please refer to the Troubleshooting Guide below for specific issues related to compound solubility, medium composition, and inoculum effects.
Troubleshooting Guide
Issue 1: I'm observing lower-than-expected activity or high Minimum Inhibitory Concentration (MIC) values for this compound in my acidic assay.
-
Possible Cause 1: Compound Solubility and Stability.
-
Question: Did the compound precipitate out of solution when the acidic medium was prepared? this compound is formulated as a mesylate or hydrochloride salt to improve aqueous solubility, but extreme pH values or specific buffer components could still cause precipitation.[13][14]
-
Troubleshooting Step: Visually inspect the medium for any precipitate after adding the drug. Prepare the stock solution in a suitable solvent like DMSO and ensure the final concentration in the assay does not exceed its solubility limit in the acidic medium.[13] Consider measuring the concentration of the compound in the medium before and after a stability incubation period.
-
-
Possible Cause 2: Medium-Specific Interactions.
-
Question: Are there components in your acidic medium that could be antagonizing the drug? For example, high concentrations of divalent cations (Mg²⁺, Ca²⁺) can sometimes interfere with fluoroquinolone activity.
-
Troubleshooting Step: Ensure your test medium (e.g., Mueller-Hinton Broth) is adjusted to the target pH before adding the drug and that the pH remains stable throughout the incubation period. If using a custom medium, compare results against a standard medium like pH-adjusted Mueller-Hinton Broth.
-
-
Possible Cause 3: Inoculum Quality.
-
Question: Was the bacterial inoculum in the correct growth phase and at the correct density?
-
Troubleshooting Step: Prepare the bacterial suspension from a fresh overnight culture to ensure the cells are metabolically active. Adjust the inoculum to the recommended density (e.g., ~5 x 10⁵ CFU/mL for a standard MIC assay) using a McFarland standard.[15]
-
Quantitative Data: pH-Dependent Activity
The table below summarizes the in vitro activity of Levonadifloxacin (the active form of this compound) compared to other fluoroquinolones against S. aureus at physiological and acidic pH.
| Antibiotic | Bacterial Strain | MIC (μg/mL) at pH 7.4 | MIC (μg/mL) at pH 5.5 | Fold Change in Potency at pH 5.5 | Reference |
| Levonadifloxacin | S. aureus ATCC 25923 (MSSA) | 0.125 | 0.015 | 8x Increase | [6][11] |
| Levonadifloxacin | S. aureus ATCC 43300 (MRSA) | 0.125 | ≤0.015 | ≥8x Increase | [6][11] |
| Moxifloxacin | S. aureus ATCC 25923 (MSSA) | 0.25 | 1.0 | 4x Decrease | [6][11] |
| Moxifloxacin | S. aureus ATCC 43300 (MRSA) | 0.25 | 1.0 | 4x Decrease | [6][11] |
| Levofloxacin | S. aureus ATCC 25923 (MSSA) | 1.0 | 4.0 | 4x Decrease | [6][11] |
| Levofloxacin | S. aureus ATCC 43300 (MRSA) | 1.0 | 4.0 | 4x Decrease | [6][11] |
| Ciprofloxacin | S. aureus ATCC 25923 (MSSA) | 2.0 | 8.0 | 4x Decrease | [6][11] |
| Ciprofloxacin | S. aureus ATCC 43300 (MRSA) | 2.0 | 8.0 | 4x Decrease | [6][11] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay at Acidic pH
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of this compound under acidic conditions.[6][16]
1. Materials:
-
This compound (or Levonadifloxacin) powder
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 1M HCl and 1M NaOH for pH adjustment
-
Bacterial strain for testing (e.g., S. aureus ATCC 29213)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
2. Preparation of Acidic Medium:
-
Prepare MHB according to the manufacturer's instructions.
-
Aseptically adjust the broth to the desired pH (e.g., 5.5) using sterile 1M HCl. Use a calibrated pH meter. Confirm the final pH after sterilization or filtration.
-
Note: Prepare a separate batch of standard MHB at physiological pH (~7.3) for comparison and inoculum preparation.
3. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-4 colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[15]
-
Dilute this suspension in standard MHB so that the final concentration in the wells will be approximately 5 x 10⁵ CFU/mL.
4. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add 100 µL of the pH-adjusted MHB to all wells of a 96-well plate.
-
Add 100 µL of the drug stock solution to the first column of wells, creating a 2x starting concentration.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[15]
-
Column 11 serves as the positive control (no drug). Column 12 serves as a sterility control (no bacteria).
-
Inoculate wells in columns 1 through 11 with the diluted bacterial suspension.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
5. Reading Results:
-
The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
Visualizations: Mechanisms and Workflows
Caption: Fluoroquinolone action on bacterial DNA and key resistance pathways.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Levonadifloxacin (WCK 771) exerts potent intracellular activity against Staphylococcus aureus in THP-1 monocytes at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Buy this compound (hydrochloride) | 396132-82-4 | >98% [smolecule.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. microbe-investigations.com [microbe-investigations.com]
Challenges in formulating Alalevonadifloxacin for preclinical research
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the successful formulation of Alalevonadifloxacin in a preclinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in preclinical research?
A1: this compound (WCK 2349) is the L-alanine ester prodrug of levonadifloxacin (B139917).[1] The active drug, levonadifloxacin, is a potent, broad-spectrum fluoroquinolone antibiotic with significant activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] However, levonadifloxacin itself has poor water solubility and, consequently, very poor oral bioavailability.[4][5] this compound was developed as a highly water-soluble oral formulation that is efficiently absorbed and then cleaved in the body to release the active levonadifloxacin, achieving excellent oral bioavailability of approximately 90%.[1][6][7]
Q2: What are the available salt forms of this compound?
A2: this compound has been developed primarily as a mesylate salt, which is described as highly water-soluble.[5][6] A hydrochloride salt form also exists, which is designed to enhance aqueous solubility.[8][9] For preclinical research, it is crucial to know which salt form you are using, as this can impact solubility and formulation compatibility.
Q3: How should I store this compound powder?
A3: Proper storage is critical to maintain the integrity of the compound. For solid this compound, recommended storage conditions are:
-
Short-term (days to weeks): Dry, protected from light, and at 0 - 4°C.[8][9]
-
Long-term (months to years): Dry, protected from light, and at -20°C.[8][9]
Q4: What solvents can I use to prepare a stock solution of this compound?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[8][9] For aqueous solutions, the mesylate salt is highly water-soluble.[6] It is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium or vehicle. Always verify solubility in your specific buffer or vehicle system.
Q5: What is the mechanism of action of the active metabolite, levonadifloxacin?
A5: Levonadifloxacin, the active form of the drug, works by inhibiting bacterial DNA gyrase and topoisomerase IV.[8][10] These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these enzymes, the drug causes double-stranded breaks in the bacterial DNA, leading to cell death.[10]
Physicochemical and Formulation Data
The following tables summarize key properties of this compound and provide starting points for preclinical formulations.
Table 1: Summary of Physicochemical Properties
| Property | Description | Reference(s) |
| Drug Type | L-alanine ester prodrug of levonadifloxacin. | [1][4] |
| Active Moiety | Levonadifloxacin (WCK 771). | [1] |
| Salt Forms | Mesylate (highly water-soluble), Hydrochloride. | [5][6][8] |
| Molecular Weight | This compound Mesylate: 527.6 g/mol . this compound Hydrochloride: 467.92 g/mol . | [1][9] |
| Solubility Profile | This compound Mesylate: Highly water-soluble. This compound (general): Soluble in DMSO. Levonadifloxacin (Active Drug): Poorly soluble in water. | [5][6][8] |
| Oral Bioavailability | ~90% in humans, indicating efficient absorption and conversion. | [1][6] |
| Storage | Short-term at 0-4°C; Long-term at -20°C. Must be kept dry and protected from light. | [8][9] |
Table 2: Suggested Starting Formulations for Preclinical In Vivo Studies
Note: These are general suggestions for formulating compounds with low water solubility. Since this compound mesylate is highly water-soluble, aqueous solutions (e.g., saline, PBS) should be attempted first. The following are alternative options if solubility or stability issues arise in aqueous vehicles.
| Route of Administration | Formulation Vehicle Composition (Example Ratios) | Reference(s) |
| Oral (Gavage) | Suspend in 0.2% Carboxymethyl cellulose (B213188) (CMC). Dissolve in PEG400. Dissolve in 0.25% Tween 80 and 0.5% CMC. | [11] |
| Injection (IV, IP, SC) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. 10% DMSO, 90% Corn Oil. 10% DMSO, 5% Tween 80, 85% Saline. | [11] |
Troubleshooting Guides
Problem 1: My this compound solution is cloudy or has precipitated after dilution from a DMSO stock.
| Potential Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility | Even though the mesylate salt is highly water-soluble, high final concentrations in certain buffers (especially with different pH or ionic strength) can lead to precipitation. This could also be due to the less soluble active drug, levonadifloxacin, forming if the prodrug hydrolyzes. Action: Decrease the final concentration. Perform a solubility test to determine the limit in your specific vehicle. |
| "Salting Out" Effect | High salt concentrations in the diluting buffer (e.g., PBS) can decrease the solubility of the compound. Action: Try diluting into sterile water or saline first before adding to a more complex buffer. |
| pH-Dependent Solubility | The solubility of this compound or its active form may be pH-dependent. The pH of your final solution might be unfavorable. Action: Measure the pH of your final formulation. If possible, adjust the pH slightly to see if the precipitate redissolves. |
| Hydrolysis to Poorly Soluble Levonadifloxacin | In aqueous solutions, the ester bond of this compound can hydrolyze, releasing the poorly water-soluble levonadifloxacin. This process can be accelerated by pH and temperature. Action: Prepare formulations fresh before each experiment. Avoid prolonged storage of aqueous solutions. If solutions must be stored, keep them at 2-8°C and use within a short timeframe (conduct stability studies to determine the acceptable window). |
Problem 2: I am observing inconsistent results in my in vivo experiments.
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization or Suspension | If the drug is not fully dissolved or uniformly suspended, the actual administered dose will vary. Action: Ensure your preparation method is robust. Use a vortex mixer and/or sonication to aid dissolution. For suspensions, ensure they are mixed thoroughly immediately before each animal is dosed. |
| Degradation in Formulation Vehicle | This compound may not be stable in the chosen vehicle over the duration of the experiment, leading to a lower effective dose being administered over time. Action: Prepare fresh formulations for each experimental day. If using a vehicle with co-solvents like PEG or Tween, confirm compatibility and stability. |
| Interaction with Dosing Equipment | The compound may adsorb to the plastic of syringes or gavage needles, reducing the delivered dose. Action: Use low-adsorption labware where possible. Minimize the time the formulation spends in the dosing apparatus. |
Experimental Protocols & Workflows
Protocol: Aqueous Solubility Assessment
This protocol helps determine the maximum solubility of your this compound salt form in a specific preclinical vehicle.
Materials:
-
This compound powder
-
Selected aqueous vehicle (e.g., sterile water, PBS, saline)
-
Calibrated analytical balance
-
Vials (e.g., 1.5 mL glass vials)
-
Vortex mixer
-
Rotating shaker at a controlled temperature (e.g., 25°C)
-
Centrifuge
-
HPLC or LC-MS/MS for concentration analysis
Methodology:
-
Weigh out an excess amount of this compound powder into a vial (e.g., 5 mg).
-
Add a known volume of the selected vehicle (e.g., 0.5 mL). This should create a slurry where not all the powder dissolves.
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Place the vial on a rotating shaker in a temperature-controlled environment for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the quantifiable range of your analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or LC-MS/MS method.
-
Calculate the original concentration in the supernatant to determine the equilibrium solubility (e.g., in mg/mL).
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic conversion of this compound to its active form.
Experimental and Logical Workflows
Caption: Troubleshooting workflow for formulation precipitation issues.
References
- 1. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjim.org [vjim.org]
- 3. Efficacy and Safety of Oral and IV Levonadifloxacin Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound (hydrochloride) | 396132-82-4 | >98% [smolecule.com]
- 9. medkoo.com [medkoo.com]
- 10. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 11. (R)-Alalevonadifloxacin mesylate | Antibiotic | 2892364-59-7 | Invivochem [invivochem.com]
Technical Support Center: Alalevonadifloxacin & Efflux Pump-Mediated Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alalevonadifloxacin and investigating potential efflux pump-mediated resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug of levonadifloxacin (B139917), a broad-spectrum fluoroquinolone antibiotic.[1] Levonadifloxacin targets and inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[2][3] A key feature of levonadifloxacin is its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant strains, which is attributed to its preferential targeting of DNA gyrase.[4]
Q2: Is this compound susceptible to efflux pump-mediated resistance in Staphylococcus aureus?
Current evidence suggests that levonadifloxacin is not a significant substrate for the NorA efflux pump in Staphylococcus aureus, a common mechanism of resistance to other fluoroquinolones.[4] An in vivo study using a murine intraperitoneal infection model demonstrated that the efficacy of levonadifloxacin was comparable against both a NorA-overexpressing (NorA+) and a NorA-deficient (NorA-) strain of S. aureus. This is in contrast to other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin, which showed reduced efficacy against the NorA-overexpressing strain.
Q3: Which efflux pumps are commonly associated with fluoroquinolone resistance in S. aureus?
The most well-characterized efflux pump associated with fluoroquinolone resistance in S. aureus is NorA, a member of the Major Facilitator Superfamily (MFS) of transporters.[5][6] Overexpression of the norA gene can lead to reduced susceptibility to hydrophilic fluoroquinolones such as ciprofloxacin and norfloxacin (B1679917).[7] Other efflux pumps in S. aureus, such as NorB and NorC, have also been implicated in resistance to a broader range of fluoroquinolones.[7]
Q4: What are common efflux pump inhibitors (EPIs) used in research to study fluoroquinolone resistance?
Several compounds have been used experimentally to inhibit efflux pumps and investigate their role in antibiotic resistance. These include:
-
Reserpine (B192253): A well-known inhibitor of MFS efflux pumps, including NorA.[5]
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A protonophore that disrupts the proton motive force, which powers many efflux pumps.
-
Verapamil and Thioridazine: These drugs have been shown to have efflux inhibitory activity.[8]
-
Repurposed Drugs: Recent research has identified several FDA-approved drugs, such as nilotinib, that can act as EPIs.[9]
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound is observed in your S. aureus strain.
Possible Cause: While levonadifloxacin is reported to be a poor substrate for NorA, other resistance mechanisms could be at play, or a novel, uncharacterized efflux pump may be involved.
Troubleshooting Steps:
-
Confirm Resistance Mechanism:
-
Sequence Target Genes: Sequence the quinolone resistance-determining regions (QRDRs) of gyrA, gyrB, grlA (also known as parC), and grlB (also known as parE) to check for target-site mutations.
-
Perform an Efflux Pump Inhibition Assay: Determine the Minimum Inhibitory Concentration (MIC) of levonadifloxacin against your strain in the presence and absence of a general efflux pump inhibitor like reserpine or CCCP. A significant decrease in MIC in the presence of the inhibitor suggests the involvement of an efflux mechanism.
-
-
Quantify Efflux Pump Gene Expression:
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes in your strain compared to a susceptible reference strain. An upregulation of genes like norA, norB, or norC could indicate their involvement.
-
Issue 2: How to confirm the role of a specific efflux pump (e.g., NorA) in resistance to a comparator fluoroquinolone.
Experimental Workflow:
Caption: Workflow for confirming NorA-mediated resistance.
Procedure:
-
Strain Selection: Utilize a set of isogenic strains: a wild-type S. aureus, a mutant that overexpresses norA, and a norA knockout mutant.
-
MIC Determination: Perform broth microdilution assays to determine the MIC of the fluoroquinolone against all three strains.
-
Data Analysis:
-
An increased MIC in the NorA overexpressing strain compared to the wild-type suggests the drug is a substrate.
-
A decreased MIC in the norA knockout strain compared to the wild-type confirms the role of NorA in intrinsic resistance.
-
Data Presentation
Table 1: Hypothetical MIC Data to Illustrate the Impact of NorA Efflux on Fluoroquinolone Susceptibility
| Fluoroquinolone | S. aureus (Wild-Type) MIC (µg/mL) | S. aureus (NorA Overexpressor) MIC (µg/mL) | S. aureus (ΔnorA) MIC (µg/mL) |
| Ciprofloxacin | 1 | 8 | 0.25 |
| Levofloxacin | 0.5 | 2 | 0.125 |
| Levonadifloxacin | 0.25 | 0.25 | 0.25 |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on the MIC of Fluoroquinolones against a NorA Overexpressing Strain
| Fluoroquinolone | MIC (µg/mL) without EPI | MIC (µg/mL) with EPI (e.g., Reserpine) | Fold-change in MIC |
| Ciprofloxacin | 8 | 0.5 | 16 |
| Levofloxacin | 2 | 0.25 | 8 |
| Levonadifloxacin | 0.25 | 0.25 | 1 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Antibiotic stock solution
-
Efflux pump inhibitor stock solution (optional)
-
Sterile multichannel pipettes and reservoirs
Procedure:
-
Prepare Antibiotic Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to all wells. b. Add 50 µL of the 2x final concentration of the antibiotic to the first column of wells. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last antibiotic dilution column.
-
Prepare Bacterial Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: a. Incubate the plates at 37°C for 16-20 hours.
-
Reading Results: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Protocol 2: Checkerboard Assay for Synergy
This assay is used to assess the interaction between an antibiotic and an efflux pump inhibitor.
Procedure:
-
Prepare a 96-well plate with 50 µL of CAMHB in each well.
-
Serially dilute the antibiotic horizontally (across columns) as described in the MIC protocol.
-
Serially dilute the EPI vertically (down rows).
-
Inoculate with the bacterial suspension as in the MIC protocol.
-
After incubation, determine the MIC of the antibiotic in the presence of each concentration of the EPI.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for norA Expression
1. RNA Extraction: a. Grow S. aureus cultures to mid-log phase. b. Harvest cells and extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.
2. cDNA Synthesis: a. Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers.
3. qPCR Reaction: a. Set up the qPCR reaction with a SYBR Green-based master mix, cDNA template, and primers specific for the norA gene and a housekeeping gene (e.g., 16S rRNA) for normalization. b. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
4. Data Analysis: a. Calculate the relative expression of the norA gene using the ΔΔCt method.
Signaling Pathway Visualization
The expression of the norA efflux pump in S. aureus is controlled by a complex regulatory network, with the two-component system ArlRS and the global regulator MgrA playing key roles.
Caption: Regulatory pathway of NorA expression in S. aureus.
This pathway illustrates that an unknown environmental signal activates the sensor kinase ArlS, which in turn phosphorylates the response regulator ArlR. Activated ArlR then promotes the expression of the transcriptional regulator MgrA. MgrA directly binds to the promoter region of the norA gene to control its transcription, and consequently, the production of the NorA efflux pump. The exact nature of MgrA's regulation (activation or repression) can be strain-dependent and influenced by other factors.[3][10]
References
- 1. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Posttranslational Modification Influences the Effects of MgrA on norA Expression in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. checkerboard microdilution method: Topics by Science.gov [science.gov]
- 5. NorA efflux pump mediates Staphylococcus aureus response to Pseudomonas aeruginosa pyocyanin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-Based Inhibitors of the Staphylococcus aureus Multidrug Efflux Pump NorA - NYU TOV Licensing [license.tov.med.nyu.edu]
- 7. Effects of NorA inhibitors on in vitro antibacterial activities and postantibiotic effects of levofloxacin, ciprofloxacin, and norfloxacin in genetically related strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]
- 10. The Staphylococcus aureus ArlRS two-component system regulates virulence factor expression through MgrA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Alalevonadifloxacin vs. Linezolid for MRSA Infections: A Comparative Guide
This guide provides a detailed comparison of the efficacy of alalevonadifloxacin and linezolid (B1675486) in the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available clinical trial data.
Mechanism of Action
This compound: this compound is a prodrug that is converted to its active form, levonadifloxacin (B139917). As a fluoroquinolone antibiotic, levonadifloxacin targets two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] In Gram-positive bacteria such as MRSA, its primary target is topoisomerase IV.[1] By inhibiting these enzymes, levonadifloxacin prevents the uncoiling and separation of bacterial DNA, leading to a disruption of DNA replication and ultimately, bacterial cell death.[1]
Linezolid: Linezolid belongs to the oxazolidinone class of antibiotics and functions by inhibiting bacterial protein synthesis.[2][3][4][5] It binds to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome.[2][3][6] This binding action prevents the formation of the 70S initiation complex, which is a critical step in the initiation of protein synthesis.[4] By blocking the initiation of protein synthesis, linezolid effectively halts the production of essential bacterial proteins, leading to the cessation of bacterial growth and replication.[2][3][4]
Quantitative Data Presentation
The following tables summarize the quantitative data from a key Phase 3, multicenter, randomized, open-label, active-comparator study (NCT03405064) that compared the efficacy and safety of levonadifloxacin (the active form of this compound) with linezolid for the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI), including those caused by MRSA.[7][8]
Table 1: Clinical Cure Rates at Test of Cure (TOC) in the Modified Intent-to-Treat (mITT) Population [7]
| Treatment Group | IV Sub-group | Oral Sub-group |
| Levonadifloxacin | 91.0% | 95.2% |
| Linezolid | 87.8% | 93.6% |
| Treatment Difference (95% CI) | 3.2% (-4.5 to 10.9) | 1.6% (-4.2 to 7.3) |
Table 2: Clinical Cure Rates at TOC for Patients with MRSA [7][8]
| Treatment Group | Clinical Cure Rate |
| Levonadifloxacin (IV and Oral) | 95.0% |
| Linezolid (IV and Oral) | 89.3% |
Table 3: Microbiological Success Rate at TOC in the Microbiologically Evaluable (ME-ITT) Population
| Treatment Group | IV Sub-group | Oral Sub-group |
| Levonadifloxacin | 94.5% | 95.5% |
| Linezolid | 100% | 98.6% |
Table 4: Incidence of Treatment-Emergent Adverse Events (TEAEs)
| Treatment Group | IV Therapy | Oral Therapy |
| Levonadifloxacin | 20.8% | 16.0% |
| Linezolid | 22.4% | 13.5% |
Experimental Protocols
The data presented above is from a Phase 3, multicenter, randomized, open-label, active-comparator study (NCT03405064) designed to establish the non-inferiority of levonadifloxacin compared to linezolid for the treatment of ABSSSI.[7][9]
Study Design:
-
Population: 500 adult subjects with ABSSSI.[7]
-
Intervention:
-
Duration of Treatment: 7 to 10 days.[7]
-
Primary Endpoint: The primary objective was to evaluate the overall clinical response at the Test of Cure (TOC) visit.[7] Non-inferiority was to be established if the lower bound of the 95% confidence interval (CI) for the treatment difference was greater than -15%.[7]
Inclusion Criteria (General):
-
Adult patients diagnosed with ABSSSI, which could include cellulitis/erysipelas, wound infections, or major cutaneous abscesses.[10][11][12]
-
The infection must have met a minimum lesion surface area of 75 cm².[12]
Exclusion Criteria (General):
-
Patients with infections that were not considered ABSSSI, such as uncomplicated skin infections, necrotizing fasciitis, or diabetic foot infections without other qualifying ABSSSI.[12]
-
Patients with a known hypersensitivity to the study drugs.
-
Patients who had received prior antibiotic therapy for the current infection for a duration that would interfere with the assessment of the study drug's efficacy.
Definition of Clinical Cure: According to FDA guidance for ABSSSI trials, a clinical cure is typically defined as the resolution of the signs and symptoms of the infection to the extent that no further antimicrobial therapy is necessary.[13][14]
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of linezolid.
Experimental Workflow
Caption: Simplified workflow of the NCT03405064 clinical trial.
References
- 1. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of a Novel Broad-Spectrum Anti-MRSA Agent Levonadifloxacin Compared with Linezolid for Acute Bacterial Skin and Skin Structure Infections: A Phase 3, Openlabel, Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. fda.gov [fda.gov]
- 11. ACUTE BACTERIAL SKIN AND SKIN STRUCTURE INFECTIONS: CURRENT PERSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Treatment Options for Acute Skin and Skin-structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Federal Register :: Draft Guidance for Industry on Acute Bacterial Skin and Skin Structure Infections: Developing Drugs for Treatment; Availability [federalregister.gov]
A Head-to-Head Battle: Alalevonadifloxacin vs. Vancomycin Against Staphylococcus aureus
In the ongoing fight against bacterial infections, particularly those caused by the formidable pathogen Staphylococcus aureus, the selection of an appropriate antibiotic is critical. This guide provides a detailed comparative analysis of a newer antimicrobial agent, Alalevonadifloxacin, and the long-standing therapeutic workhorse, Vancomycin (B549263). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in-vitro activity, clinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Targets
This compound and Vancomycin employ fundamentally different strategies to combat S. aureus.
This compound , a fluoroquinolone antibiotic, acts by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] Specifically, it targets DNA gyrase and topoisomerase IV.[1][2] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during replication.[1] Topoisomerase IV is primarily involved in the separation of interlinked daughter chromosomes following DNA replication.[1] By binding to the DNA-enzyme complexes, this compound stabilizes them, preventing the re-ligation of DNA strands and leading to double-stranded breaks.[1] This disruption of vital cellular processes ultimately results in bacterial cell death.[1] A key feature of its active moiety, levonadifloxacin (B139917), is its preferential targeting of DNA gyrase in S. aureus, a differentiated mechanism compared to many other quinolones.[3][4]
Vancomycin , a glycopeptide antibiotic, targets the bacterial cell wall.[5][6][7] Its mechanism involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[5][8] This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), which are essential for cross-linking the peptidoglycan strands that form the bacterial cell wall.[5][8] The inhibition of cell wall synthesis weakens the cell wall, making the bacterium susceptible to osmotic lysis and eventual death.[8][9]
In-Vitro Activity: A Potency Comparison
The in-vitro activity of an antibiotic is a crucial indicator of its potential efficacy. This is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
This compound's active form, levonadifloxacin, has demonstrated potent in-vitro activity against a wide range of S. aureus isolates, including methicillin-resistant S. aureus (MRSA) and quinolone-resistant strains.[10][11] In a study of 793 S. aureus isolates from a large Indian tertiary care hospital, levonadifloxacin showed MIC50 and MIC90 values of 0.25 and 0.5 mg/L, respectively.[10] Another study reported 100% susceptibility of 102 S. aureus isolates, including 49 MRSA strains, to levonadifloxacin.[10] Furthermore, levonadifloxacin has been shown to be 8-16 times more active than levofloxacin (B1675101) against quinolone-resistant S. aureus.[11]
Vancomycin has long been a cornerstone for treating MRSA infections.[12] However, the emergence of strains with reduced susceptibility, such as vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA), is a growing concern.[13] For susceptible S. aureus, vancomycin MICs are typically ≤2 mg/L.[14] In one study, the MIC50 and MIC90 of vancomycin against ST5-MRSA were 1 mg/L and ST764-MRSA were 0.5 mg/L and 1 mg/L respectively.[13]
| Antibiotic | S. aureus Strain(s) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Levonadifloxacin | All S. aureus (n=793) | 0.25 | 0.5 | [10] |
| Levonadifloxacin | hVISA and Bengal Bay clone | 0.25 | 0.5 | [10] |
| Levonadifloxacin | MRSA from blood (n=51) | 0.38 | 0.5 | [10] |
| Vancomycin | ST5-MRSA | 1 | 1 | [13] |
| Vancomycin | ST764-MRSA | 0.5 | 1 | [13] |
| Vancomycin | MRSA MRGR3 | 1 | 2 (MBC) | [15] |
Clinical Efficacy and Safety: Real-World Performance
Clinical trials provide essential data on the effectiveness and safety of antibiotics in treating infections in patients.
A phase 3, open-label, randomized study comparing levonadifloxacin with linezolid (B1675486) for acute bacterial skin and skin structure infections (ABSSSI) demonstrated high clinical success rates for levonadifloxacin.[16] For patients with MRSA, the clinical cure rate was 95% for levonadifloxacin compared to 89.3% for linezolid.[16] A retrospective, multi-center study on the real-world use of levonadifloxacin for ABSSSI showed an overall clinical success rate of 97.8%.[17] For the 79 patients with MRSA isolates, the clinical success rates were 97.3% for oral this compound and 97.8% for intravenous levonadifloxacin.[17] Both intravenous and oral formulations of levonadifloxacin have been reported to be well-tolerated.[16]
Vancomycin has been a mainstay for treating MRSA infections for decades.[12] Clinical studies have demonstrated its effectiveness, with one study showing a 71.4% improvement rate in MRSA infections when used alone, and 77.8% when combined with a beta-lactam.[18] However, concerns exist regarding its efficacy against strains with higher MICs and potential for nephrotoxicity.[18]
| Antibiotic | Indication | Comparator | Clinical Success Rate | Key Safety Findings | Reference(s) |
| Levonadifloxacin/Alalevonadifloxacin | ABSSSI (MRSA) | Linezolid | 95% | Well-tolerated, majority of adverse events were mild. | [16] |
| Levonadifloxacin/Alalevonadifloxacin | ABSSSI (MRSA) | - | 97.3% (oral), 97.8% (IV) | Excellent safety and efficacy profile reported. | [17] |
| Vancomycin | MRSA Infections | - | 71.4% (monotherapy) | Adverse reactions in 9.5% of patients, including rash and hepatic/renal function abnormalities. | [18] |
Experimental Protocols: A Guide to Key Assays
The following sections detail the methodologies for two critical in-vitro experiments used to evaluate the efficacy of antibiotics against S. aureus.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Detailed Protocol:
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[19]
-
Inoculum Preparation: From a fresh overnight culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[20]
-
Inoculation of Microtiter Plate: Dispense the prepared antibiotic dilutions into the wells of a 96-well microtiter plate. Add the standardized bacterial inoculum to each well. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours.[21]
-
Reading the MIC: After incubation, determine the MIC by visually identifying the lowest concentration of the antibiotic that completely inhibits bacterial growth (i.e., the first clear well).[22]
Time-Kill Curve Assay
This assay provides information on the rate and extent of bacterial killing by an antibiotic over time.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic phase of growth in CAMHB, diluted to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[23]
-
Assay Setup: Prepare a series of tubes containing CAMHB with the antibiotic at various concentrations (often multiples of the MIC). Include a growth control tube without any antibiotic.[20]
-
Incubation and Sampling: Inoculate all tubes with the prepared bacterial suspension. Incubate the tubes at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.[23][24]
-
Bacterial Enumeration: Perform serial ten-fold dilutions of the collected samples in sterile saline to prevent antibiotic carryover. Plate the dilutions onto a suitable agar medium.[23]
-
Data Analysis: After incubation of the plates, count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point. Plot the mean log10 CFU/mL against time for each antibiotic concentration and the growth control to generate the time-kill curves.[24] Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours. Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL at 24 hours relative to the starting inoculum.[25]
Conclusion
This compound, through its active form levonadifloxacin, presents a potent therapeutic option against S. aureus, including challenging MRSA and quinolone-resistant isolates. Its distinct mechanism of action targeting bacterial DNA replication machinery and high in-vitro potency are significant advantages. Clinical data suggest high efficacy and good tolerability. Vancomycin remains a crucial antibiotic for MRSA infections, but its effectiveness can be limited by the emergence of resistant strains and potential for adverse effects. The choice between these agents will depend on the specific clinical scenario, local resistance patterns, and patient-specific factors. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and other novel antimicrobial agents.
References
- 1. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 2. What is this compound mesylate used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. picmonic.com [picmonic.com]
- 7. researchgate.net [researchgate.net]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]
- 9. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. beckershospitalreview.com [beckershospitalreview.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Reporting elevated vancomycin minimum inhibitory concentration in methicillin-resistant Staphylococcus aureus: consensus by an International Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Levofloxacin, Alatrofloxacin, and Vancomycin for Prophylaxis and Treatment of Experimental Foreign-Body-Associated Infection by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Real-World Evidence of Efficacy and Safety of Levonadifloxacin (Oral and IV) in the Management of Acute Bacterial Skin and Skin Structure Infections (ABSSSI): Findings of a Retrospective, Multi-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Clinical studies on vancomycin in the treatment of MRSA infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 21. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 22. bsac.org.uk [bsac.org.uk]
- 23. benchchem.com [benchchem.com]
- 24. actascientific.com [actascientific.com]
- 25. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Alalevonadifloxacin Demonstrates Potent Activity Against Quinolone-Resistant S. aureus, Offering a New Therapeutic Avenue
A comprehensive analysis of available data confirms the robust efficacy of Alalevonadifloxacin against challenging quinolone-resistant Staphylococcus aureus (QRSA) strains. This novel benzoquinolizine fluoroquinolone, along with its active moiety levonadifloxacin (B139917), exhibits a differentiated mechanism of action that translates to potent bactericidal activity, even against isolates with multiple resistance mutations. Comparative data from in vitro studies consistently highlight its superiority over older fluoroquinolones and its comparability to other anti-MRSA agents.
This compound, an oral prodrug of levonadifloxacin, represents a significant advancement in the fight against antimicrobial resistance.[1][2] Its unique chemical structure allows it to effectively target both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2][3] Notably, in S. aureus, it shows preferential targeting of DNA gyrase, a feature that contributes to its potent activity against strains that have developed resistance to other fluoroquinolones through mutations in these enzymes.[1][4] This dual-targeting and preferential action allow this compound to overcome common resistance mechanisms, making it a valuable agent for treating infections caused by multidrug-resistant organisms.[2][3]
Comparative In Vitro Activity
In vitro studies have consistently demonstrated the potent activity of levonadifloxacin against a large number of contemporary S. aureus isolates, including methicillin-resistant (MRSA) and quinolone-resistant phenotypes. The minimum inhibitory concentration (MIC) values, a measure of an antibiotic's potency, showcase its effectiveness.
| Antibiotic | Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Levonadifloxacin | All S. aureus (n=793) | 0.25 | 0.5 |
| Levonadifloxacin | Levofloxacin-non-susceptible S. aureus | Not specified | 0.5 |
| Levofloxacin (B1675101) | All S. aureus (n=793) | Not specified | >8 |
Data sourced from a study on 793 S. aureus isolates collected from a large tertiary care hospital in India.[5]
As the table indicates, levonadifloxacin maintained a low MIC₉₀ of 0.5 mg/L against all S. aureus isolates, including those not susceptible to levofloxacin.[5][6] This demonstrates a significant potency advantage, being reportedly 16 times more potent than levofloxacin against the tested isolates.[5] Even against levofloxacin-non-susceptible MRSA, levonadifloxacin retained potent activity with an MIC90 of 0.5 mg/L.[6]
Experimental Protocols
The validation of this compound's efficacy relies on standardized and reproducible experimental methodologies. The following outlines a typical protocol for determining the Minimum Inhibitory Concentration (MIC) of levonadifloxacin and comparator agents against S. aureus isolates.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard laboratory procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Isolate Preparation: Non-duplicate S. aureus isolates are collected from clinical specimens. The isolates are cultured on appropriate agar (B569324) plates to obtain pure colonies.
-
Inoculum Preparation: A suspension of the S. aureus isolate is prepared in a sterile saline or broth solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This standardized suspension ensures a consistent number of bacteria are tested.
-
Antibiotic Dilution: A series of two-fold dilutions of levonadifloxacin and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The inoculated microtiter plates are incubated at a controlled temperature, typically 35-37°C, for 16-20 hours.
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
For quality control, reference strains of S. aureus with known MIC values are typically included in each batch of testing. The identification of MRSA isolates is commonly performed using a cefoxitin (B1668866) disc diffusion assay.[5]
Visualizing Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action of this compound against S. aureus.
Caption: Experimental workflow for in vitro antibiotic susceptibility testing.
Conclusion
The available evidence strongly supports the potent in vitro activity of this compound against quinolone-resistant S. aureus. Its unique mechanism of action, which includes the preferential targeting of DNA gyrase, allows it to overcome existing resistance mechanisms that render many other fluoroquinolones ineffective. The consistently low MIC values observed in surveillance studies underscore its potential as a valuable therapeutic option for treating infections caused by these difficult-to-treat pathogens. The availability of both intravenous and oral formulations further enhances its clinical utility.[1][6] As with all antibiotics, continued surveillance and judicious use are essential to preserve its efficacy for the future.
References
- 1. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound mesylate used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Levonadifloxacin, a recently approved benzoquinolizine fluoroquinolone, exhibits potent in vitro activity against contemporary Staphylococcus aureus isolates and Bengal Bay clone isolates collected from a large Indian tertiary care hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Alalevonadifloxacin: A Favorable Safety Profile in the Fluoroquinolone Class
Alalevonadifloxacin, a novel fluoroquinolone antibiotic, demonstrates a promising safety profile with potentially lower risks for certain adverse events compared to some of its older counterparts, including ciprofloxacin, levofloxacin, and moxifloxacin. Preclinical and clinical data suggest a reduced propensity for cardiotoxicity and comparable or milder phototoxicity, although vigilance for class-specific adverse effects remains crucial.
This compound is the prodrug of levonadifloxacin. It is designed for oral administration and is rapidly converted to the active drug, levonadifloxacin, in the body.[1] This guide provides a comparative analysis of the safety profile of this compound/levonadifloxacin against older, widely used fluoroquinolones, focusing on key areas of concern for this antibiotic class: general adverse effects, cardiotoxicity, phototoxicity, and dysglycemia. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its place in the therapeutic armamentarium.
Comparative Safety Analysis
The following tables summarize the available quantitative data from preclinical and clinical studies. It is important to note that direct head-to-head comparative trials for all safety endpoints are limited, and the data presented is a synthesis of available evidence.
Table 1: Comparison of Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound/ Levonadifloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Gastrointestinal | Nausea, diarrhea, vomiting, constipation[2] | Nausea, diarrhea, vomiting, abdominal pain[3][4] | Nausea, diarrhea, constipation[3] | Nausea, diarrhea, abdominal pain[5] |
| Central Nervous System | Headache, dizziness, insomnia[6] | Headache, dizziness, restlessness[2][3] | Headache, dizziness, insomnia[2][3] | Dizziness, headache[2][5] |
| Dermatological | Rash, pruritus | Rash, photosensitivity[3] | Rash, pruritus, photosensitivity[3] | Rash |
| Other | Dysgeusia, photophobia[7] | Taste disturbance |
Data synthesized from multiple sources; direct comparative frequencies are not always available.
Table 2: Cardiotoxicity - QT Interval Prolongation
| Drug | Preclinical Findings (hERG assay) | Clinical QT Study Findings (Corrected QT Interval - QTc) |
| Levonadifloxacin | No inhibition of hERG potassium channel at supratherapeutic concentrations (≈27-fold human free therapeutic Cmax).[8] | No significant effect on baseline- and placebo-corrected QTcF interval at supratherapeutic doses.[8] |
| Ciprofloxacin | Lower risk of QTc prolongation.[9][10] | No significant change in the longest QTc interval or mean QTc interval.[10][11] |
| Levofloxacin | Associated with a small but significant increase in the longest QTc intervals.[10][11] The risk of QTc prolongation is approximately 1.5 times higher in non-diabetic patients and 4 times higher in diabetic patients compared to ciprofloxacin.[9][10] | |
| Moxifloxacin | Associated with the highest risk for arrhythmia and cardiovascular mortality among fluoroquinolones.[12] QTc was prolonged by 6 ms (B15284909) relative to baseline in a study of healthy participants.[11] |
Table 3: Phototoxicity
| Drug | Preclinical Findings | Clinical Findings |
| Levonadifloxacin | Weak phototoxicity, comparable to levofloxacin.[13][14] | No clinically significant abnormalities in phototoxicity assessments in a phase 1 study.[1] |
| Ciprofloxacin | Mild phototoxic potential.[2] | Associated with mild phototoxicity.[14] |
| Levofloxacin | Low phototoxic potential.[11] | |
| Sparfloxacin (withdrawn) | Significant phototoxicity.[2] |
Table 4: Dysglycemia (Changes in Blood Glucose)
| Drug | Risk of Hypoglycemia | Risk of Hyperglycemia |
| Levonadifloxacin | Hyperglycemia reported as a mild adverse event in a post-marketing study.[2] | Hyperglycemia reported as a mild adverse event in a post-marketing study.[2] |
| Ciprofloxacin | Lowest risk among compared fluoroquinolones. | |
| Levofloxacin | Higher risk than ciprofloxacin.[9] | |
| Moxifloxacin | Highest risk among compared fluoroquinolones.[12] |
Experimental Protocols
The assessment of the safety profile of new chemical entities like this compound follows standardized international guidelines to ensure robust and reproducible data. The key experimental protocols are outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Cardiotoxicity Assessment (ICH E14/S7B)
The potential for a drug to cause QT interval prolongation and proarrhythmic events is a major safety concern. The evaluation involves a combination of nonclinical and clinical studies as outlined in the ICH E14 and S7B guidelines.[5][15][16][17][18][19][20][21][22]
Nonclinical Evaluation (ICH S7B):
-
In vitro hERG Assay: This assay assesses the inhibitory effect of the drug on the human ether-à-go-go-related gene (hERG) potassium channel, a primary mechanism for drug-induced QT prolongation.[5][16][21]
-
In vivo Cardiovascular Study: Typically conducted in conscious, telemetered animals (e.g., dogs, monkeys) to evaluate the drug's effect on the QT interval and other electrocardiogram (ECG) parameters, as well as hemodynamics.[5][16]
Clinical Evaluation (ICH E14):
-
Thorough QT/QTc Study: A dedicated clinical trial in healthy volunteers designed to definitively assess the effect of a drug on the QT interval. It is a randomized, double-blind, placebo- and positive-controlled crossover or parallel study. ECGs are recorded at baseline and at multiple time points after drug administration, corresponding to the peak plasma concentration (Cmax).[17][18][19]
References
- 1. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Levofloxacin vs. Ciprofloxacin: Which Antibiotic Is Safer? - GoodRx [goodrx.com]
- 4. Levaquin vs. Cipro for Skin Infection and Urinary Tract Infection: Important Differences and Potential Risks. [goodrx.com]
- 5. blog.inotiv.com [blog.inotiv.com]
- 6. What are the side effects of Levonadifloxacin arginine salt? [synapse.patsnap.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Electrocardiographic Effects of a Supratherapeutic Dose of WCK 2349, a Benzoquinolizine Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Effects of Three Fluoroquinolones on QT Analysis After Standard Treatment Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-World Evidence of Efficacy and Safety of Levonadifloxacin (Oral and IV) in the Management of Acute Bacterial Skin and Skin Structure Infections (ABSSSI): Findings of a Retrospective, Multi-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical safety evaluation of levonadifloxacin, a novel anti-methicillin-resistant Staphyloccocus aureus benzoquinolizine fluoroquinolone by intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH guideline E14/S7B: clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. Clinical evaluation of QT/QTc prolongation and proarrhythmic potential for nonantiarrhythmic drugs: the International Conference on Harmonization of Technical Requirements for Registration of Pharmaceuticals for Human Use E14 guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
- 19. E14 Clinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential for Non-Antiarrhythmic Drugs Questions and Answers (R3) Guidance for Industry | FDA [fda.gov]
- 20. Federal Register :: E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential-Questions and Answers; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. celerion.com [celerion.com]
Comparative In Vitro Potency of Alalevonadifloxacin and Daptomycin
A detailed guide for researchers, scientists, and drug development professionals on the comparative in vitro efficacy of Alalevonadifloxacin and Daptomycin (B549167) against key Gram-positive pathogens.
This guide provides a comprehensive comparison of the in vitro potency of this compound, a novel benzoquinolizine fluoroquinolone, and Daptomycin, a cyclic lipopeptide antibiotic. The data presented is compiled from multiple in vitro studies to offer a comparative perspective on their activity against clinically relevant bacteria, particularly Staphylococcus aureus and Enterococcus species.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for levonadifloxacin (B139917) (the active moiety of the prodrug this compound) and daptomycin against various bacterial isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
| Organism | Agent | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Staphylococcus aureus (All) | Levonadifloxacin | 793 | 0.25 | 0.5 | - |
| Methicillin-Resistant S. aureus (MRSA) | Levonadifloxacin | 456 | 0.38 | 0.5 | - |
| Methicillin-Resistant S. aureus (MRSA) | Levonadifloxacin | - | - | 1.0 | 0.5 - 2.0 |
| Methicillin-Resistant S. aureus (MRSA) | Daptomycin | 193 | - | - | ≤2 |
| Methicillin-Resistant S. aureus (MRSA) | Daptomycin | 38 | 0.25 | 0.5 | 0.03 - 0.5 |
| Enterococcus faecium | Daptomycin | - | - | - | ≤4 (Susceptible) |
Note: Data is compiled from multiple sources for comparative purposes. Direct head-to-head studies may yield slightly different results.
Experimental Protocols
The determination of MIC values is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antimicrobial agents. The most common method cited in the referenced studies is the broth microdilution method, performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions (temperature and duration), after which they are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.
Key Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound (as levonadifloxacin) and daptomycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L, as its activity is calcium-dependent.[1][2]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antimicrobial agents are inoculated with the bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: After incubation, the plates are visually inspected for turbidity. The lowest concentration of the drug that shows no visible growth is recorded as the MIC.
Mechanism of Action Signaling Pathways
This compound and daptomycin exhibit distinct mechanisms of action, targeting different essential cellular processes in bacteria.
This compound (Levonadifloxacin)
Levonadifloxacin, the active form of this compound, is a fluoroquinolone that primarily targets bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, levonadifloxacin leads to the cessation of DNA synthesis and ultimately, bacterial cell death.
Daptomycin
Daptomycin has a unique mechanism of action that is dependent on the presence of calcium ions.[4][5] It binds to the bacterial cell membrane in a calcium-dependent manner, causing a rapid depolarization of the membrane potential. This disruption of the cell membrane function leads to the inhibition of protein, DNA, and RNA synthesis, resulting in bacterial cell death.
Conclusion
Both this compound and daptomycin demonstrate potent in vitro activity against Gram-positive bacteria, including resistant strains like MRSA. Levonadifloxacin, the active moiety of this compound, generally exhibits low MIC90 values against S. aureus, suggesting strong potency.[6][7] Daptomycin also shows excellent activity against staphylococci and enterococci.[1][2] The choice between these agents for further research or clinical consideration will depend on the specific pathogen, its resistance profile, and the clinical context. The distinct mechanisms of action of these two drugs may also offer opportunities for combination therapy or for use in cases where resistance to one class of agents is a concern.
References
- 1. The in vitro activity of daptomycin against Staphylococcus aureus and Enterococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Bactericidal Activities of Daptomycin against Staphylococcus aureus and Enterococcus faecalis Are Not Mediated by Inhibition of Lipoteichoic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro efficacy of levonadifloxacin against methicillin-resistant Staphylococcus aureus (MRSA) including hVISA isolates collected across India - PubMed [pubmed.ncbi.nlm.nih.gov]
Alalevonadifloxacin Demonstrates Non-Inferiority to Linezolid in Treating Acute Bacterial Skin and Skin Structure Infections
A comprehensive analysis of a pivotal Phase 3 clinical trial reveals that alalevonadifloxacin, a novel antibiotic, is non-inferior to linezolid (B1675486) for the treatment of acute bacterial skin and skin structure infections (ABSSSI), offering a promising alternative in the clinician's armamentarium against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Researchers and drug development professionals will find the robust data from this multicenter, randomized, open-label, active-comparator study compelling. The trial (NCT03405064, CTRI/2017/06/008843) evaluated both intravenous (IV) levonadifloxacin (B139917), the active moiety of this compound, and oral this compound against their linezolid counterparts. The findings indicate comparable efficacy and safety profiles between the two antimicrobials.
Comparative Efficacy Analysis
The primary objective of the study was to establish the non-inferiority of levonadifloxacin compared to linezolid in the treatment of ABSSSI.[1][2] The clinical cure rates at the Test of Cure (TOC) visit in the modified Intent-to-Treat (mITT) population demonstrated that both the IV and oral formulations of levonadifloxacin met the pre-specified non-inferiority margin.[1]
| Treatment Group | Clinical Cure Rate | Treatment Difference (95% CI) | Non-Inferiority Margin |
| Intravenous Formulation | |||
| Levonadifloxacin | 91.0% | 3.2% (-4.5% to 10.9%) | -15% |
| Linezolid | 87.8% | ||
| Oral Formulation | |||
| This compound | 95.2% | 1.6% (-4.2% to 7.3%) | -15% |
| Linezolid | 93.6% |
As the lower bound of the 95% confidence interval (CI) for the treatment difference was greater than -15% for both the IV and oral subgroups, the primary objective of the study was successfully met, establishing the non-inferiority of levonadifloxacin/alalevonadifloxacin to linezolid.[1]
Microbiological Outcomes
A key strength of this compound highlighted in the trial is its potent activity against MRSA. In the microbiologically evaluable (micro-ITT) population, where a significant proportion of subjects had baseline infections caused by S. aureus (approximately 30% being MRSA), levonadifloxacin demonstrated a higher clinical cure rate in patients with MRSA infections compared to linezolid.[1]
| Pathogen | Levonadifloxacin (IV and Oral) Clinical Cure Rate | Linezolid (IV and Oral) Clinical Cure Rate |
| MRSA | 95.0% | 89.3% |
Levonadifloxacin also showed favorable clinical and microbiological efficacy in patients with concurrent bacteremia and in diabetic patients, including those with diabetic foot infections caused by Gram-positive pathogens.[1]
Safety and Tolerability Profile
The safety profiles of levonadifloxacin and linezolid were comparable in the trial. The incidence of treatment-emergent adverse events (TEAEs) was similar between the treatment groups for both IV and oral administration.[1]
| Formulation | Levonadifloxacin TEAE Rate | Linezolid TEAE Rate |
| Intravenous | 20.8% | 22.4% |
| Oral | 16.0% | 13.5% |
No serious adverse events (SAEs) or deaths related to the study drug were reported, and the majority of adverse events were mild in nature.[1] This suggests that this compound is a safe and well-tolerated treatment option for ABSSSI.
Experimental Protocols
The Phase 3 study was a multicenter, randomized, open-label, active-comparator trial involving 500 subjects with ABSSSI.[1]
Patient Population:
-
Inclusion Criteria: Subjects with ABSSSI, such as cellulitis/erysipelas or wound infections, with a lesion size of at least 75 cm², and suspected or documented evidence of Gram-positive infection.
-
Exclusion Criteria: ABSSSI with severely impaired arterial blood supply, expected to require more than 10 days of antimicrobial therapy, suspected or confirmed osteomyelitis or septic arthritis, or requiring surgical intervention beyond incision and drainage.[3]
Dosing Regimens:
-
Oral Subgroup: Oral this compound 1000 mg twice daily versus oral linezolid 600 mg twice daily for 7-10 days.[1]
-
IV Subgroup: IV levonadifloxacin 800 mg twice daily versus IV linezolid 600 mg twice daily for 7-10 days.[1]
Endpoints:
-
Primary Endpoint: To establish the non-inferiority of levonadifloxacin compared with linezolid for the overall clinical response at the Test of Cure (TOC) visit.[1]
-
Secondary Endpoint: To compare the safety of the two antimicrobials based on adverse events, vital signs, physical examination findings, and clinical laboratory evaluations.[3]
Signaling Pathway and Experimental Workflow
Logical Relationship of Non-Inferiority Assessment
References
- 1. Efficacy and Safety of a Novel Broad-Spectrum Anti-MRSA Agent Levonadifloxacin Compared with Linezolid for Acute Bacterial Skin and Skin Structure Infections: A Phase 3, Openlabel, Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Comparative In Vitro Activity of Novel Antibiotics Against Macrolide-Resistant Streptococcus pneumoniae: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of next-generation antibiotics against macrolide-resistant Streptococcus pneumoniae (MRSP), a significant pathogen in community-acquired respiratory tract infections. This document summarizes key performance data from recent studies and outlines the experimental protocols used to generate this data, facilitating informed decisions in antimicrobial research and development.
Data Summary: Potency Against Macrolide-Resistant Strains
The following table summarizes the minimum inhibitory concentration (MIC) values of three novel antibiotics—nafithromycin (B10820999), lefamulin, and omadacycline (B609740)—compared to the macrolide erythromycin (B1671065) against macrolide-resistant S. pneumoniae isolates. The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are presented. Lower MIC values indicate greater in vitro potency.
| Antibiotic | Class | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Nafithromycin | Lactone Ketolide | 0.03 | 0.06 |
| Lefamulin | Pleuromutilin (B8085454) | 0.06 - 0.12 | 0.12 - 0.25 |
| Omadacycline | Aminomethylcycline | 0.06 | 0.12 |
| Erythromycin | Macrolide | >8 | >8 |
Note: Data is compiled from multiple in vitro studies.[1][2][3][4][5][6]
In Vitro Efficacy Overview
Recent studies highlight the potent activity of these novel agents against MRSP. Nafithromycin, a lactone ketolide, demonstrates remarkable potency with MIC50 and MIC90 values of 0.03 and 0.06 mg/L, respectively, against a collection of S. pneumoniae isolates with a high prevalence of macrolide resistance.[1][4][7] Lefamulin, a pleuromutilin antibiotic, also shows strong activity, with MIC50/90 values of 0.06/0.12 μg/ml against multidrug-resistant S. pneumoniae.[3] Omadacycline, a novel aminomethylcycline, is effective against macrolide-resistant S. pneumoniae, with a reported MIC90 of 0.12 μg/mL.[6][8] This is in stark contrast to erythromycin, which shows significantly diminished activity against these resistant strains.[2]
Experimental Protocols: Antimicrobial Susceptibility Testing
The in vitro activity data presented was primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10] This standardized protocol ensures the reproducibility and comparability of results across different laboratories.
Broth Microdilution Method (CLSI M07-A10)
-
Isolate Preparation:
-
Streptococcus pneumoniae isolates are subcultured on a suitable agar (B569324) medium, such as tryptic soy agar with 5% sheep blood, and incubated at 35°C in a 5% CO2 atmosphere for 18-24 hours to ensure purity and viability.
-
A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-4 x 10^8 colony-forming units (CFU)/mL.
-
This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2.5-5% lysed horse blood to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11]
-
-
Antimicrobial Agent Preparation:
-
Stock solutions of the antimicrobial agents are prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of each antibiotic are prepared in CAMHB with lysed horse blood in 96-well microtiter plates to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plates containing the serially diluted antibiotics is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35°C in ambient air for 20-24 hours.
-
-
MIC Determination:
-
Following incubation, the microtiter plates are visually inspected for bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
-
Quality Control:
-
The reference strain Streptococcus pneumoniae ATCC 49619 is tested concurrently to ensure the accuracy and validity of the testing procedure.[9] The resulting MIC values for the quality control strain must fall within the established acceptable ranges as defined by CLSI.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the in vitro antimicrobial susceptibility testing workflow for Streptococcus pneumoniae.
Caption: Workflow of antimicrobial susceptibility testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro activity of lactone ketolide nafithromycin (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of omadacycline tested against Streptococcus pneumoniae from a global surveillance program (2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Changes in Streptococcus pneumoniae Susceptibility in Wisconsin: Implications for Clinical Treatment Decisions for Respiratory Infections | Clinical Medicine & Research [clinmedres.org]
- 11. jmilabs.com [jmilabs.com]
Assessing QT prolongation risk of Alalevonadifloxacin versus moxifloxacin
A Comparative Guide for Researchers and Drug Development Professionals
The potential for a new drug to prolong the QT interval of the electrocardiogram (ECG) is a critical safety concern in drug development, as it can increase the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP). Fluoroquinolone antibiotics have been particularly scrutinized for this adverse effect. This guide provides an objective comparison of the QT prolongation risk associated with alalevonadifloxacin, a novel fluoroquinolone, and moxifloxacin (B1663623), a well-established fluoroquinolone known for its QT-prolonging effects and often used as a positive control in clinical trials.
Executive Summary
Clinical evidence from a thorough QT (TQT) study demonstrates that this compound, at supratherapeutic doses, does not exert a clinically significant effect on the QTc interval.[1][2] In direct comparison, moxifloxacin consistently demonstrates measurable QTc prolongation, aligning with its known risk profile.[3][4][5][6][7][8][9][10] This suggests a more favorable cardiac safety profile for this compound regarding arrhythmia risk.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from a randomized, double-blind, placebo-controlled, crossover TQT study that directly compared the effects of this compound's active moiety, levonadifloxacin (B139917) (administered as the prodrug WCK 2349), and moxifloxacin on the QTc interval in healthy adult volunteers.
| Parameter | This compound (WCK 2349) - Supratherapeutic Dose (2,600 mg) | Moxifloxacin - Therapeutic Dose (400 mg) | Placebo |
| Maximum Placebo-Corrected Change from Baseline in QTcF (ΔΔQTcF) | No significant effect observed[1][2] | > 5 ms (B15284909) (lower limit of 90% CI)[11] | N/A |
| Observed Mean Peak Plasma Concentration (Cmax) | 43.3 µg/mL (Levonadifloxacin)[1][2] | Not reported in this specific comparison, but used as an active control. | N/A |
| Effect on Heart Rate | Transient increase of up to 14.4 bpm[1][2] | A greater increase compared to levofloxacin (B1675101) was observed in one study.[6] | N/A |
| Relationship between Drug Concentration and ΔΔQTcF | No positive relationship observed[11] | A positive relationship exists; for every 1 µg/ml rise in concentration, a corresponding increase of 2.1-3.9 ms in the QTc interval has been estimated.[5] | N/A |
QTcF: QT interval corrected for heart rate using the Fridericia formula.
Experimental Protocols
The data presented above was generated from a robust TQT study designed to meet regulatory standards for assessing the cardiac safety of a new chemical entity.
Study Design: A randomized, double-blind, placebo- and active-controlled, four-period crossover study was conducted in 48 healthy volunteers.[1][2] Each subject received single doses of:
-
Supratherapeutic oral dose of WCK 2349 (2,600 mg), the prodrug of levonadifloxacin.
-
Therapeutic oral dose of moxifloxacin (400 mg) as a positive control.
-
Placebo.
ECG Monitoring:
-
12-lead ECGs were recorded at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 5, 6, 12, 18, and 24 hours).[11]
-
The primary endpoint was the time-matched, placebo-corrected change from baseline in the QTcF interval (ΔΔQTcF).
Pharmacokinetic Sampling:
-
Blood samples were collected at various time points to determine the plasma concentrations of levonadifloxacin and to establish the pharmacokinetic profile.[1][2]
-
This allowed for an analysis of the relationship between drug concentration and changes in the QTc interval.
Mechanism of QT Prolongation
The primary mechanism by which many drugs, including fluoroquinolones, prolong the QT interval is through the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[9][12] This channel is crucial for the rapid delayed rectifier potassium current (IKr), which plays a key role in the repolarization phase of the cardiac action potential.[12][13]
Moxifloxacin: It is well-established that moxifloxacin binds to the hERG channel, specifically at the Tyr652 residue in the S6 pore domain, inhibiting the IKr current.[3][5] This inhibition delays cardiac repolarization, leading to a prolongation of the QT interval.[13]
This compound: The lack of a significant effect on the QTc interval, even at supratherapeutic concentrations, strongly suggests that this compound's active moiety, levonadifloxacin, does not significantly inhibit the hERG potassium channel.[1][2]
Visualizations
Caption: Mechanism of Moxifloxacin-Induced QT Prolongation.
Caption: Thorough QT (TQT) Study Experimental Workflow.
Conclusion
Based on the available head-to-head clinical trial data, this compound demonstrates a significantly lower risk of QT prolongation compared to moxifloxacin. The absence of a clinically meaningful effect on the QTc interval, even at supratherapeutic doses, distinguishes this compound as a potentially safer alternative within the fluoroquinolone class with respect to drug-induced cardiac arrhythmias. This favorable cardiac safety profile is a significant advantage in the context of antibiotic stewardship and patient safety.
References
- 1. Electrocardiographic Effects of a Supratherapeutic Dose of WCK 2349, a Benzoquinolizine Fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrocardiographic Effects of a Supratherapeutic Dose of WCK 2349, a Benzoquinolizine Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moxifloxacin-induced QT interval prolongation and torsades de pointes: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Effects of three fluoroquinolones on QT interval in healthy adults after single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of three fluoroquinolones on QT analysis after standard treatment courses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular and metabolic risk associated to fluoroquinolones | Pharmaco Vigilance [pharmaco-vigilance.eu]
- 10. Fluoroquinolones and Cardiovascular Risk: A Systematic Review, Meta-analysis and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A thorough QT study to evaluate the effects of therapeutic and supratherapeutic doses of delafloxacin on cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Severe QT interval prolongation associated with moxifloxacin: a case report - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile Comparison: Oral Alalevonadifloxacin versus Intravenous Levonadifloxacin
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the pharmacokinetic profiles of the oral prodrug alalevonadifloxacin and its active intravenous counterpart, levonadifloxacin (B139917). The data presented is compiled from peer-reviewed studies to offer an objective analysis of the performance of these two formulations.
This compound is the L-alanine ester prodrug of levonadifloxacin, developed to enhance oral bioavailability.[1] Upon oral administration, this compound is absorbed and rapidly converted to levonadifloxacin, the active moiety. This allows for a seamless transition from intravenous to oral therapy, a critical advantage in clinical practice. Studies have demonstrated that the pharmacokinetic profile of levonadifloxacin following oral administration of this compound is comparable to that of intravenous levonadifloxacin.[2][3]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of levonadifloxacin in plasma following the administration of oral this compound and intravenous levonadifloxacin. The data for oral this compound is derived from a study in healthy adult subjects receiving 1,000 mg twice daily. The data for intravenous levonadifloxacin is based on findings that its pharmacokinetic profile is superimposable to that of the oral formulation at therapeutic doses.[3]
| Pharmacokinetic Parameter | Oral this compound (1,000 mg BID) - First Dose | Oral this compound (1,000 mg BID) - Ninth Dose (Steady State) | Intravenous Levonadifloxacin (800 mg BID) |
| Cmax (mg/L) | 16.5 ± 5.1 | 20.1 ± 5.0 | Comparable to Oral this compound |
| Tmax (h) | 1.8 ± 0.7 | 1.8 ± 0.8 | Not Applicable (Infusion) |
| AUC (mg·h/L) | 116.2 ± 28.7 (AUC0-∞) | 149.3 ± 37.2 (AUC0-12) | Comparable to Oral this compound |
| Half-life (t½) (h) | 4.5 ± 0.9 | 5.1 ± 1.1 | ~5-7 |
| Volume of Distribution (V/F) (L) | 58.0 ± 14.7 | 59.2 ± 13.5 | Not Applicable |
| Clearance (CL/F) (L/h) | 9.11 ± 2.23 | 8.17 ± 2.05 | Not Applicable |
| Bioavailability | ~90%[2] | - | 100% (by definition) |
Note: Data for oral this compound is presented as mean ± standard deviation.
Experimental Protocols
The pharmacokinetic data for oral this compound was obtained from a clinical study with the following methodology:
Study Design: An open-label study in healthy adult subjects.
Dosing: Subjects received oral this compound at a dose of 1,000 mg twice daily for five days (a total of nine doses were administered prior to the steady-state pharmacokinetic analysis).
Sample Collection: Serial blood samples were collected at predetermined time points over a 12-hour interval following the first and the ninth doses.
Analytical Method: The concentration of levonadifloxacin in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]
Pharmacokinetic Analysis: Noncompartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data. The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the observed data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule.
Visualizing the Pharmacokinetic Pathway and Study Workflow
To better illustrate the relationship between this compound and levonadifloxacin, and the workflow of a comparative pharmacokinetic study, the following diagrams are provided.
References
- 1. Pharmacokinetics and pharmacodynamics of levofloxacin injection in healthy Chinese volunteers and dosing regimen optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steady-State Plasma and Bronchopulmonary Concentrations of Intravenous Levofloxacin and Azithromycin in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of in vitro inhibitory effects of novel anti MRSA benzoquinolizine fluoroquinolone WCK 771 (levonadifloxacin) and its metabolite on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Alalevonadifloxacin: A Comparative Analysis of its Efficacy Against Vancomycin-Intermediate Staphylococcus aureus (VISA)
For Researchers, Scientists, and Drug Development Professionals
The emergence of vancomycin-intermediate Staphylococcus aureus (VISA) presents a formidable challenge in clinical settings, often leading to treatment failures with conventional antibiotic therapies.[1] This guide provides a comparative overview of the efficacy of alalevonadifloxacin, an oral prodrug of the novel benzoquinolizine fluoroquinolone levonadifloxacin (B139917), against VISA. We will delve into its mechanism of action, present comparative in vitro susceptibility data, and detail the experimental protocols used to generate this data.
Mechanism of Action: A Differentiated Approach
This compound is rapidly converted to its active moiety, levonadifloxacin, in the body.[2] Levonadifloxacin exhibits a potent bactericidal effect by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, and repair.[3]
What distinguishes levonadifloxacin from many other fluoroquinolones is its well-differentiated mechanism of action against S. aureus. It demonstrates preferential targeting of DNA gyrase, while most other quinolones primarily target topoisomerase IV in Gram-positive bacteria.[2][5] This dual-targeting capability, coupled with high affinity for both enzymes, contributes to its potent activity against strains resistant to other fluoroquinolones.[5][6] Furthermore, its unique structure allows it to evade common resistance mechanisms such as the NorA efflux pump.[5]
Caption: Mechanism of action of this compound against S. aureus.
Comparative In Vitro Efficacy
The in vitro potency of an antibiotic is a critical indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Studies have consistently demonstrated the potent activity of levonadifloxacin against VISA and hetero-VISA (hVISA) isolates.
| Organism/Phenotype | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| hVISA | Levonadifloxacin | 0.25 | 0.5 | [7] |
| MRSA (Blood Isolates, including hVISA) | Levonadifloxacin | 0.5 | 1.0 | [8] |
| VISA (strains MU-3 & MU-50) | Levonadifloxacin | 0.5 | 0.5 | [9] |
| hVISA & Bengal Bay clone isolates | Levonadifloxacin | 0.25 | 0.5 | [7] |
| All S. aureus isolates | Levofloxacin (B1675101) | 4 | 8 | [7] |
| VISA | Vancomycin | 4-8 | 4-8 | [10] |
| VISA | Linezolid | - | 4 | [11] |
| VISA | Daptomycin | - | 0.5 | [11] |
Data Summary: The data clearly indicates that levonadifloxacin maintains low MIC values against VISA and hVISA populations. Notably, one study found levonadifloxacin to be 16 times more potent than levofloxacin against a collection of S. aureus isolates.[7] All 456 MRSA isolates, which included 29 h-VISA strains, in a recent multi-center Indian study were found to be susceptible to levonadifloxacin.[2][8]
Experimental Protocols
The determination of MIC values is a standardized process crucial for evaluating and comparing antimicrobial agents. The data presented above were primarily generated using the broth microdilution (BMD) method, considered the gold standard.[8]
Broth Microdilution (BMD) Method for MIC Determination
The BMD method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.
-
Preparation of Bacterial Inoculum:
-
Isolates of S. aureus are cultured on an appropriate agar (B569324) medium for 18-24 hours.
-
Colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Stock solutions of levonadifloxacin and comparator antibiotics are prepared.
-
Serial twofold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
-
Positive (bacteria, no antibiotic) and negative (broth only) growth controls are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
This procedure is performed in accordance with guidelines from standards bodies like the Clinical and Laboratory Standards Institute (CLSI).[7]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion
This compound, through its active form levonadifloxacin, demonstrates significant and potent in vitro activity against vancomycin-intermediate S. aureus. Its unique mechanism of action, which involves dual targeting of DNA gyrase and topoisomerase IV, allows it to overcome common fluoroquinolone resistance mechanisms. The consistently low MIC values against VISA and hVISA isolates, when compared to other antibiotics, underscore its potential as a valuable therapeutic option for treating these challenging infections. The standardized methodologies used to generate these data provide a solid foundation for its continued investigation and potential integration into clinical practice for managing difficult-to-treat Gram-positive infections.[12]
References
- 1. Emerging Antimicrobial Strategies Against Heterogeneous and Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imsear.searo.who.int [imsear.searo.who.int]
- 3. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 4. What is this compound mesylate used for? [synapse.patsnap.com]
- 5. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro efficacy of levonadifloxacin against methicillin-resistant Staphylococcus aureus (MRSA) including hVISA isolates collected across India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Successful Treatment of Vancomycin-Intermediate Staphylococcus aureus Pacemaker Lead Infective Endocarditis with Telavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment challenges in the management of difficult-to-treat gram-positive infections: A consensus view apropos therapeutic role of novel anti-MRSA antibiotics, levonadifloxacin (IV) and this compound (oral) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the bactericidal versus bacteriostatic activity of Alalevonadifloxacin
Alalevonadifloxacin, the prodrug of the broad-spectrum fluoroquinolone levonadifloxacin (B139917), demonstrates potent bactericidal activity against a range of clinically significant pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant strains. This guide provides a comparative analysis of its bactericidal versus bacteriostatic properties, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Levonadifloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. This dual-targeting mechanism leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[1][2] In vitro studies have consistently shown that levonadifloxacin's minimum bactericidal concentrations (MBCs) are typically within two dilutions of its minimum inhibitory concentrations (MICs), classifying it as a bactericidal agent.
Comparative Analysis of Bactericidal Activity
To validate the bactericidal efficacy of this compound, its performance has been benchmarked against other commonly used antibiotics, including vancomycin (B549263), linezolid (B1675486), and daptomycin (B549167).
Time-Kill Kinetics
Time-kill assays are a crucial method for assessing the bactericidal or bacteriostatic nature of an antimicrobial agent over time. Levonadifloxacin has demonstrated rapid and sustained bactericidal activity against various strains of Staphylococcus aureus.
One study investigating the bactericidal activity against biofilm-embedded MRSA and quinolone-resistant S. aureus (QRSA) clinical isolates found that levonadifloxacin achieved a consistent bacterial kill rate of ≥90%. In contrast, vancomycin and linezolid showed variable activity, and daptomycin exhibited no activity under the same conditions.[1] Another study focusing on extracellular bactericidal effects showed that levonadifloxacin at its minimum inhibitory concentration (1x MIC) resulted in a kill of ≥4.5 log10 CFU/ml for both methicillin-susceptible S. aureus (MSSA) and MRSA strains.[3]
| Antibiotic | Organism | Concentration | Time (hours) | Log Reduction in CFU/mL | Reference |
| Levonadifloxacin | S. aureus (MSSA & MRSA) | 1x MIC | 24 | ≥4.5 | [3] |
| Moxifloxacin | S. aureus (MSSA & MRSA) | 1x MIC | 24 | Bactericidal | [3] |
| Levofloxacin | S. aureus (MSSA & MRSA) | 1x MIC | 24 | Bactericidal | [3] |
| Ciprofloxacin | S. aureus (MSSA & MRSA) | 1x MIC | 24 | No killing | [3] |
| Levonadifloxacin | Biofilm-embedded MRSA & QRSA | - | - | ≥90% kill rate | [1] |
| Vancomycin | Biofilm-embedded MRSA & QRSA | - | - | Variable activity | [1] |
| Linezolid | Biofilm-embedded MRSA & QRSA | - | - | Variable activity | [1] |
| Daptomycin | Biofilm-embedded MRSA & QRSA | - | - | No activity | [1] |
Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
The ratio of MBC to MIC is a key indicator of whether an antibiotic is bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4). Levonadifloxacin consistently demonstrates an MBC/MIC ratio that classifies it as bactericidal.
| Antibiotic | Organism | MIC (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio | Interpretation | Reference |
| Levofloxacin | MRSA (MRGR3) | 0.12 | 0.25 | 2.08 | Bactericidal | [4] |
| Vancomycin | MRSA (MRGR3) | 1 | 2 | 2 | Bactericidal | [4] |
| Levonadifloxacin | S. aureus (MSSA ATCC 25923) | 0.03 | - | - | - | [3] |
| Levonadifloxacin | S. aureus (MRSA ATCC 43300) | 0.125 | - | - | - | [3] |
| Moxifloxacin | S. aureus (MSSA ATCC 25923) | 0.06 | - | - | - | [3] |
| Moxifloxacin | S. aureus (MRSA ATCC 43300) | 0.25 | - | - | - | [3] |
| Levofloxacin | S. aureus (MSSA ATCC 25923) | 0.25 | - | - | - | [3] |
| Levofloxacin | S. aureus (MRSA ATCC 43300) | 1 | - | - | - | [3] |
| Ciprofloxacin | S. aureus (MSSA ATCC 25923) | 0.5 | - | - | - | [3] |
| Ciprofloxacin | S. aureus (MRSA ATCC 43300) | 2 | - | - | - | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC values are determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized bacterial suspension of approximately 5 x 10^5 colony-forming units (CFU)/mL is prepared.
-
Incubation: The microtiter plates containing the antibiotic dilutions and bacterial inoculum are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquots from the wells showing no visible growth are sub-cultured onto antibiotic-free agar (B569324) plates and incubated for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Time-Kill Assay
The time-kill assay provides kinetic information on the bactericidal activity of an antibiotic.
-
Preparation: Test tubes containing CAMHB with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) are prepared.
-
Inoculation: A standardized bacterial suspension is added to each tube to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each tube.
-
Enumeration: The aliquots are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log10 CFU/mL over time is plotted to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in validating the bactericidal activity of this compound, the following diagrams illustrate its mechanism of action and the experimental workflows.
References
- 1. In vitro bactericidal activity of levonadifloxacin (WCK 771) against methicillin- and quinolone-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Levonadifloxacin (WCK 771) exerts potent intracellular activity against Staphylococcus aureus in THP-1 monocytes at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Levofloxacin, Alatrofloxacin, and Vancomycin for Prophylaxis and Treatment of Experimental Foreign-Body-Associated Infection by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Alalevonadifloxacin: A Comparative Review of its Superior Resistance Suppression Potential
For Immediate Release
A deep dive into the experimental data reveals Alalevonadifloxacin's significant advantages in combating the development of antibiotic resistance, particularly against challenging pathogens like Staphylococcus aureus. This guide offers a comprehensive comparison with other fluoroquinolones, supported by detailed experimental evidence for researchers, scientists, and drug development professionals.
This compound, a prodrug of levonadifloxacin (B139917) (WCK 771), is emerging as a promising weapon in the fight against antimicrobial resistance. Its novel chemical structure and mechanism of action contribute to a superior ability to suppress the emergence of resistant bacterial strains compared to many existing fluoroquinolones. This guide provides a detailed comparative analysis of its resistance suppression potential, backed by experimental data.
Key Advantages in Resistance Suppression:
-
Preferential Targeting of DNA Gyrase: Unlike many other fluoroquinolones that primarily target topoisomerase IV in Gram-positive bacteria, levonadifloxacin demonstrates a preferential affinity for DNA gyrase in S. aureus.[1][2] This differentiated mechanism of action is crucial for its activity against quinolone-resistant strains that have already developed mutations in the grlA gene (encoding a subunit of topoisomerase IV).[1][2]
-
Low Mutant Prevention Concentration (MPC): The MPC is the minimum antibiotic concentration required to prevent the growth of first-step resistant mutants. A lower MPC indicates a lower likelihood of resistance development. Experimental data consistently shows that levonadifloxacin possesses a significantly lower MPC against S. aureus, including methicillin-resistant (MRSA) and quinolone-resistant (QRSA) strains, compared to other fluoroquinolones.[1][3]
-
Narrow Mutant Selection Window (MSW): The MSW is the concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC, where the selection of resistant mutants is most likely to occur. Due to its low MPC, levonadifloxacin exhibits a narrower MSW, further reducing the probability of resistance emergence.[1]
-
Not a Substrate for NorA Efflux Pump: The NorA efflux pump is a common mechanism of fluoroquinolone resistance in S. aureus, actively pumping the drug out of the bacterial cell. Levonadifloxacin is not a substrate for this pump, meaning its intracellular concentration and efficacy are not compromised by this resistance mechanism.[2]
Comparative Data on Resistance Suppression
The following tables summarize the quantitative data from various studies, highlighting the superior resistance suppression profile of levonadifloxacin compared to other fluoroquinolones.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against Genetically Defined S. aureus Strains
| Strain | Genotype | Levonadifloxacin (WCK 771) MIC (µg/mL) | Garenoxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) | Trovafloxacin MIC (µg/mL) |
| ISP-794 | Wild type | 0.015 | 0.015 | 0.03 | 0.03 |
| MT5 | grlA (S80Y) | 0.03 | 0.12 | 0.25 | 0.25 |
| MT5224c4 | grlA (S80F) | 0.03 | 0.12 | 0.25 | 0.25 |
| Cip-R | grlA (S80F), gyrA (S84L) | 0.5 | 1 | 2 | 4 |
Data sourced from Bhagwat et al.[1]
Table 2: Comparative Mutant Prevention Concentrations (MPCs) and Frequency of Resistance against Wild-Type S. aureus
| Antibiotic | Strain | MIC (µg/mL) | MPC (µg/mL) | MPC/MIC Ratio | Frequency of Mutation (at 2x MIC) |
| Levonadifloxacin (WCK 771) | ATCC 29213 | 0.015 | 0.03 | 2 | <1.0 x 10-9 |
| ISP-794 | 0.015 | 0.03 | 2 | <1.0 x 10-9 | |
| Garenoxacin | ATCC 29213 | 0.015 | 0.06 | 4 | 1.5 x 10-8 |
| ISP-794 | 0.015 | 0.12 | 8 | 2.0 x 10-8 | |
| Moxifloxacin | ATCC 29213 | 0.03 | 0.12 | 4 | 3.2 x 10-8 |
| ISP-794 | 0.03 | 0.25 | 8 | 4.5 x 10-8 | |
| Trovafloxacin | ATCC 29213 | 0.03 | 0.25 | 8 | 5.0 x 10-8 |
| ISP-794 | 0.03 | 0.5 | 16 | 6.1 x 10-8 |
Data sourced from Bhagwat et al.[1]
Table 3: In Vivo Efficacy against S. aureus in a Neutropenic Murine Lung Infection Model
| Strain | Levonadifloxacin MIC (mg/liter) | Levofloxacin MIC (mg/liter) | Moxifloxacin MIC (mg/liter) |
| ATCC 29213 | 0.015 | 0.25 | 0.03 |
| SA 1199 | 0.03 | 0.5 | 0.06 |
| MRSA 494 | 0.06 | 1 | 0.12 |
| MRSA 3137 | 0.12 | 2 | 0.25 |
| QRSA 2768 | 2 | >32 | 16 |
Data sourced from a study on the in vivo pharmacokinetic/pharmacodynamic targets of levonadifloxacin.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of the findings.
Mutant Prevention Concentration (MPC) Assay
Objective: To determine the lowest concentration of an antibiotic that prevents the growth of any resistant mutants from a large bacterial population.
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test S. aureus strain into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the stationary phase (typically overnight).
-
Harvest the bacterial cells by centrifugation at 5000 x g for 15 minutes.
-
Resuspend the pellet in fresh MHB to achieve a high-density inoculum of >1010 CFU/mL. The final cell density is confirmed by serial dilution and plating on Mueller-Hinton Agar (B569324) (MHA).
-
-
Agar Plate Preparation:
-
Prepare MHA plates containing serial twofold dilutions of the test antibiotic. The concentration range should bracket the expected MPC.
-
A drug-free control plate is also prepared.
-
-
Inoculation and Incubation:
-
Spread 100 µL of the high-density inoculum (containing ≥1010 CFU) onto each antibiotic-containing and drug-free control plate.
-
Incubate the plates at 37°C for 48 hours.
-
-
MPC Determination:
Serial Passage Resistance Selection
Objective: To assess the potential for resistance development over time with continuous exposure to sub-lethal concentrations of an antibiotic.
Protocol:
-
Initial Susceptibility Testing:
-
Determine the baseline Minimum Inhibitory Concentration (MIC) of the test antibiotic for the S. aureus strain using the broth microdilution method according to CLSI guidelines.
-
-
Serial Passaging:
-
Inoculate a tube of MHB containing the test antibiotic at a concentration of 0.5x the initial MIC with the S. aureus strain.
-
Incubate at 37°C for 24 hours.
-
After incubation, determine the MIC of the passaged culture.
-
Inoculate a fresh tube of MHB containing the antibiotic at 0.5x the newly determined MIC with a 1:100 dilution of the previous day's culture.
-
Repeat this process for a defined number of days (e.g., 10-30 days).
-
-
Analysis:
-
Monitor and record the daily MIC values. A significant and sustained increase in the MIC indicates the development of resistance.[6]
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fluoroquinolone resistance mechanisms and the experimental workflows.
Caption: Fluoroquinolone Resistance Mechanisms in S. aureus.
Caption: Workflow for MPC and Serial Passage Experiments.
Conclusion
The available experimental evidence strongly supports the superior resistance suppression potential of this compound compared to several other fluoroquinolones. Its unique mechanism of action, low Mutant Prevention Concentration, and narrow Mutant Selection Window make it a valuable candidate for treating infections caused by multidrug-resistant S. aureus. The detailed experimental protocols provided herein offer a framework for further comparative studies and a deeper understanding of its advantages in mitigating the global challenge of antimicrobial resistance.
References
- 1. The Anti-Methicillin-Resistant Staphylococcus aureus Quinolone WCK 771 Has Potent Activity against Sequentially Selected Mutants, Has a Narrow Mutant Selection Window against Quinolone-Resistant Staphylococcus aureus, and Preferentially Targets DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-methicillin-resistant Staphylococcus aureus quinolone WCK 771 has potent activity against sequentially selected mutants, has a narrow mutant selection window against quinolone-resistant Staphylococcus aureus, and preferentially targets DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacokinetic/Pharmacodynamic Targets of Levonadifloxacin against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant Prevention Concentrations of Levofloxacin Alone and in Combination with Azithromycin, Ceftazidime, Colistin (Polymyxin E), Meropenem, Piperacillin-Tazobactam, and Tobramycin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of Fluoroquinolone-Resistant Methicillin-Resistant Staphylococcus aureus with Ciprofloxacin and Trovafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Alalevonadifloxacin: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Alalevonadifloxacin, a prodrug of the broad-spectrum fluoroquinolone levonadifloxacin (B139917), demonstrates a promising profile in combating multi-drug resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA). This guide provides a comprehensive comparison of this compound's cross-resistance profile with other antibiotics, supported by experimental data, to inform research and development in infectious diseases.
Executive Summary
Levonadifloxacin, the active moiety of this compound, exhibits a differentiated mechanism of action compared to other fluoroquinolones. Its preferential targeting of DNA gyrase in S. aureus confers potent activity against strains that have developed resistance to other quinolones through mutations in the topoisomerase IV gene (grlA).[1] Furthermore, levonadifloxacin is not a substrate for the NorA efflux pump, a common mechanism of resistance to older fluoroquinolones. These characteristics result in a low potential for cross-resistance with other members of its class and offer a valuable therapeutic option against challenging resistant phenotypes.
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for levonadifloxacin and comparator antibiotics against various resistant bacterial isolates. The data is compiled from multiple in vitro studies and demonstrates the potent activity of levonadifloxacin against strains resistant to other antibiotics.
Table 1: Comparative Activity against Quinolone-Resistant Staphylococcus aureus (QRSA)
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Levonadifloxacin | 0.5 | 1 |
| Levofloxacin | 8 | 32 |
| Moxifloxacin | 2 | 8 |
| Ciprofloxacin (B1669076) | >16 | >16 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.[1][2]
Table 2: Comparative Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Levonadifloxacin | 0.25 - 0.5 | 0.5 - 1 |
| Vancomycin | 1 | 2 |
| Linezolid | 1 | 2 |
| Daptomycin | 0.25 | 0.5 |
Data compiled from multiple sources, slight variations in MIC ranges may be observed.[3][4][5]
Table 3: Activity of Levonadifloxacin against S. aureus with Characterized Resistance Mechanisms
| Resistance Mechanism | Levonadifloxacin MIC (µg/mL) | Comparator MIC (µg/mL) |
| gyrA mutation | 2-fold increase | >16 (Ciprofloxacin) |
| grlA mutation | No significant change | >16 (Ciprofloxacin) |
| NorA efflux pump overexpression | No significant change | 4 to 16-fold increase (Norfloxacin, Ciprofloxacin) |
This table illustrates the relative impact of specific resistance mechanisms on the activity of levonadifloxacin compared to other fluoroquinolones.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing conducted according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
Method: Broth microdilution is the standard reference method used to determine the MIC of levonadifloxacin and other antibiotics.
Protocol:
-
Bacterial Isolate Preparation: A standardized inoculum of the test bacterial strain is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic Dilution: A serial two-fold dilution of each antibiotic is prepared in a 96-well microtiter plate using CAMHB.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Disk Diffusion Susceptibility Testing
Method: The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of bacterial isolates to antibiotics.
Protocol:
-
Agar (B569324) Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.
-
Disk Application: Paper disks impregnated with a specified concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plates are incubated at 35°C for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is correlated with the MIC and interpreted as susceptible, intermediate, or resistant according to CLSI guidelines.
Visualizing Mechanisms and Workflows
Mechanism of Fluoroquinolone Action and Resistance in S. aureus
Caption: Differential targeting and resistance evasion by levonadifloxacin.
Experimental Workflow for Cross-Resistance Determination
Caption: Workflow for assessing antibiotic cross-resistance via MIC testing.
Conclusion
The available in vitro data strongly suggest that this compound, through its active form levonadifloxacin, has a low potential for cross-resistance with other fluoroquinolones and maintains potent activity against strains resistant to these agents. Its unique mechanism of action, particularly its preferential targeting of DNA gyrase in S. aureus and its ability to evade efflux-mediated resistance, makes it a valuable candidate for further investigation and a promising therapeutic option for infections caused by multi-drug resistant Gram-positive bacteria. Researchers and drug development professionals are encouraged to consider these findings in the design of future studies and clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of grlA and gyrA Mutations in 344 Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levonadifloxacin (WCK 771) exerts potent intracellular activity against Staphylococcus aureus in THP-1 monocytes at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of NorA inhibition on the activities of levofloxacin, ciprofloxacin and norfloxacin against two genetically related strains of Staphylococcus aureus in an in-vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imsear.searo.who.int [imsear.searo.who.int]
Safety Operating Guide
Navigating the Disposal of Alalevonadifloxacin: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of pharmaceutical compounds is a critical component of laboratory operations. For researchers, scientists, and drug development professionals working with alalevonadifloxacin, a novel fluoroquinolone antibiotic, adherence to proper disposal protocols is paramount to protect both personnel and the ecosystem. This guide provides essential, step-by-step information for the appropriate management and disposal of this compound waste, aligning with general best practices for pharmaceutical waste and regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, refer to SDS for similar fluoroquinolone antibiotics like levofloxacin, while treating this compound with a higher degree of caution.[1][2][3][4]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
In Case of a Spill:
-
Contain the spill using a non-combustible absorbent material.
-
Collect the absorbed waste into a sealed, properly labeled container for disposal.
-
Clean the spill area thoroughly with detergent and water, and collect the cleaning materials for disposal as hazardous waste.[5]
Step-by-Step Disposal Protocol for this compound
Given the absence of specific disposal guidelines for this compound, a conservative approach based on general pharmaceutical waste regulations is required. The primary recommended method for the disposal of similar antibiotics, such as alatrofloxacin, is incineration to ensure complete destruction of the active pharmaceutical ingredient.[5]
-
Segregation of Waste:
-
Isolate all this compound waste, including expired or unused drug product, contaminated labware (e.g., vials, syringes, plates), and contaminated PPE, from other laboratory waste streams.[5]
-
-
Waste Collection and Labeling:
-
Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
The label should clearly state "Hazardous Pharmaceutical Waste" and identify the contents, including "this compound."
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Record Keeping:
-
Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company.[6]
-
What Not to Do:
-
Do Not Flush: Never dispose of this compound down the drain or toilet.[5][7][9] Wastewater treatment plants are often not equipped to remove such compounds, leading to environmental contamination.[9] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[7]
-
Do Not Dispose in Regular Trash: Do not place this compound waste in the regular or biohazardous trash unless it has been rendered non-hazardous and your institution's policy, in accordance with local regulations, allows for it. For household disposal of non-hazardous drugs where take-back programs are unavailable, the FDA recommends mixing the medication with an unappealing substance like cat litter or coffee grounds before placing it in a sealed container in the trash.[9][10][11] However, this is not the recommended procedure for a laboratory setting.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by several federal agencies:
| Regulatory Body | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7][12] The 2019 Subpart P rule provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[7][13] |
| Drug Enforcement Administration (DEA) | Governs the disposal of controlled substances to prevent diversion. While this compound is not currently listed as a controlled substance, it is crucial to verify the status of any new drug compound. |
| State Regulations | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[12] |
Environmental Impact of Fluoroquinolone Antibiotics
The improper disposal of antibiotics like fluoroquinolones can have significant environmental consequences. These compounds can persist in the environment, contaminate water sources, and contribute to the development of antibiotic-resistant bacteria.[14][15] Research has shown that even low concentrations of antibiotics in waterways can negatively impact aquatic life, including fish and algae.[14][15]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, a relevant study on the pharmacokinetics of levonadifloxacin (B139917) (the active metabolite of this compound) involved the following methodology:
Study of Levonadifloxacin Concentrations in Plasma, Epithelial Lining Fluid (ELF), and Alveolar Macrophages (AM)
-
Objective: To determine the concentration of levonadifloxacin in various bodily compartments following oral administration of this compound.[16]
-
Methodology:
-
Healthy adult subjects were administered 1,000 mg of this compound orally twice daily for five days.[16]
-
Bronchoalveolar lavage (BAL) was performed at specific time points (2, 4, 6, 8, or 12 hours) after the ninth dose to collect ELF and AM samples.[16]
-
Serial plasma samples were also collected over a 12-hour interval.[16]
-
Levonadifloxacin concentrations in all samples were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
Noncompartmental pharmacokinetic parameters were determined from the concentration data.[16]
-
This type of study is crucial for understanding the distribution of the drug in the body and can inform safety and handling procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. levofloxacin.de [levofloxacin.de]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Disposing of medicines - Care Quality Commission [cqc.org.uk]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. fda.gov [fda.gov]
- 11. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 12. sdmedwaste.com [sdmedwaste.com]
- 13. epa.gov [epa.gov]
- 14. Antibiotics: Helping our bodies, hurting our environment | Yale Environment Review [environment-review.yale.edu]
- 15. scielo.br [scielo.br]
- 16. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Alalevonadifloxacin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Alalevonadifloxacin. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this novel antibiotic, fostering a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a prodrug of Levonadifloxacin, a fluoroquinolone antibiotic. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety profile of its active metabolite, Levofloxacin, and related fluoroquinolones indicates a need for careful handling. Based on available data for similar compounds, this compound should be treated as a potent pharmaceutical ingredient.
Key Hazards:
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]
-
Suspected of damaging the unborn child.[4]
-
May cause harm to breastfed children.[4]
A thorough risk assessment should be conducted before any handling of this compound to establish appropriate control measures.[5]
Occupational Exposure Control
For novel compounds like this compound with limited public data, establishing a specific Occupational Exposure Limit (OEL) is often not feasible. In such cases, an Occupational Exposure Banding (OEB) approach is utilized to categorize compounds based on their potency and potential health effects.[6][7] This system assigns a range of acceptable airborne concentrations and guides the selection of appropriate engineering controls and personal protective equipment.[6][7] Given its pharmacological activity, this compound would likely fall into a category requiring stringent controls to minimize exposure.
Quantitative Data Summary for Structurally Related Compounds (Levofloxacin)
| Hazard Classification | Category | GHS Statements | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [1][2] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1][2][3] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | [3] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical to prevent exposure through inhalation, skin contact, and ingestion. The following protocol outlines the recommended PPE for handling this compound in a laboratory setting.
Core PPE Requirements:
-
Gloves: Two pairs of powder-free, disposable nitrile gloves should be worn. The outer glove should be changed immediately upon contamination.
-
Lab Coat: A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs is required.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.
-
Respiratory Protection: For handling powders or when aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.
Procedural Guidance for Donning and Doffing PPE:
A systematic approach to putting on and taking off PPE is essential to prevent contamination.
Donning Sequence:
-
Gown: Put on the lab coat, ensuring it is fully fastened.
-
Mask/Respirator: Secure the respirator over the nose and mouth, ensuring a proper seal.
-
Goggles/Face Shield: Position eye protection.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the outer glove covers the cuff of the lab coat.
Doffing Sequence:
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Gown: Remove the lab coat by rolling it inside out and dispose of it.
-
Goggles/Face Shield: Remove from the back to the front.
-
Mask/Respirator: Remove without touching the front.
-
Inner Gloves: Remove and discard the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Experimental Workflow and Handling Procedures
All manipulations of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of exposure.
Handling Solids (Powder):
-
Weighing and transferring of solid this compound should be conducted within a ventilated enclosure to control airborne particles.
-
Use tools and equipment dedicated to handling potent compounds.
Handling Solutions:
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Avoid splashing and the creation of aerosols.
-
All containers should be clearly labeled.
Figure 1: Logical workflow for selecting appropriate Personal Protective Equipment (PPE) and engineering controls when handling this compound in solid or solution form.
Spill Management and Emergency Procedures
In the event of a spill, immediate action is necessary to contain the material and decontaminate the area.
Spill Response:
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Secure the area and prevent entry.
-
PPE: Don appropriate PPE before re-entering the area.
-
Contain: For liquid spills, use an absorbent material. For solid spills, gently cover with a damp cloth to avoid raising dust.
-
Clean: Clean the spill area with a suitable detergent and water.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Emergency Contact:
-
In case of skin contact: Immediately wash the affected area with soap and copious amounts of water.
-
In case of eye contact: Flush with plenty of water for at least 15 minutes.
-
In case of inhalation: Move to fresh air.
-
In case of ingestion: Rinse mouth with water.
-
Seek medical attention for any exposure.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated PPE, weigh boats, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.
-
Sharps: Needles and other sharps must be disposed of in a puncture-resistant sharps container.
Follow all institutional, local, and national regulations for the disposal of hazardous pharmaceutical waste. The primary recommended method for the disposal of fluoroquinolone antibiotics is incineration by a licensed hazardous waste disposal company to ensure complete destruction of the active pharmaceutical ingredient.[5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pccarx.com [pccarx.com]
- 5. benchchem.com [benchchem.com]
- 6. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
